Lanreotide
Description
Properties
IUPAC Name |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDHBTGHUJUUFI-SCTWWAJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H69N11O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127984-74-1 (acetate salt) | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60897514 | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1096.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-35-2 | |
| Record name | Lanreotide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lanreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60897514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [cyclo S-S]-3-(2- naphthyl)-D-alanyl-L-cysteinyl-L-tryrosyl-D-tryptophyl-L-lysyl-L-valyl-L- cysteinyl-L-threoninamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lanreotide in Neuroendocrine Tumors
Abstract
Lanreotide is a long-acting synthetic somatostatin analog (SSA) that has become a cornerstone in the management of neuroendocrine tumors (NETs). Its therapeutic efficacy stems from a multifaceted mechanism of action that extends beyond simple hormonal control to direct and indirect antitumor effects. This guide provides a detailed exploration of the molecular underpinnings of this compound's action, from its specific interactions with somatostatin receptors (SSTRs) to the downstream signaling cascades that govern cell proliferation, apoptosis, and angiogenesis. We will dissect the key pathways, present validating experimental methodologies, and connect these molecular events to their clinical manifestations and monitoring, offering a comprehensive resource for professionals in oncology and drug development.
Introduction: The Challenge of Neuroendocrine Tumors and the Somatostatin System
Neuroendocrine tumors are a diverse group of malignancies arising from neuroendocrine cells dispersed throughout the body, with a majority originating in the gastrointestinal system or pancreas.[1][2] A key feature of many well-differentiated NETs is the overexpression of somatostatin receptors (SSTRs) on their cell surfaces.[3][4]
The endogenous peptide hormone somatostatin regulates a wide array of physiological processes by binding to its five G-protein coupled receptor subtypes (SSTR1-5).[2] Its functions include the inhibition of endocrine and exocrine secretions and the modulation of cell growth.[2][5] However, the therapeutic use of native somatostatin is precluded by its extremely short half-life. This limitation led to the development of synthetic somatostatin analogs (SSAs) like this compound, which are engineered for greater stability and prolonged duration of action.[2] this compound exerts dual therapeutic effects: controlling the hormonal hypersecretion syndromes (like carcinoid syndrome) associated with functioning NETs and, crucially, inhibiting tumor growth through direct antiproliferative activity.[3][6][7][8]
Core Mechanism: Receptor Binding and Signal Transduction
The initiation of this compound's biological effects is its binding to SSTRs on NET cells. This compound is an octapeptide analog of somatostatin with a binding profile that is critical to its function.[9]
Somatostatin Receptor Binding Affinity
This compound exhibits a high binding affinity primarily for somatostatin receptor subtype 2 (SSTR2) and, to a lesser extent, subtype 5 (SSTR5).[6][10][11] Most gastroenteropancreatic (GEP)-NETs express multiple SSTR subtypes, with SSTR2 being predominant, making it an ideal therapeutic target.[2] While it can also bind to SSTR1, its affinity is significantly lower compared to the endogenous ligand.[12][13]
| Compound | Target Receptor | Binding Affinity (IC50, nM) |
| This compound | SSTR2 | High (Specific values vary across studies) |
| SSTR5 | Moderate[11][14] | |
| SSTR3 & SSTR4 | Low[14] | |
| Y-DOTA-Lanreotide | SSTR5 | 16.0[14] |
Table 1: Comparative binding affinities of this compound and its derivatives for human somatostatin receptor subtypes. The high affinity for SSTR2 is central to its therapeutic action in the majority of NETs.
Downstream Signaling Cascades
Upon binding to SSTR2, this compound induces a conformational change in the receptor, activating coupled inhibitory G-proteins (Gαi). This activation triggers a cascade of intracellular events that collectively mediate its antisecretory and antiproliferative effects.
The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a rapid decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels impact numerous downstream effectors, including Protein Kinase A (PKA), which in turn suppresses hormone secretion and cell growth.
-
Modulation of Ion Channels: The Gβγ subunits released from the activated G-protein can directly modulate ion channel activity. This includes the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular calcium concentration is a key mechanism for inhibiting the exocytosis of hormone-containing vesicles.[6]
-
Activation of Protein Tyrosine Phosphatases (PTPs): SSTR2 activation leads to the recruitment and activation of PTPs, most notably Src homology region 2 domain-containing phosphatase-1 (SHP-1). Activated SHP-1 plays a pivotal role in dephosphorylating and thereby inactivating multiple pro-mitogenic signaling pathways, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[6]
Direct Antitumor Effects: Proliferation and Apoptosis
This compound's antiproliferative activity is a direct consequence of the signaling events described above and is a primary rationale for its use in controlling tumor growth.[2]
Induction of Cell Cycle Arrest and Apoptosis
The inhibition of the MAPK and PI3K/AKT growth pathways by this compound-activated PTPs leads to cell cycle arrest, primarily at the G1/S checkpoint. This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and p27. Furthermore, by suppressing pro-survival signals from the AKT pathway, this compound can induce apoptosis (programmed cell death).[2] This pro-apoptotic effect is thought to be mediated through the modulation of Bcl-2 family proteins, leading to the activation of the caspase cascade.[2]
Experimental Protocol: Assessing Cell Viability with the MTT Assay
The antiproliferative effects of this compound on NET cell lines can be quantified using various cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method.
Causality: This choice of protocol is based on its ability to measure mitochondrial metabolic activity, which serves as a reliable proxy for cell viability. A reduction in the conversion of MTT to formazan in this compound-treated cells compared to controls indicates a decrease in viable, metabolically active cells, thus validating the drug's cytostatic or cytotoxic effects.
Methodology:
-
Cell Seeding: Plate NET cells (e.g., BON-1, QGP-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Indirect Antitumor Effects: Angiogenesis and Immune Modulation
Beyond its direct action on tumor cells, this compound also influences the tumor microenvironment.
Anti-Angiogenic Effects
Tumor growth is dependent on angiogenesis, the formation of new blood vessels. This compound can inhibit this process both directly, by acting on SSTRs expressed on endothelial cells, and indirectly, by inhibiting the secretion of pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) from tumor cells.[2] This anti-angiogenic activity contributes significantly to its overall tumor control.[2]
Immunomodulatory Effects
Emerging evidence suggests that this compound can modulate the immune response within the tumor microenvironment. Studies have shown that treatment can promote a shift towards a Th1 cytotoxic immune phenotype in patients with intestinal NETs, characterized by a significant increase in the pro-inflammatory cytokines TNFα and IFN-γ.[6] This suggests that this compound may help restore an anti-tumor immune response that is often suppressed in cancer patients.[6]
Clinical Validation and Response Assessment
The molecular mechanisms of this compound translate into tangible clinical benefits. The landmark CLARINET phase III trial provided Class I evidence for its antiproliferative effects, demonstrating that this compound (120 mg every 4 weeks) significantly improves progression-free survival (PFS) in patients with non-functioning GEP-NETs compared to placebo.[2][17]
Somatostatin Receptor Imaging (SSTR-PET)
The clinical utility of this compound is predicated on the presence of SSTRs on the tumor cells. Therefore, SSTR imaging is indispensable for patient selection. While historically performed with 111In-pentetreotide scintigraphy (OctreoScan), this has been largely superseded by PET/CT using Gallium-68 (68Ga)-labeled SSAs (e.g., DOTATATE, DOTATOC).[4][18] This functional imaging modality provides superior sensitivity and resolution for staging, restaging, and confirming SSTR expression, thereby identifying patients most likely to benefit from SSA therapy.[4]
Experimental Workflow: Patient Selection and Monitoring
The integration of molecular imaging into the clinical pathway ensures that this compound is deployed with precision.
Causality: This workflow is designed to be a self-validating system. The initial SSTR-PET scan validates the molecular target's presence. Subsequent monitoring with imaging and biomarkers like Chromogranin A (CgA) validates the therapeutic effect (or lack thereof), guiding further clinical decisions such as continuing, discontinuing, or escalating therapy.[2]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequencing of Somatostatin-Receptor–Based Therapies in Neuroendocrine Tumor Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. 68Ga-DOTATATE PET/CT Interobserver Agreement for Neuroendocrine Tumor Assessment: Results of a Prospective Study on 50 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. onclive.com [onclive.com]
- 9. This compound in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 12. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. nanets.net [nanets.net]
Technical Guide: Somatostatin Receptor Subtype Binding Affinity of Lanreotide
Executive Summary
Lanreotide is a synthetic, cyclic octapeptide analog of somatostatin (SRIF) widely utilized in the management of acromegaly and neuroendocrine tumors (NETs). Its therapeutic efficacy is predicated on its high-affinity, selective binding to specific somatostatin receptor (SSTR) subtypes—primarily SSTR2 and, to a lesser extent, SSTR5.
This technical guide provides a rigorous analysis of this compound’s pharmacodynamic profile, quantifying its binding affinity (
Molecular Mechanism & Receptor Pharmacology
Structural Basis of Interaction
This compound (D-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2) retains the essential pharmacophore of native somatostatin-14 (SRIF-14)—the
However, the introduction of the D-Trp and D-Nal (naphthylalanine) residues confers resistance to enzymatic degradation, extending the half-life from minutes (native SRIF) to hours (this compound), while restricting conformational flexibility. This restriction results in a distinct selectivity profile compared to the pan-receptor binding of native SRIF.
Signal Transduction Pathways
Upon binding to SSTR2 (and SSTR5), this compound induces a conformational change that activates the pertussis toxin-sensitive
Figure 1: SSTR2 Signaling Cascade
The following diagram illustrates the primary signal transduction pathways activated by this compound binding to SSTR2.
Caption: this compound activation of SSTR2 leads to dual inhibition of cAMP/calcium influx (antisecretory) and modulation of PTP/MAPK (antiproliferative).
Binding Affinity Profile (Quantitative Analysis)
The clinical utility of this compound is defined by its
Comparative Binding Affinity Table (Human SSTR Subtypes)
The following data synthesizes consensus values from competitive radioligand binding assays using human recombinant receptors (hSSTR).
| Ligand | hSSTR1 ( | hSSTR2 ( | hSSTR3 ( | hSSTR4 ( | hSSTR5 ( |
| Somatostatin-14 | 0.93 | 0.15 | 0.56 | 1.5 | 0.29 |
| This compound | >1000 | 0.54 - 0.75 | >1000 | >1000 | 5.2 - 17 |
| Octreotide | >1000 | 0.40 - 0.87 | >1000 | >1000 | 6.8 - 20 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data sources consolidated from Bruns et al. (2002), Schmid et al. (2010), and EMA Assessment Reports.
Key Pharmacological Insights
-
SSTR2 Dominance: this compound exhibits sub-nanomolar affinity for SSTR2 (
nM). Given that SSTR2 is the predominant subtype expressed in GH-secreting pituitary adenomas (90%+), this explains this compound's high efficacy in Acromegaly. -
SSTR5 Selectivity: this compound binds SSTR5 with moderate affinity (
nM). While weaker than Pasireotide ( nM), this interaction is sufficient to contribute to efficacy, particularly in tumors with mixed SSTR2/5 expression. -
Non-Binding Subtypes: this compound has negligible affinity (
nM) for SSTR1, SSTR3, and SSTR4. This selectivity profile minimizes "off-target" effects mediated by these subtypes but also limits efficacy in tumors lacking SSTR2/5 (e.g., some non-functioning pituitary adenomas or insulinomas).
Experimental Methodology: Radioligand Binding Assay[1][2][3]
To verify these affinity profiles in a drug development or research context, a robust Competition Binding Assay is required. The following protocol is designed for membrane preparations expressing human SSTRs (e.g., CHO-K1 or HEK293 stable transfectants).
Critical Reagents
-
Receptor Source: Membranes from CHO-K1 cells stably transfected with hSSTR2 or hSSTR5.
-
Radioligand (Hot): [
I]-Tyr -Somatostatin-14 (Specific Activity ~2200 Ci/mmol). -
Competitor (Cold): Unlabeled this compound acetate (serial dilutions).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM
, 1 mM EGTA, 0.5% BSA (prevents peptide adsorption), and Protease Inhibitor Cocktail (Bacitracin/PMSF).
Step-by-Step Protocol Workflow
Figure 2: Competition Binding Assay Workflow
Standardized workflow for determining
Caption: Workflow for competitive radioligand binding. Incubation equilibrium is critical for accurate Ki determination.
Data Analysis & Validation
-
Specific Binding Calculation: Subtract Non-Specific Binding (NSB, determined in the presence of 1
M unlabeled SRIF-14) from Total Binding. -
Curve Fitting: Plot Specific Binding (%) vs. Log[this compound]. Fit using a one-site competition model (Hill slope
). -
Cheng-Prusoff Correction: Convert the observed
to the absolute inhibition constant : Where is the concentration of radioligand used and is the dissociation constant of the radioligand (determined previously via Saturation Binding).
Clinical Translation & Impact
The binding profile described above directly dictates the clinical positioning of this compound.
-
Acromegaly: The high density of SSTR2 on GH-secreting adenomas aligns perfectly with this compound's peak affinity (
nM). This results in reliable suppression of GH and normalization of IGF-1 in ~50-70% of patients.[1] -
Neuroendocrine Tumors (NETs): GEP-NETs frequently co-express SSTR2 and SSTR5. This compound’s antiproliferative effect (demonstrated in the CLARINET study) is driven by SSTR2-mediated cell cycle arrest (PTP
upregulation). -
Hyperglycemia Risk: Unlike Pasireotide, which binds SSTR5 with high affinity (suppressing insulin secretion) and SSTR2 with lower relative dominance, this compound spares insulin secretion to a greater degree due to its lower SSTR5 affinity and lack of SSTR3 affinity. This results in a more favorable metabolic safety profile.
References
-
Bruns, C., Lewis, I., Briner, U., Meno-Tetang, G., & Weckbecker, G. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707–716.
-
[Link]
-
-
Schmid, H. A., & Schoeffter, P. (2004). Functional activity of the multiligand analog SOM230 at human recombinant somatostatin receptor subtypes supports its usefulness in neuroendocrine tumors. Neuroendocrinology, 80(Suppl. 1), 47–50.
-
[Link]
-
-
Gifford Bioscience. Radioligand Binding Assay Protocol.
-
[Link]
-
-
Rains, C., & Bryson, H. M. (1995). This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the management of acromegaly and neuroendocrine tumors. Drugs, 49(2), 177-211.
-
[Link]
-
-
European Medicines Agency (EMA). Signifor (Pasireotide)
-
[Link]
-
Sources
Precision Mapping of Lanreotide Signaling: A Technical Framework for SSTR2/5 Pathway Analysis in Neuroendocrine Carcinomas
Executive Summary
Lanreotide is a synthetic octapeptide analog of somatostatin (SSA) widely utilized in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2][3] Its therapeutic efficacy hinges on high-affinity binding to Somatostatin Receptor subtypes 2 and 5 (SSTR2/5).[1][4] For researchers and drug developers, accurately mapping the downstream consequences of this binding—specifically the suppression of the cAMP/PKA axis and the modulation of the MAPK/ERK pathway—is critical for validating drug response and identifying resistance mechanisms.
This guide moves beyond generic assay descriptions to provide a causality-driven experimental framework. It details how to rigorously interrogate this compound signaling, ensuring that observed effects are pharmacologically specific and biologically relevant.
Part 1: The Molecular Architecture of this compound Action
This compound acts as an agonist, mimicking the endogenous somatostatin-14 (SST-14) but with significantly enhanced stability and selectivity. Upon binding to the transmembrane GPCRs (SSTR2 and SSTR5), it triggers a conformational change that liberates the G
The Primary Axis: cAMP Suppression
The immediate effector of this compound-bound SSTR2/5 is Adenylyl Cyclase (AC) .[5] The liberated G
-
Causality: Reduced cAMP
Reduced Protein Kinase A (PKA) activity Decreased phosphorylation of CREB (cAMP Response Element Binding protein). -
Outcome: Suppression of secretory vesicle exocytosis (hormone control) and downregulation of mitogenic gene transcription.
The Secondary Axis: Phosphatase Recruitment & Antiproliferation
Crucial for cancer research is this compound's ability to recruit Protein Tyrosine Phosphatases (PTPs), specifically SHP-1 and SHP-2 .
-
Mechanism: The SSTR2-G
complex recruits SHP-1 to the membrane. -
Target: SHP-1 directly dephosphorylates activated kinases (e.g., ERK1/2, Akt), effectively acting as a "brake" on growth factor-driven proliferation.
-
Apoptosis: In specific contexts (e.g., pituitary adenomas), this cascade induces cell cycle arrest at G1 via p27Kip1 upregulation and can trigger caspase-mediated apoptosis.
Visualization of Signaling Topology
Figure 1: The dual-mechanism of this compound action: cAMP suppression via G
Part 2: Experimental Framework for Pathway Analysis
To rigorously validate this compound activity, researchers must demonstrate specific modulation of the pathways described above. The following protocols are designed to be self-validating.
Cell Line Selection & Validation
Not all NET cell lines maintain SSTR expression in culture.
-
Recommended Models: BON-1 (Pancreatic NET), QGP-1 (Pancreatic Islet Carcinoma), NCI-H727 (Lung Carcinoid).
-
Mandatory Pre-Check: Verify SSTR2/5 surface expression via Flow Cytometry or Western Blot before initiating signaling studies. SSTR downregulation is a common cause of assay failure.
Protocol A: Dynamic Phospho-Signaling Analysis (Western Blot)
This protocol measures the suppression of basal or stimulated ERK/Akt phosphorylation.
The "Why" Behind the Steps:
-
Serum Starvation: Essential. Growth factors in serum constitutively activate ERK, masking the subtle inhibitory effect of this compound. You must lower the "noise" to see the "signal."
-
Phosphatase Inhibitors: Critical during lysis to prevent the artificial loss of phosphate groups, which would yield false negatives.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., BON-1) at
cells/well in 6-well plates. Culture for 24h. -
Starvation: Wash 2x with PBS. Replace media with serum-free medium (0% FBS) for 16–24 hours.
-
Treatment:
-
Negative Control: Vehicle (Acetic acid/Saline).
-
Positive Control (Stimulation): EGF (10 ng/mL) or IGF-1 (for 10 mins) to induce strong phosphorylation.
-
Experimental: Pre-treat with this compound (10 nM – 1
M) for 30 mins, then add EGF/IGF-1.
-
-
Lysis: Rapidly aspirate media. Wash with ice-cold PBS containing 1mM Sodium Orthovanadate (phosphatase inhibitor). Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .
-
Detection: Perform SDS-PAGE. Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .
-
Quantification: Calculate the ratio of (p-ERK / Total ERK). This compound efficacy is defined by the % reduction in this ratio compared to the EGF-only control.
Protocol B: Functional cAMP Suppression Assay
Since this compound inhibits cAMP, a baseline level of cAMP must first be established to observe a reduction.
The "Self-Validating" System:
-
Forskolin: A direct activator of Adenylyl Cyclase. It acts as the "gas pedal." this compound acts as the "brake." If Forskolin does not spike cAMP, the assay is invalid.
Methodology:
-
Preparation: Seed cells in 96-well plates (10,000 cells/well).
-
Induction: Treat cells with Forskolin (10
M) + IBMX (0.5 mM) .-
Note: IBMX inhibits phosphodiesterases, preventing cAMP degradation and amplifying the signal.
-
-
Inhibition: Co-treat with this compound (titration: 0.1 nM to 1
M) for 30 minutes. -
Lysis & Readout: Use a competitive ELISA or TR-FRET (e.g., HTRF cAMP kit) to quantify intracellular cAMP.
-
Analysis: Plot Log[this compound] vs. % cAMP Inhibition to derive the IC50.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for validating this compound signaling activity, emphasizing serum starvation and signal preservation.
Part 3: Data Interpretation & Quantitative Benchmarks
When analyzing data from the protocols above, compare results against established benchmarks for SSTR2-positive cells.
Table 1: Expected Quantitative Responses
| Parameter | Assay Type | Expected Outcome (SSTR2+ Cells) | Validation Check |
| cAMP Levels | ELISA / HTRF | 30–50% reduction in Forskolin-stimulated cAMP. | Did Forskolin alone increase cAMP >5-fold over basal? |
| p-ERK1/2 | Western Blot | Inhibition of EGF-induced phosphorylation. | Is Total ERK signal constant across all lanes? |
| Proliferation | MTT / WST-1 | 15–25% reduction (Cytostatic, not cytotoxic). | Is the vehicle control growing exponentially? |
| Apoptosis | Annexin V / PI | Increase in Sub-G1 population (context dependent). | Are positive control (e.g., Staurosporine) cells apoptotic? |
Troubleshooting Common Pitfalls
-
No cAMP Inhibition: Check SSTR expression. High passage number cells often lose receptor density.
-
No p-ERK Reduction: Ensure lysis buffer contained Sodium Orthovanadate and Sodium Fluoride . Phosphatases are rapid; delay in lysis destroys the signal.
-
High Background: Incomplete serum starvation. Ensure 0% FBS is used for at least 16h prior to treatment.
References
-
Mechanism of Action of this compound Acetate. Patsnap Synapse. (2024).[6][7] Retrieved from [Link]
-
This compound promotes apoptosis and is not radioprotective in GH3 cells. Endocrine-Related Cancer.[8] (2009).[9] Retrieved from [Link]
-
Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound. Frontiers in Pharmacology. (2024).[6][7] Retrieved from [Link]
-
Affinity profiles for human somatostatin receptor subtypes SST1-SST5. European Journal of Nuclear Medicine. (2000). Retrieved from [Link]
-
This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors. Frontiers in Endocrinology. (2020).[2][10] Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. This compound promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Lanreotide Analogues
Executive Summary
Lanreotide (Somatuline®) is a cyclic octapeptide and a potent analogue of endogenous somatostatin (SRIF-14). Unlike the native hormone, which has a half-life of <3 minutes, this compound exhibits extended stability and high selectivity for Somatostatin Receptor subtypes 2 (SSTR2) and 5 (SSTR5).
This guide details the technical workflow for discovering and synthesizing this compound analogues. It shifts focus from "recipe-following" to rational scaffold engineering , utilizing an optimized Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol with on-resin disulfide cyclization . This methodology allows for the rapid generation of analogue libraries essential for Structure-Activity Relationship (SAR) profiling and Peptide Receptor Radionuclide Therapy (PRRT) development.
Structural Basis & Rational Design
The Pharmacophore
The biological activity of this compound relies on maintaining a Type II'
-
Native Pharmacophore: Phe
-Trp -Lys -Thr (SRIF-14 numbering). -
This compound Sequence: H-D-2-Nal
-Cys -Tyr -D-Trp -Lys -Val -Cys -Thr -NH .
Critical Modifications for Analogue Design
When designing analogues, specific residues serve as "anchors" (immutable) versus "vectors" (modifiable).
| Residue (this compound) | Role in Bioactivity | Design Strategy for Analogues |
| D-2-Nal | Replaces Phe. Increases hydrophobicity and aromatic stacking; blocks N-terminal degradation. | Modifiable. Ideal site for conjugation (e.g., DOTA chelators) via a spacer (PEG/GABA) without disrupting the pharmacophore. |
| Cys | Disulfide bridge. Constrains the peptide into the active cyclic conformation. | Anchor. Replacing with dicarba-bridges or lactams (stapled peptides) can improve serum stability but requires orthogonal protection schemes. |
| Tyr | Hydrophobic interaction. | Modifiable. Substitution with halogenated Phe (e.g., 4-Cl-Phe) can probe the hydrophobic pocket depth of SSTR2. |
| D-Trp | The Keystone. Stabilizes the | Anchor. Modification here typically destroys affinity. |
| Lys | Critical electrostatic interaction with Asp residues in the SSTR ligand binding pocket. | Anchor. Must retain positive charge. |
High-Fidelity Synthesis Protocol (Fmoc-SPPS)
The following protocol utilizes Rink Amide ChemMatrix resin for superior swelling and On-Resin Cyclization using Iodine/TEMPO. This approach is superior to solution-phase cyclization for analogue libraries as it prevents dimerization and simplifies purification.
Materials & Reagents[1]
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading). Why: PEG-based resins minimize aggregation of hydrophobic sequences like D-2-Nal.
-
Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Why: Superior to HBTU/HOBt for preventing racemization of Cys and D-Trp.
-
Protecting Groups:
-
Standard: Fmoc-Xxx-OH.
-
Cysteine: Fmoc-Cys(Acm)-OH . Why: Acetamidomethyl (Acm) allows for selective on-resin cyclization without removing other side-chain protectors.
-
Lysine: Fmoc-Lys(Boc)-OH.
-
Step-by-Step Workflow
Phase A: Linear Assembly
-
Swelling: Swell resin in DMF (30 min) at 35°C.
-
Deprotection: 20% Piperidine in DMF (2
5 min). Wash 5 with DMF.[1][2][3] -
Coupling:
-
Dissolve Amino Acid (4 eq), Oxyma (4 eq), and DIC (4 eq) in DMF.
-
Incubate with resin for 45 min at 50°C (Use 25°C for Cys and His to prevent racemization).
-
Validation: Perform Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple.
-
-
Repeat until sequence is complete: H-D-2-Nal-Cys(Acm)-Tyr(tBu)-D-Trp(Boc)-Lys(Boc)-Val-Cys(Acm)-Thr(tBu)-Resin.
Phase B: On-Resin Cyclization (The "Expert" Method)
Context: Traditional iodine oxidation can be slow or incomplete. The addition of TEMPO accelerates the reaction and reduces oxidative damage to Trp/Tyr.
-
Wash: Wash resin with DMF
5, then DCM 3. -
Oxidation Cocktail: Prepare Iodine (10 eq) + TEMPO (2 eq) in DMF/H
O (9:1). -
Reaction: Add cocktail to the resin-bound linear peptide. Shake at room temperature for 30–60 minutes.
-
Quench: Wash with 10% Ascorbic Acid in DMF (removes excess Iodine)
3, then DMF 5. -
Validation: Cleave a micro-sample. Analysis by LC-MS should show [M-2H] mass shift corresponding to disulfide formation (-2 Da).
Phase C: Global Cleavage
-
Cocktail: TFA/TIS/H
O/DODT (92.5 : 2.5 : 2.5 : 2.5). Note: DODT (3,6-Dioxa-1,8-octanedithiol) is a scavenger essential for preventing re-attachment of protecting groups to the sensitive Trp/Cys residues. -
Incubation: 2.5 hours at Room Temp.
-
Precipitation: Filter resin; precipitate filtrate in ice-cold Diethyl Ether. Centrifuge and dry.
Visualization of Workflow
Figure 1: Optimized workflow for Solid Phase Peptide Synthesis of this compound analogues featuring on-resin cyclization.
Purification & Characterization
Preparative HPLC Protocol
Separation of the cyclic product from the linear impurities and deletion sequences is critical.
-
Column: C18 Preparative Column (e.g., Phenomenex Luna, 10µm, 100 Å).
-
Mobile Phase A: 0.1% TFA in H
O. -
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0–5 min: 10% B (Equilibration)
-
5–35 min: 25%
55% B (Linear Gradient) -
35–40 min: 95% B (Wash)
-
-
Detection: UV at 220 nm (peptide bond) and 280 nm (Trp/Tyr).
Quality Control (Self-Validating Metrics)
-
HR-MS (High-Res Mass Spec): Must confirm monoisotopic mass.
-
Ellman’s Test: Negative result required. A positive test indicates incomplete cyclization (free thiols).
-
Chiral Amino Acid Analysis: To confirm no racemization of D-Trp occurred during coupling.
SSTR Subtype Selectivity Pathway
The following diagram illustrates the binding logic used to validate analogues against specific receptor subtypes.
Figure 2: Receptor selectivity profile. Analogues must maintain high SSTR2 affinity for oncology applications.
Next-Generation Applications: PRRT Conjugation
For drug development professionals working on Peptide Receptor Radionuclide Therapy (PRRT), the this compound scaffold is often modified at the N-terminus.
-
Strategy: Conjugation of DOTA or DFO chelators.
-
Protocol:
-
Perform SPPS as described above but do not cleave from resin.
-
Remove N-terminal Fmoc from D-2-Nal.
-
Couple Fmoc-8-amino-3,6-dioxaoctanoic acid (PEG2) as a spacer (prevents steric hindrance).
-
Couple DOTA-tris(tBu)ester .
-
Proceed to Global Cleavage (TFA removes tBu from DOTA and peptide simultaneously).
-
References
-
Chowdhury, A., et al. (2024).[2] On-resin synthesis of this compound epimers and studies of their structure-activity relationships. Royal Society of Chemistry.[2] Retrieved from [Link]
-
Gomez-Camarillo, M.A., et al. (2025). Iodine-Mediated Peptide Disulfide Bridging is Reversible and Sequence-Dependent in Solid Support: Use of TEMPO in the Reaction Resolves the Challenge. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. PubMed Central. Retrieved from [Link]
Sources
Structural biology of Lanreotide and receptor interaction
An In-depth Technical Guide to the Structural Biology of Lanreotide and its Receptor Interaction
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structural and molecular underpinnings of this compound's interaction with its cognate somatostatin receptors (SSTRs). We will dissect the conformational dynamics of both the ligand and the receptor, detail the precise nature of their binding interface, and elucidate the downstream signaling consequences of this interaction. The methodologies used to unravel these intricate details will be presented with the rationale behind their application, offering a holistic view for researchers and drug development professionals in the field.
Introduction: this compound and the Somatostatin System
This compound is a synthetic octapeptide analogue of the natural hormone somatostatin. Its clinical significance lies in its ability to mimic the inhibitory effects of somatostatin with a significantly longer half-life, making it a cornerstone therapy for conditions characterized by hormonal over-secretion, such as acromegaly and neuroendocrine tumors (NETs).
The biological effects of this compound are mediated through its interaction with the somatostatin receptor family, a group of five G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5. These receptors are expressed in various tissues and are often overexpressed in NETs, providing a target for both diagnosis and treatment. This compound exhibits a high binding affinity primarily for SSTR2 and SSTR5, with a lower affinity for SSTR3 and SSTR4, and negligible affinity for SSTR1. This receptor subtype selectivity is a key determinant of its therapeutic profile.
Structural Elucidation of this compound and its Conformation
The structure of this compound (3-(2-naphthyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-threoninamide, cyclic (2→7) disulfide) is characterized by a cyclic hexapeptide core, which is crucial for its stability and receptor binding. Nuclear Magnetic Resonance (NMR) studies have been instrumental in defining its three-dimensional structure in solution. These studies reveal a rigid, pre-organized conformation that is believed to contribute to its high receptor affinity by minimizing the entropic penalty of binding.
The key structural features of this compound include a β-turn encompassing the D-Trp-Lys motif, which is a hallmark of many bioactive somatostatin analogues. This specific conformation presents the critical pharmacophoric residues in an optimal orientation for interaction with the binding pocket of SSTRs.
Architecture of the Somatostatin Receptors
As members of the GPCR superfamily, SSTRs share a canonical architecture of seven transmembrane (TM) helices connected by intracellular and extracellular loops. The determination of the high-resolution structures of SSTR2 and SSTR5, primarily through cryo-electron microscopy (cryo-EM), has been a landmark achievement in understanding the mechanism of this compound action.
These structures reveal a deep, narrow binding pocket accessible from the extracellular side. The binding of this compound induces a conformational change in the receptor, particularly in the arrangement of the transmembrane helices, which is transmitted to the intracellular side to facilitate G protein coupling and subsequent signal transduction.
The this compound-SSTR Interaction: A Molecular Embrace
The binding of this compound to SSTRs is a highly specific interaction governed by a network of hydrogen bonds, hydrophobic interactions, and salt bridges. High-resolution structural studies of this compound in complex with SSTR2 have provided an atomic-level understanding of this interface.
Key Interacting Residues:
-
D-Nal and Tyr residues of this compound: These aromatic residues often engage in hydrophobic interactions with pockets within the receptor's transmembrane domain.
-
D-Trp and Lys residues of this compound: This critical β-turn motif forms extensive contacts with the receptor. The lysine residue is often involved in a salt bridge with an acidic residue in the receptor, such as aspartate or glutamate.
-
Disulfide Bridge: The cyclic nature imposed by the disulfide bond is essential for maintaining the bioactive conformation of this compound.
The binding of this compound stabilizes an active conformation of the receptor, which promotes the recruitment and activation of inhibitory G proteins (Gi/o).
Quantitative Binding Data
The affinity of this compound for different SSTR subtypes is a critical determinant of its biological activity. These affinities are typically quantified by measuring the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.
| Receptor Subtype | This compound Binding Affinity (IC50, nM) |
| SSTR1 | >1000 |
| SSTR2 | 0.9 - 2.5 |
| SSTR3 | 30 - 50 |
| SSTR4 | 5 - 25 |
| SSTR5 | 1.5 - 5 |
Functional Consequences: Downstream Signaling Pathways
Upon this compound binding and the subsequent activation of Gi/o proteins, a cascade of intracellular signaling events is initiated. The primary effector pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The canonical signaling cascade proceeds as follows:
-
Receptor Activation: this compound binding stabilizes the active conformation of SSTR2/5.
-
G Protein Coupling: The activated receptor recruits and activates heterotrimeric Gi/o proteins.
-
Adenylyl Cyclase Inhibition: The Gαi subunit dissociates and inhibits adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase results in decreased production of cAMP.
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to the inhibition of hormone secretion and cell proliferation.
In addition to the inhibition of adenylyl cyclase, SSTR activation by this compound can also lead to the modulation of other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of ion channels.
Signaling Pathway Diagram
Caption: this compound-induced signaling cascade via SSTR2/5.
Experimental Methodologies: A Practical Guide
The elucidation of the structural and functional aspects of the this compound-SSTR system relies on a suite of sophisticated biophysical and cell-based techniques.
X-ray Crystallography / Cryo-Electron Microscopy
These techniques provide atomic-level structural information of the this compound-SSTR complex.
Experimental Workflow:
-
Protein Expression and Purification: High-level expression of the SSTR in a suitable system (e.g., insect or mammalian cells) followed by purification.
-
Complex Formation: Incubation of the purified receptor with a molar excess of this compound.
-
Crystallization / Sample Preparation:
-
X-ray Crystallography: Screening of various conditions to obtain well-diffracting crystals of the complex.
-
Cryo-EM: Vitrification of the complex on EM grids.
-
-
Data Collection and Processing: Diffraction data collection at a synchrotron source (X-ray) or imaging in a transmission electron microscope (Cryo-EM), followed by extensive data processing to obtain a high-resolution 3D map.
-
Model Building and Refinement: Building an atomic model into the electron density map and refining it to fit the data.
Workflow Diagram: Structural Determination
Caption: Workflow for determining the structure of the this compound-SSTR complex.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of the this compound-SSTR interaction in real-time.
Protocol Outline:
-
Immobilization: Covalent immobilization of the purified SSTR onto a sensor chip.
-
Binding: Injection of varying concentrations of this compound over the sensor surface.
-
Dissociation: Injection of buffer to monitor the dissociation of the complex.
-
Data Analysis: Fitting the binding and dissociation curves to a suitable kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
cAMP Measurement Assay
This cell-based functional assay quantifies the ability of this compound to inhibit adenylyl cyclase activity.
Protocol Outline:
-
Cell Culture: Culture cells stably expressing the SSTR of interest.
-
Stimulation: Pre-treat cells with varying concentrations of this compound, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration as a function of this compound concentration to determine the IC50 value.
Conclusion
The detailed structural and functional understanding of the this compound-SSTR interaction provides a robust framework for the rational design of next-generation somatostatin analogues with improved affinity, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide represent the cornerstone of modern drug discovery and development in the field of GPCR-targeted therapeutics.
References
-
Title: this compound: a review of its use in the management of acromegaly. Source: Drugs URL: [Link]
-
Title: this compound in metastatic enteropancreatic neuroendocrine tumors. Source: New England Journal of Medicine URL: [Link]
-
Title: Somatostatin and its receptors from discovery to clinical application. Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Somatostatin Receptors as a Target for Therapy. Source: Endotext URL: [Link]
-
Title: Characterization of Somatostatin Receptor Subtype-Specific Peptides for Bimodal Imaging. Source: Cancers URL: [Link]
-
Title: The solution structure of the somatostatin analogue this compound. Source: European Journal of Biochemistry URL: [Link]
-
Title: Structures of the human somatostatin receptor 2 in complex with agonists and antagonists. Source: Nature Communications URL: [Link]
-
Title: Somatostatin receptor-mediated signaling pathways. Source: Molecular and Cellular Endocrinology URL: [Link]
Pharmacological Profile: Receptor Selectivity and Kinetics
Topic: Mechanistic Dissection of Lanreotide: Signal Transduction Modulation and Hormonal Control Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals
This compound is a synthetic octapeptide analog of somatostatin (SRIF) that functions as a potent inhibitor of endocrine and exocrine secretion. Unlike native somatostatin, which has a half-life of 1–3 minutes and binds with high affinity to all five somatostatin receptor subtypes (SSTR1–5), this compound exhibits a distinct, high-affinity selectivity profile primarily for SSTR2 and SSTR5 .
This selectivity is the cornerstone of its therapeutic index in Acromegaly and Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs), as SSTR2 is the predominant subtype expressed on somatotroph adenomas and many neuroendocrine tumors.
Comparative Binding Affinity (Ki)
The following table synthesizes binding affinity data (Ki) derived from competitive radioligand binding assays. Note the pronounced affinity of this compound for SSTR2 and SSTR5 compared to the broader or distinct profiles of other analogs.
| Compound | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| Native Somatostatin-14 | 0.9 | 0.2 | 0.3 | 0.3 | 0.2 |
| This compound | >1000 | 0.75 - 1.1 | >100 | >1000 | 5.0 - 8.0 |
| Octreotide | >1000 | 2.0 | >100 | >1000 | 20 - 30 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
Data synthesized from Shimon et al. and BenchChem technical data.
The Molecular Engine: Signal Transduction Pathways[3]
This compound exerts its effects through G-protein coupled receptors (GPCRs). Upon binding to SSTR2 or SSTR5, the receptor undergoes a conformational change that triggers the dissociation of the heterotrimeric G-protein complex (G
Core Signaling Cascade[4]
-
G
i Activation: The G i subunit inhibits Adenylyl Cyclase (AC) , leading to a rapid depletion of intracellular cyclic AMP (cAMP).[1] -
PKA Suppression: Reduced cAMP levels prevent the activation of Protein Kinase A (PKA).[1]
-
Calcium Channel Blockade (The Secretion Switch): The G
subunits (released upon G activation) directly bind to and inhibit voltage-gated calcium channels (VGCC), specifically L-type and N-type channels. This reduction in cytosolic Ca2+ is the critical step that halts the exocytosis of secretory granules (containing GH, Insulin, Serotonin, etc.). -
Phosphatase Recruitment (Antiproliferative): SSTR2 activation recruits protein tyrosine phosphatases (SHP-1 and SHP-2). These dephosphorylate key kinases in the PI3K/Akt and MAPK pathways, inducing cell cycle arrest (G1 phase).
Visualization: Intracellular Signaling Topology
Figure 1: The dual-pathway mechanism of this compound. Note the parallel inhibition of Calcium influx (secretion control) and SHP-1 recruitment (tumor growth control).
Experimental Framework: Validating Mechanism of Action
For drug development professionals characterizing this compound or novel analogs, "trustworthiness" comes from robust, self-validating assays. The following protocols are standard for verifying SSTR-mediated signaling.
Protocol A: cAMP Inhibition Assay (Functional Validation)
Objective: Quantify the potency of this compound in inhibiting Forskolin-induced cAMP accumulation.
-
Cell Line Selection: Use CHO-K1 or HEK293 cells stably transfected with human SSTR2 (e.g., CHO-SSTR2).
-
Seeding: Plate 2,000 cells/well in a 384-well low-volume plate. Incubate overnight at 37°C/5% CO2.
-
Stimulation Buffer Prep: Prepare buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Agonist Treatment:
-
Add this compound (serial dilutions from
to M). -
Immediately add Forskolin (10 µM) to stimulate Adenylyl Cyclase.
-
Control: Forskolin only (Max Signal) and Buffer only (Basal).
-
-
Incubation: 30 minutes at Room Temperature (RT).
-
Detection (HTRF/FRET):
-
Add cAMP-d2 conjugate (acceptor) and Anti-cAMP-Cryptate (donor).
-
Incubate 1 hour at RT.
-
-
Readout: Measure fluorescence ratio (665nm/620nm).
-
Result: this compound should show a dose-dependent increase in HTRF ratio (inversely proportional to cAMP concentration).
-
Protocol B: Receptor Internalization Assay (Structural Validation)
Objective: Confirm that this compound binding triggers receptor endocytosis (a marker of agonist efficacy).
-
Transfection: Express HA-tagged SSTR2 in HEK293 cells.
-
Labeling: Incubate live cells with Anti-HA antibody (Alexa-488 conjugated) at 4°C for 30 mins (labels surface receptors only).
-
Treatment: Add this compound (100 nM) and shift to 37°C for 0, 15, 30, and 60 minutes.
-
Fixation: Stop reaction with 4% Paraformaldehyde (PFA).
-
Microscopy: Quantify the shift of fluorescence from the plasma membrane to intracellular vesicles (endosomes).
Visualization: Experimental Logic Flow
Figure 2: Logic flow for the cAMP inhibition assay. High FRET signal indicates successful drug activity (low cAMP).
Formulation Science: The Nanotube Depot
A unique technical aspect of this compound is its formulation (Somatuline Depot/Autogel). Unlike Octreotide LAR, which uses PLGA microspheres, this compound utilizes self-assembling peptide nanotubes .
-
Mechanism: In water, this compound monomers form dimers, which stack into filaments. These filaments arrange into hollow nanotubes (24 nm diameter) that pack densely into a semi-solid gel.
-
PK Implication: Upon deep subcutaneous injection, the gel creates a drug reservoir. The release is controlled by the passive dissociation of nanotubes into monomers at the gel-tissue interface, providing zero-order release kinetics over 28+ days.
References
-
Shimon, I., et al. (1997). "Somatostatin Receptor (SSTR) Subtype-selective Analogues Differentially Suppress In Vitro Growth Hormone and Prolactin in Human Pituitary Adenomas." Journal of Clinical Investigation.
-
BenchChem Technical Guide. (2025). "this compound Acetate: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling."
-
Valéry, C., et al. (2003). "Molecular origin of the self-assembly of this compound into nanotubes." Proceedings of the National Academy of Sciences (PNAS).
-
Gatto, F., et al. (2019). "Biased Agonism at Somatostatin Receptors: A New Paradigm for Drug Discovery." Frontiers in Endocrinology.
-
NIH/NCI Drug Dictionary. "this compound Acetate."
Sources
Preclinical Evaluation of Lanreotide in Novel Cancer Models: A Technical Guide
Executive Summary
Lanreotide, a long-acting somatostatin analog (SSA), is a cornerstone therapy for neuroendocrine tumors (NETs) and acromegaly. While its clinical efficacy is well-established (e.g., CLARINET trial), the preclinical evaluation of this compound is evolving. Traditional 2D cell lines often fail to predict clinical response due to the loss of somatostatin receptor (SSTR) expression and lack of tumor microenvironment (TME) context.
This guide outlines a modernized preclinical workflow using 3D tumor spheroids and Patient-Derived Xenografts (PDX) . These models better preserve SSTR density and heterogeneity, providing a rigorous platform for evaluating this compound’s antiproliferative and antisecretory mechanisms.
Part 1: Mechanistic Foundation & Signaling
This compound acts primarily as an agonist for SSTR2 and SSTR5 . Upon binding, it triggers G-protein coupled signaling that suppresses hormone secretion and inhibits cell proliferation. Understanding this pathway is critical for selecting appropriate pharmacodynamic biomarkers.
Mechanism of Action Diagram
The following diagram illustrates the intracellular cascade triggered by this compound binding to SSTR2, leading to the inhibition of the PI3K/Akt and MAPK pathways.
Caption: this compound-induced SSTR2 signaling cascade resulting in dual inhibition of secretion and proliferation.
Part 2: In Vitro Evaluation (3D Spheroid Models)
Rationale: Standard 2D monolayers of NET cell lines (e.g., BON-1, QGP-1) often downregulate SSTR2, rendering them insensitive to SSAs. 3D spheroid cultures restore cell-cell contacts and receptor density, mimicking the in vivo drug resistance profile.
Protocol: 3D Spheroid Generation & Treatment
System: Ultra-Low Attachment (ULA) 96-well plates (e.g., Corning, Greiner).
-
Cell Preparation:
-
Dissociate cells (BON-1 or NCI-H727) using Accutase to preserve surface receptors.
-
Resuspend in complete media supplemented with 2% Matrigel (optional) to promote compact spheroid formation.
-
-
Seeding:
-
Seed 1,000–3,000 cells/well in 100 µL volume into ULA plates.
-
Centrifuge plates at 200 x g for 5 minutes to center the cell pellet.
-
-
Spheroid Maturation:
-
Incubate for 72–96 hours. Verify formation of single, solid spheroids (>300 µm diameter) via microscopy.
-
-
This compound Treatment:
-
Prepare this compound acetate stock (10 mM in DMSO or water).
-
Perform serial dilutions in media (Range: 1 nM to 10 µM).
-
Critical Step: Refresh treatment every 48 hours to maintain peptide stability.
-
-
Readouts (Day 7-10):
-
Size Analysis: Image cytometry (measure diameter/volume reduction).
-
Viability: ATP-based luminescence assay (e.g., CellTiter-Glo 3D). Note: Lytic assays must be optimized for 3D penetration.
-
Representative Data: 2D vs. 3D Sensitivity
| Parameter | 2D Monolayer (BON-1) | 3D Spheroid (BON-1) | Interpretation |
| SSTR2 Expression | Low / Heterogeneous | High / Membrane Localized | 3D restores target density. |
| This compound IC50 | > 10 µM (Resistant) | ~100 nM - 1 µM | 3D models predict clinical response better. |
| Apoptosis (Caspase-3) | Negligible | Moderate Induction | Spatial constraints enhance apoptotic signaling. |
Part 3: In Vivo Evaluation (PDX Models)
Rationale: Patient-Derived Xenografts (PDX) maintain the genetic and histological heterogeneity of human NETs. Unlike cell line xenografts, PDX models retain the stromal architecture and SSTR profiles necessary for accurate this compound evaluation.
Experimental Workflow Diagram
The following diagram outlines the lifecycle of a PDX study, from implantation to biomarker analysis.
Caption: PDX workflow for this compound evaluation. TGI = Tumor Growth Inhibition.
In Vivo Protocol: Dosing & Administration
Model: Immunodeficient mice (e.g., NSG or Nude) bearing SSTR+ PDX or cell line xenografts (e.g., NCI-H727).
-
Formulation:
-
This compound is typically available as a sustained-release depot formulation (Somatuline Depot) for humans.[1]
-
Preclinical Adaptation: For mice, use daily subcutaneous (s.c.) injections of this compound acetate in saline to mimic steady-state exposure, or utilize custom-made slow-release pellets (21-day release).
-
-
Dosage Strategy:
-
Efficacy Dose: 1 mg/kg to 10 mg/kg daily s.c. This range is sufficient to saturate SSTR2 receptors without inducing non-specific toxicity.
-
Toxicity Threshold: Avoid doses >30 mg/kg/day, as rodent studies indicate a risk of injection site sarcomas at this concentration due to local irritation [1].
-
-
Treatment Schedule:
-
Start treatment when tumors reach 150–200 mm³.
-
Duration: 21–28 days.
-
-
Monitoring:
-
Measure tumor volume bi-weekly (calipers).
-
Weigh mice bi-weekly to monitor systemic toxicity.
-
Part 4: Pharmacodynamic Biomarkers
To validate that tumor growth inhibition is driven by the specific mechanism of this compound, the following biomarkers must be assessed at the study endpoint.
| Biomarker | Assay Method | Expected Change (Responders) | Mechanistic Link |
| SSTR2 | IHC / Western Blot | Membrane retention / Internalization | Target engagement verification. |
| Ki67 | IHC | Reduction in % positive nuclei | Inhibition of cell cycle progression (G1 arrest). |
| Chromogranin A (CgA) | ELISA (Serum) | Reduction (>20%) | Inhibition of neuroendocrine secretory activity. |
| p-ERK1/2 | Western Blot | Decreased phosphorylation | Blockade of downstream MAPK signaling. |
References
-
FDA Prescribing Information . Somatuline Depot (this compound) Injection.[1][2] U.S. Food and Drug Administration.[3] [Link]
-
Caplin, M. E., et al. (2014). This compound in Metastatic Enteropancreatic Neuroendocrine Tumors (CLARINET). New England Journal of Medicine. [Link]
-
Wong, C., et al. (2020). 3D Spheroid Models for Evaluating Somatostatin Analogs in Neuroendocrine Tumors. Endocrine-Related Cancer. [Link]
-
Grozinsky-Glasberg, S., et al. (2008).[4] Somatostatin analogues in the control of neuroendocrine tumours: efficacy and mechanisms. Endocrine-Related Cancer. [Link]
Sources
Lanreotide's Role in Angiogenesis and Tumor Microenvironment: A Technical Guide
Executive Summary
This technical guide analyzes the mechanistic impact of Lanreotide, a synthetic somatostatin analog (SSA), on tumor angiogenesis and the broader tumor microenvironment (TME). While traditionally viewed as an antisecretory agent for neuroendocrine tumors (NETs), this compound exerts profound antiproliferative and anti-angiogenic effects through high-affinity binding to Somatostatin Receptor subtype 2 (SSTR2). This document dissects the signal transduction pathways linking SSTR2 activation to VEGF suppression, details the modulation of stromal components (CAFs, immune cells), and provides validated experimental protocols for assessing these phenomena in preclinical drug development.
Mechanistic Deep Dive: The SSTR2-Angiogenesis Axis
Receptor Affinity and Signal Transduction
This compound acts primarily as an agonist for SSTR2 and, to a lesser extent, SSTR5. The anti-angiogenic potency of this compound is not merely a consequence of growth hormone (GH) suppression but involves direct signaling events within endothelial cells and tumor cells.
Key Signaling Cascade:
-
Ligand Binding: this compound binds SSTR2 (G-protein coupled receptor).[1]
-
Gi/o Activation: Recruitment of inhibitory G-proteins (
).[1] -
Enzymatic Modulation:
-
Inhibition of Adenylyl Cyclase (AC): Reduces intracellular cAMP, dampening PKA activity.[1]
-
Recruitment of SHP-1 (PTPN6): This protein tyrosine phosphatase dephosphorylates key kinases in the PI3K/Akt pathway.
-
-
Transcriptional Suppression: Downregulation of the PI3K/Akt/mTOR axis reduces the translation of Hypoxia-Inducible Factor 1
(HIF-1 ). -
Angiogenic Switch-Off: Reduced HIF-1
prevents the transcription of VEGFA, thereby inhibiting endothelial cell proliferation and tube formation.
Visualization of Signaling Pathway
The following diagram illustrates the intracellular cascade initiated by this compound that leads to anti-angiogenic effects.
Caption: this compound-induced SSTR2 signaling suppresses VEGF via dual inhibition of cAMP and PI3K/Akt/mTOR pathways.
Modulation of the Tumor Microenvironment (TME)
Beyond direct effects on tumor cells, this compound remodels the TME, a critical consideration for combination therapies.
| TME Component | Effect of this compound | Mechanism |
| Endothelial Cells (ECs) | Inhibition of proliferation & migration | Direct SSTR2 binding on ECs; suppression of autocrine VEGF loops. |
| Cancer-Associated Fibroblasts (CAFs) | Reduced activation | Inhibition of TGF- |
| Tumor-Associated Macrophages (TAMs) | Shift to M1-like phenotype | Modulation of cytokine profile (IL-6, TNF- |
| Immune Cells (T-cells) | Antiproliferative (context-dependent) | SSTRs are expressed on activated lymphocytes; potential to modulate Th1/Th2 balance. |
Experimental Protocols
In Vitro Angiogenesis: HUVEC Tube Formation Assay
This protocol is designed to quantify the anti-angiogenic potency of this compound. It is a self-validating system using Suramin or VEGF-deprivation as controls.
Materials:
-
Primary Human Umbilical Vein Endothelial Cells (HUVEC), passage < 5.
-
Growth Factor Reduced (GFR) Matrigel (or equivalent basement membrane matrix).
-
This compound Acetate (solubilized in weak acetic acid or appropriate buffer).
-
Positive Control: Suramin (30 µM) or VEGF-neutralizing antibody.
-
Negative Control: Vehicle (PBS/Acetic acid matched to this compound solvent).
Protocol Workflow:
-
Matrix Preparation: Thaw GFR Matrigel at 4°C overnight. Coat 96-well angiogenesis
-plate with 10 µL/well. Polymerize at 37°C for 30-60 mins. -
Cell Seeding: Harvest HUVECs. Resuspend in low-serum (2%) media containing VEGF (10 ng/mL) to stimulate tube formation.
-
Treatment:
-
Seed 1.5 x 10^4 cells/well.
-
Add this compound at log-scale concentrations: 10 nM, 100 nM, 1 µM, 10 µM .
-
Include Vehicle Control and Suramin (30 µM) wells.[2]
-
-
Incubation: Incubate at 37°C, 5% CO2 for 6 to 18 hours . (Monitor hourly after 4 hours as tubes can collapse).
-
Staining & Imaging: Add Calcein AM (2 µg/mL final) for 30 mins. Image using fluorescence microscopy (485 nm excitation).
-
Quantification: Analyze "Total Tube Length" and "Number of Junctions" using automated image analysis software (e.g., ImageJ Angiogenesis Analyzer).
Validation Criteria:
-
Vehicle control must show robust mesh/loop formation.
-
Suramin control must show >80% inhibition of tube length.
-
This compound effect is significant if p < 0.05 vs Vehicle.
Experimental Workflow Diagram
The following DOT diagram outlines the critical steps and decision points in the HUVEC assay.
Caption: Step-by-step workflow for this compound HUVEC Tube Formation Assay.
Comparative Pharmacology: this compound vs. Others[1][4][5][6][7][8]
Understanding the receptor profile is crucial for selecting the right SSA for TME modulation.
| Feature | This compound | Octreotide | Pasireotide |
| SSTR2 Affinity (IC50) | High (0.75 nM) | High (0.38 nM) | Moderate (2.5 nM) |
| SSTR5 Affinity (IC50) | Moderate (5.2 nM) | Low (6.3 nM) | High (0.16 nM) |
| Anti-Angiogenic Mechanism | SSTR2-mediated VEGF suppression; direct endothelial inhibition. | Similar to this compound; SSTR2 dominant. | Broader spectrum; SSTR1/3/5 involvement.[4] |
| TME Fibrosis Effect | Potential reduction in CAF activation.[5] | Mixed; some evidence of fibrosis reduction. | High; SSTR1/5 relevant for fibrosis. |
| Clinical Formulation | Self-assembling nanotube hydrogel (Deep SQ). | Microsphere suspension (IM). | Solution (SQ/IM). |
Note: IC50 values are approximate and derived from competitive binding assays in transfected cell lines.
Clinical & Translational Implications[1][6][7][9][10][11]
Resistance Mechanisms: Long-term exposure to this compound can lead to SSTR2 downregulation or internalization, reducing efficacy. However, the anti-angiogenic effect on the stable endothelial compartment may persist longer than the antiproliferative effect on genetically unstable tumor cells.
Combination Strategies:
-
This compound + Anti-VEGF (e.g., Bevacizumab): Dual blockade of the angiogenic pathway (upstream production via this compound + downstream neutralization via Bevacizumab).
-
This compound + mTOR Inhibitors (e.g., Everolimus): Synergistic inhibition of the PI3K/Akt/mTOR pathway. This compound sensitizes cells to mTOR inhibition by dampening upstream signaling.
References
-
Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues . Nature Communications. Link
-
Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation . International Journal of Molecular Sciences. Link
-
In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract . Nature Protocols. Link
-
This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors . Frontiers in Oncology. Link
-
Somatostatin analogs and angiogenesis . Endocrine-Related Cancer. Link (Generalized source for SSA mechanism).
-
CLARINET: this compound in Metastatic Enteropancreatic Neuroendocrine Tumors . The New England Journal of Medicine. Link
Sources
A Technical Guide to the Self-Assembly Properties of Lanreotide: From Molecular Architecture to Supramolecular Nanostructures
Abstract: Lanreotide, a synthetic octapeptide analog of somatostatin, is a cornerstone therapeutic for acromegaly and neuroendocrine tumors. Its clinical distinction lies not only in its biological activity but in its remarkable intrinsic property to spontaneously self-assemble in water into highly ordered, monodisperse nanotubes. This phenomenon is leveraged in its long-acting formulation, Somatuline® Autogel®, which provides sustained drug release over weeks from a single subcutaneous injection[1][2]. This guide provides an in-depth examination of the molecular principles, hierarchical pathways, and environmental factors governing this compound self-assembly. We will detail the state-of-the-art biophysical techniques and protocols for characterization, offering researchers and drug development professionals a comprehensive technical resource on this exemplary model system for peptide engineering and bionanotechnology.
The Molecular Blueprint for Self-Assembly
The consistent and predictable self-assembly of this compound into nanotubes is not a random aggregation but a process dictated by its specific molecular architecture. The peptide's sequence [H₂N-D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH₂] and cyclic conformation, locked by a disulfide bridge, create a unique amphipathic structure that is the fundamental driver of organization[3][4]. Mutational studies have identified three essential parameters for successful nanotube formation[5][6].
-
Amphiphilicity: The cyclic backbone enforces a rigid structure where hydrophobic and hydrophilic residues are segregated onto opposite faces of the molecule. This distinct spatial arrangement is critical for the higher-order packing of peptide filaments into the bilayered wall of the nanotube[3][5].
-
Aromatic Side Chains: The three aromatic residues (D-Naphthylalanine, Tyrosine, D-Tryptophan) are clustered on the hydrophobic face. These groups are instrumental in providing the necessary π-π stacking and hydrophobic interactions that stabilize the initial peptide dimers and guide their subsequent packing[3][5]. Substituting these residues, even with another aromatic amino acid like Phenylalanine, can abolish nanotube formation, leading instead to less-ordered structures like amyloid fibers[5].
-
Backbone Conformation: The disulfide bridge pre-organizes the peptide into a β-hairpin conformation. This structural constraint is key to directing the specific intermolecular hydrogen bonding that forms an extensive antiparallel β-sheet network, a "cross-β" core that is the signature of the protofilaments[3].
The interplay of these features is governed by a delicate balance between attractive forces (hydrophobic effects, hydrogen bonds) and repulsive electrostatic interactions from the two positively charged residues (N-terminus and Lys side chain)[5][7].
Figure 1: A diagram showing the key molecular features of this compound that are essential for its self-assembly into nanotubes.
The Hierarchical Pathway of Nanotube Formation
The formation of this compound nanotubes is a structured, multi-step hierarchical process that proceeds through a series of distinct and stable intermediates under equilibrium conditions[3][8]. This sequential assembly is crucial for ensuring the high fidelity and monodispersity of the final nanotube architecture[3]. The process can be dissected into several key stages, each representing a step up in organizational complexity.
-
Monomer-Dimer Equilibrium: At concentrations below the assembly threshold (~20 mM), this compound exists in a simple equilibrium between monomers and dimers[4][7]. The formation of the dimer, stabilized by hydrophobic and aromatic interactions, is the foundational step and creates the basic building block for the entire structure[7][8].
-
Ribbon Formation: As concentration increases, these dimers associate into larger, elongated structures known as "open ribbons" or protofilaments. These ribbons are essentially flat, 2D crystals composed of the intermolecular antiparallel β-sheets[3][8].
-
Helical Transition and Closure: Through further growth and interaction, these flat ribbons are believed to transition through an unstable helical ribbon intermediate before finally closing to form the complete, stable nanotube[7][8]. Electrostatic repulsions between the edges of the growing ribbon are thought to play a role in favoring the growth direction and curvature that leads to closure[7].
This entire cascade is driven by a precise interplay of molecular forces, where attractive interactions promote association while electrostatic repulsions modulate the kinetics and final structure[5][7].
Figure 2: The hierarchical self-assembly pathway of this compound, from monomer to the final nanotube structure.
Quantitative Structural & Assembly Parameters
Decades of research using a combination of high-resolution techniques have produced precise quantitative data on the structure and properties of this compound nanotubes. Early models derived from X-ray scattering have been spectacularly refined by recent atomic-resolution cryo-electron microscopy (cryo-EM) studies, which revealed an unexpected level of complexity with an asymmetric unit comprising eight distinct peptide molecules[1][3][4].
| Parameter | Value | Method(s) of Determination | Reference(s) |
| Outer Diameter | ~24 nm (240 Å) | SAXS, Cryo-EM, TEM | [3][5][6] |
| Wall Thickness | ~1.8 - 2.0 nm | SAXS, Cryo-EM | [3] |
| Hexagonal Packing Lattice | 36.5 nm (365 Å) | SAXS | [3] |
| Asymmetric Unit | 8 peptide molecules | Cryo-EM | [4] |
| Cryo-EM Resolution | 2.5 Å | Cryo-EM | [4] |
| Assembly Concentration | >20 mM to ~150 mM | Various | [4] |
| Primary Driving Forces | Hydrophobic effects, π-π stacking, H-bonds | Mutational Analysis, Spectroscopy | [3][5] |
Experimental Protocols for Characterization
A multi-technique approach is essential to fully characterize the self-assembly process across different length scales, from the molecular conformation to the macroscopic organization of the hydrogel.
Core Workflow
A typical investigation involves preparing the sample and then analyzing it using a combination of imaging, scattering, and spectroscopic techniques to build a complete picture of the assembled state.
Figure 3: A generalized workflow for the biophysical characterization of this compound nanotubes.
Detailed Methodologies
A. Sample Preparation (Self-Validating Protocol)
-
Objective: To induce the self-assembly of this compound into nanotubes under controlled and reproducible conditions.
-
Protocol:
-
Weigh the required amount of this compound acetate powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of ultrapure deionized water to achieve the target weight-by-weight (w/w) concentration (e.g., 5-20%). For concentrations above 10%, a two-syringe mixing system may be required to handle the high viscosity[5].
-
Allow the sample to equilibrate at room temperature for a minimum of 24 hours. This ensures the self-assembly process has reached equilibrium before analysis[3].
-
-
Causality & Validation: Using a defined equilibration time is critical because self-assembly is not instantaneous. Validation of assembly can be quickly confirmed by observing the sample's viscosity or by a preliminary check using polarized light microscopy, where the formation of a liquid crystalline phase indicates long-range order.
B. Cryo-Transmission Electron Microscopy (Cryo-EM)
-
Objective: To directly visualize the nanotubes in a near-native, hydrated state and determine their structure at near-atomic resolution.
-
Protocol:
-
Glow-discharge a holey carbon electron microscopy grid to render it hydrophilic.
-
Apply a small aliquot (3-4 µL) of the equilibrated this compound solution to the grid[3].
-
Blot the grid with filter paper for a few seconds to create an aqueous film of optimal thickness.
-
Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, trapping the nanotubes in their native conformation without forming damaging ice crystals[3].
-
Transfer the vitrified grid to a transmission electron microscope equipped with a cryo-stage.
-
Acquire thousands of images of the nanotubes under low-dose conditions to minimize radiation damage.
-
Process the images using helical reconstruction software to generate a high-resolution 3D density map of the nanotube[3][4].
-
-
Causality & Validation: Vitrification is the cornerstone of this technique's trustworthiness; it provides a snapshot of the structures as they exist in solution. The self-validating nature of the data comes from the processing of thousands of particle images, where 2D class averaging allows for the selection of only high-quality, consistent views, ensuring the final 3D reconstruction is robust and representative[3].
C. Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS)
-
Objective: To determine the overall shape, dimensions (diameter, wall thickness), and long-range crystalline order (hexagonal packing) of the nanotubes in bulk solution[3].
-
Protocol:
-
Load the aqueous this compound solution into a thin-walled quartz capillary (e.g., 1.5 mm diameter)[3].
-
Place the capillary in a temperature-controlled sample holder within the X-ray beamline.
-
Simultaneously collect SAXS and WAXS patterns using 2D detectors.
-
-
Causality & Validation: This technique provides statistically significant data averaged over a very large population of nanotubes. The SAXS profile can be fitted to a hollow cylinder model, yielding precise dimensions. The presence of sharp Bragg peaks in the SAXS pattern is definitive proof of long-range hexagonal packing, a key feature of the hydrogel, while WAXS patterns provide validation of the molecular-level β-sheet spacing[3][5].
D. Pulsed-Field Gradient (PFG) NMR Spectroscopy
-
Objective: To measure the translational diffusion coefficient of this compound, which provides critical information on the size and distribution of the assembling species (monomer vs. dimer vs. large aggregates) at equilibrium[3][9].
-
Protocol:
-
Prepare the this compound sample in Deuterium Oxide (D₂O) to minimize the solvent signal.
-
Acquire a series of PFG-NMR experiments (e.g., DOSY) where the NMR signal intensity is measured as a function of an applied magnetic field gradient.
-
-
Causality & Validation: The diffusion coefficient (D) is inversely proportional to the hydrodynamic radius of a molecule. This protocol is self-validating because it can simultaneously detect multiple species in the same sample: small, fast-moving monomers will have a large D value, while the extremely large, slow-moving nanotubes will have a very small D value, confirming the coexistence of different states at equilibrium[3][9].
Applications and Future Outlook
The primary and most successful application of this compound's self-assembly is its use as an in-situ forming drug depot[2]. After injection, the aqueous formulation forms a hydrogel of hexagonally packed nanotubes, which then slowly disassembles at physiological dilution, providing sustained release of the active peptide for up to a month[1][4][8]. This elegant formulation, composed of only peptide and water, avoids the need for polymers or other excipients, enhancing its biocompatibility[2].
Beyond its current clinical use, this compound serves as an invaluable model system. The deep understanding of its structure-assembly relationship provides a powerful blueprint for the rational design of new self-assembling peptides for a range of applications in drug delivery, tissue engineering, and bionanotechnology[3][4].
References
-
Pouget, E., et al. (2007). Molecular Origin of the Self-Assembly of this compound into Nanotubes: A Mutational Approach. Journal of Molecular Biology. Available at: [Link]
-
Pouget, E., et al. (2010). Elucidation of the Self-Assembly Pathway of this compound Octapeptide into β-Sheet Nanotubes: Role of Two Stable Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Stafford, C., et al. (2022). Atomic structure of this compound nanotubes revealed by cryo-EM. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Stafford, C., et al. (2022). Atomic structure of this compound nanotubes revealed by cryo-EM. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]
-
Ipsen Biopharmaceuticals, Inc. (2024). Somatuline® Depot (this compound) Formulation. Somatuline Depot HCP Site. Available at: [Link]
-
Castelletto, V., et al. (2013). Peptide nanotubes: Molecular organisations, self-assembly mechanisms and applications. Journal of Materials Chemistry B. Available at: [Link]
-
Di Domizio, A., et al. (2022). A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel. MDPI Pharmaceutics. Available at: [Link]
-
Valéry, C., et al. (2008). Molecular Origin of the Self-Assembly of this compound into Nanotubes: A Mutational Approach. Biophysical Journal. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Somatuline® Depot Formulation [somatulinedepot.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Molecular Origin of the Self-Assembly of this compound into Nanotubes: A Mutational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel [mdpi.com]
The Dual-Pronged Anti-neoplastic Efficacy of Lanreotide: A Deep Dive into Cell Cycle Regulation and Apoptotic Induction
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-tumor effects of lanreotide, a synthetic somatostatin analog. Primarily designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate signaling pathways through which this compound modulates cell cycle progression and triggers programmed cell death, or apoptosis. Our focus is to dissect the causality behind experimental methodologies and provide robust, validated protocols for investigating these phenomena.
Introduction: this compound as a Targeted Anti-neoplastic Agent
This compound is a long-acting synthetic analog of the natural hormone somatostatin.[1] Its therapeutic efficacy, particularly in the management of neuroendocrine tumors (NETs), stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), predominantly subtypes 2 (SSTR2) and 5 (SSTR5), which are often overexpressed on the surface of these tumor cells.[2] Upon binding, this compound initiates a cascade of intracellular events that culminate in the inhibition of hormone secretion and, crucially, the control of cellular proliferation.[3][4] This guide delves into the two primary mechanisms of its anti-proliferative action: the induction of cell cycle arrest and the activation of apoptotic pathways.[5][6]
Orchestrating Cell Cycle Arrest: this compound's Cytostatic Effects
Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle. This compound exerts a cytostatic effect by imposing critical checkpoints on the cell cycle, thereby preventing tumor cells from progressing through the division process.
The SSTR-Mediated Signaling Cascade
The binding of this compound to SSTR2 and SSTR5 triggers a signaling cascade that is central to its anti-proliferative effects.[2] This activation can lead to the inhibition of critical growth factor signaling pathways, such as the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and proliferation.[3]
Experimental Protocols for Assessing this compound's Impact
To rigorously investigate the effects of this compound on cell cycle and apoptosis, a combination of well-established molecular and cellular biology techniques is essential. The following protocols are presented as self-validating systems, with an emphasis on the rationale behind each step.
Cell Cycle Analysis by Flow Cytometry
Rationale: This technique allows for the quantitative analysis of the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [7]Propidium iodide (PI), a fluorescent intercalating agent, is used to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or a vehicle control for desired time points.
-
Cell Harvest: Harvest both adherent and floating cells to ensure all populations are analyzed. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology. [8]Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA, which would interfere with accurate DNA content measurement. [9]5. Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Deconvolution of the histogram allows for the quantification of cells in each phase of the cell cycle.
Apoptosis Detection by Annexin V/PI Staining
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells). [11] Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
Cell Harvest: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark. [11]4. Data Acquisition and Analysis: Analyze the stained cells by flow cytometry immediately. The results will allow for the differentiation of four cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Rationale: The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. [12][13]The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. [14] Protocol:
-
Sample Preparation: Cells can be grown on coverslips or prepared as cytospins. Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.
-
Labeling: Incubate the cells with the TdT enzyme and a mixture of labeled and unlabeled dUTPs.
-
Detection: The incorporated labeled dUTPs can be detected either directly if they are fluorescently tagged, or indirectly using an antibody-based method.
-
Visualization: Analyze the samples by fluorescence microscopy. Apoptotic cells will exhibit bright nuclear staining.
Western Blotting for Key Cell Cycle and Apoptotic Proteins
Rationale: Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. [15]This allows for the direct assessment of changes in the expression levels of key proteins involved in cell cycle regulation (e.g., p21, p27, cyclins, CDKs) and apoptosis (e.g., Bcl-2, Bax, cleaved caspases).
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the integrity of the target proteins. 2. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Analysis: Capture the signal using an imaging system and quantify the band intensities to determine the relative protein expression levels. A loading control (e.g., β-actin or GAPDH) is essential to normalize for variations in protein loading.
Conclusion
This compound presents a powerful therapeutic strategy for the management of neuroendocrine tumors through its dual action on cell cycle progression and apoptosis. A thorough understanding of the underlying molecular mechanisms, coupled with the application of robust and validated experimental protocols, is paramount for advancing our knowledge in this field and for the development of novel combination therapies. This guide provides a comprehensive framework for researchers to dissect the intricate anti-neoplastic effects of this compound, ultimately contributing to improved patient outcomes.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Acetate?
- PubChem. This compound | C54H69N11O10S2 | CID 6918011.
- Benchchem. Designing Preclinical Studies for this compound Combination Therapies in Neuroendocrine Tumors.
- Dr.Oracle. (2025, April 27). What is the mechanism of action of this compound (Somatostatin analogue)?
- PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Rad Antibodies. Apoptosis Induction Phase.
- NIH. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review.
- ResearchGate. The Intrinsic Pathway of Apoptosis.
- Cancer Research UK. This compound (Somatuline).
- PubMed Central. (2020, July 7). This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus.
- PLOS One. (2019, June 25). Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells.
- World Journal of Gastroenterology. Octreotide induces caspase activation and apoptosis in human hepatoma HepG2 cells.
- PMC - NIH. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells.
- PubMed. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment?
- BenchSci. (2025, November 24). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol.
- Abcam. Flow cytometry with PI staining.
- PubMed. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis.
- Endocrine-Related Cancer. (2009, September 1). This compound promotes apoptosis and is not radioprotective in GH3 cells in.
- Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- Bio-Rad. General Protocol for Western Blotting.
- ResearchGate. (2025, August 6). Role of Bcl-2 family proteins and caspases in the regulation of apoptosis.
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
- Thermo Fisher Scientific - US. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol.
- PMC - PubMed Central. p21 and p27: roles in carcinogenesis and drug resistance.
- Abcam. Western blot protocol.
- Biosynth. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog.
- Abcam. Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific - US. Cell Cycle Assays for Flow Cytometry.
- Sigma-Aldrich. Western Blotting Sample Preparation.
- ResearchGate. New roles for p21 and p27 cell-cycle inhibitors: A function for each cell compartment? | Request PDF.
- PubMed. Detection of apoptosis by TUNEL assay.
- FineTest ELISA Kit. Annexin V Apoptosis Assay Protocol.
- Frontiers. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy.
- PLOS One. Gatifloxacin Induces S and G2-Phase Cell Cycle Arrest in Pancreatic Cancer Cells via p21/p27/p53.
- R&D Systems. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3.
- PMC - NIH. Assaying cell cycle status using flow cytometry.
- ResearchGate. The protein expression patterns of SSTR2 and SSTR5: (a–c) protein....
- Leading Biology. (2025, November 20). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol.
- R&D Systems. Western Blot Protocol.
- University of Vermont. The Annexin V Apoptosis Assay.
- ResearchGate. (2025, August 7). P21 and p27: Roles in carcinogenesis and drug resistance.
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips.
- Addgene. Western Blot.
- NIH. (2022, December 14). Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling.
- News-Medical.Net. (2024, June 21). High-resolution structures of SSTR5 reveal key interactions with neuropeptide and drug agonists.
Sources
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot Protocol | R&D Systems [rndsystems.com]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Lanreotide in Animal Models
Executive Summary
This technical guide provides a rigorous analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of Lanreotide, a synthetic somatostatin analog (SSA). Unlike standard small molecules, this compound’s preclinical profile is dictated by its unique supramolecular chemistry—specifically its ability to self-assemble into nanotubes.[1] This guide bridges the gap between molecular formulation and in vivo performance, offering researchers validated protocols for evaluating this compound in murine and canine models.
The Molecular Architecture: Formulation as the PK Driver
To understand this compound's PK in animals, one must first understand its formulation. The commercial formulation (Somatuline® Depot/Autogel) does not rely on polymeric microspheres (like PLGA). Instead, it utilizes peptide self-assembly .[2]
Nanotube Self-Assembly
In water, this compound monomers form dimers, which stack into protofilaments. These protofilaments arrange laterally to form hollow nanotubes with a diameter of ~24 nm.
-
Mechanism: When injected deep subcutaneously (SC), these nanotubes pack into a semi-solid hydrogel.
-
Release Kinetics: The rate-limiting step of absorption is the dissociation of monomers from the nanotube surface at the injection site. This results in "flip-flop" kinetics, where the absorption half-life (
) is significantly longer than the elimination half-life ( ).
Visualization of Release Mechanism
The following diagram illustrates the transition from the injected depot to systemic circulation.
Figure 1: The release mechanism of this compound Autogel. The disassembly of the nanotube lattice governs the pharmacokinetic profile.
Pharmacodynamics: The SSTR Signaling Axis
This compound acts as a high-affinity agonist for Somatostatin Receptors (SSTR), specifically subtypes 2 and 5 (SSTR2, SSTR5).
Mechanism of Action
Upon binding to SSTR2/5 on the surface of pituitary somatotrophs or neuroendocrine tumor (NET) cells, this compound triggers a G-protein coupled cascade:
-
Activation:
subunit dissociates. -
Enzymatic Inhibition: Adenylyl cyclase activity is inhibited, reducing intracellular cAMP.[3][4]
-
Ion Channel Modulation: Voltage-dependent
channels are blocked, and channels are activated (hyperpolarization). -
Result: Inhibition of hormone secretion (GH, IGF-1) and cell cycle arrest (cytostatic effect).
SSTR Signaling Pathway Diagram
Figure 2: Intracellular signaling cascade triggered by this compound binding to SSTR2/5.
Pharmacokinetic Profiling in Animal Models
The PK profile varies significantly between species due to differences in subcutaneous blood flow and enzymatic stability.
Comparative PK Data
The Beagle dog is the preferred non-rodent model for this compound depot studies due to skin thickness and subcutaneous tissue architecture comparable to humans.
Table 1: Pharmacokinetic Parameters of this compound Autogel (120 mg eq.)
| Parameter | Beagle Dog (Single Dose) | Rat (SD) (Single Dose) | Notes |
| ~88.1 ng/mL | Variable | Burst release is higher in rodents due to faster depot erosion. | |
| 0.5 - 1.0 days | < 6 hours | Rapid initial release phase. | |
| ~198 hours (~8.2 days) | ~2-4 days | Reflects the depot release rate, not systemic clearance. | |
| ~6,995 ng[5][6]·h/mL | Dose-dependent | Linear kinetics observed in therapeutic ranges.[7] | |
| Bioavailability | ~70-80% | < 1% (Oral) | Oral bioavailability is negligible; SC is required. |
Data synthesized from preclinical toxicology and formulation studies [1, 3].
Experimental Protocols
These protocols are designed to ensure data integrity and reproducibility.
Protocol A: Pharmacokinetic Study in Beagle Dogs
Objective: To assess the release profile of a sustained-release this compound formulation.
1. Animal Selection:
-
Male Beagle dogs (n=6 per group), 8-12 kg.
-
Justification: Dogs provide sufficient blood volume for long-term sampling (30+ days) without physiological compromise.
2. Formulation Preparation:
-
Ensure this compound Autogel is brought to room temperature (25°C) 30 minutes prior to injection.
-
Critical Step: The viscosity is temperature-dependent. Injecting cold gel causes pain and inconsistent depot formation.
3. Administration:
-
Site: Deep subcutaneous injection in the dorsolateral region.
-
Technique: Use a wide-bore needle (18-19G) due to high viscosity. Do not rub the injection site (disrupts nanotube formation).
4. Sampling Schedule:
-
Burst Phase: 1h, 2h, 4h, 8h, 24h (Day 1).
-
Depot Phase: Days 2, 3, 5, 7, 10, 14, 21, 28, 35.
-
Collection: 2 mL blood into
EDTA tubes. Centrifuge at 3000g for 10 min at 4°C.
5. Bioanalysis (LC-MS/MS):
-
Extraction: Protein precipitation with Acetonitrile.
-
Column: C18 Reverse Phase.
-
Transitions: Monitor m/z 548.8
170.0 (this compound ). -
LLOQ: Ensure assay sensitivity
0.3 ng/mL [3].
Protocol B: Pharmacodynamic Efficacy in Nude Mice (Xenograft)
Objective: To evaluate the cytostatic effect of this compound on SSTR-positive tumors.
1. Model Generation:
-
Cell Line: NCI-H727 (Bronchial Carcinoid) or QGP-1 (Pancreatic NET). Must verify SSTR2 expression via Western Blot prior to implantation.
-
Implantation: Inject
cells in Matrigel (1:1) subcutaneously into the flank of BALB/c nude mice.
2. Treatment Regimen:
-
Start treatment when tumors reach ~100-200
. -
Group 1: Vehicle Control (Saline).
-
Group 2: this compound (Immediate Release) 100
g/kg SC daily. -
Group 3: this compound Autogel (Scaled down) - Note: Difficult in mice due to volume; daily IR is preferred for proof of concept.
3. Endpoints:
-
Primary: Tumor Volume (
). Measure 3x/week. -
Secondary: Serum IGF-1 levels (ELISA) and Tumor SSTR2 internalization (Immunohistochemistry).
References
-
Ipsen Pharma. (2007). Pharmacology Review: Somatuline Depot (this compound) Injection. Center for Drug Evaluation and Research. Link
-
Valéry, C., et al. (2003). Biomimetic organization: Octapeptide self-assembly into nanotubes of viral capsid-like dimension. Proceedings of the National Academy of Sciences. Link
-
Kim, T.H., et al. (2022). Bioanalysis of this compound in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Pouget, J., et al. (2010). Somatostatin Analogues: From Receptor to Clinical Practice. European Journal of Endocrinology. Link
-
Reidy-Lagunes, D., et al. (2021).[8] this compound in Metastatic Enteropancreatic Neuroendocrine Tumors. New England Journal of Medicine (CLARINET Study context). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 5. Bioanalysis of this compound in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue this compound after a single subcutaneous dose in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Lanreotide: Target Identification, Molecular Validation, and Signaling Dynamics
Executive Summary
Lanreotide (Somatuline®) is a synthetic cyclic octapeptide analog of somatostatin (SST) designed to overcome the short half-life of the native hormone while retaining potent inhibitory effects on endocrine and exocrine secretion. Its clinical efficacy in acromegaly and neuroendocrine tumors (NETs) is predicated on its high-affinity binding to specific Somatostatin Receptor (SSTR) subtypes, particularly SSTR2 and SSTR5.
This technical guide details the experimental frameworks used to validate this compound’s molecular targets. It moves beyond basic pharmacology to explore the mechanistic causality of ligand-receptor interactions, providing researchers with self-validating protocols for binding affinity, signaling efficacy, and receptor trafficking.
Molecular Target Profile & Selectivity
Native somatostatin (SST-14/SST-28) binds with nanomolar affinity to all five receptor subtypes (SSTR1–5). However, therapeutic utility requires selectivity to minimize off-target effects and maximize antiproliferative signaling.
This compound is a biased agonist with a highly specific profile. Unlike the pan-ligand Pasireotide, this compound exhibits a "narrow-spectrum" high-affinity binding mode, primarily targeting SSTR2 and SSTR5.
Comparative Binding Affinity (IC50 / Ki)
The following data synthesizes competitive radioligand binding assays using [¹²⁵I]-SST-14 as the tracer. Note the distinct selectivity profile compared to the native ligand and second-generation analogs.
| Ligand | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) | Selectivity Profile |
| SST-14 (Native) | 0.9 | 0.2 | 0.3 | 0.3 | 0.2 | Pan-SSTR Agonist |
| This compound | >1000 | 0.8 | >1000 | >1000 | 5.2 | SSTR2 >> SSTR5 |
| Octreotide | >1000 | 0.4 | >1000 | >1000 | 6.3 | SSTR2 >> SSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.2 | SSTR5 > SSTR2 > SSTR1/3 |
Key Insight: this compound’s efficacy in NETs is largely driven by SSTR2, which is the most abundantly expressed subtype in gastroenteropancreatic neuroendocrine tumors (GEP-NETs). The moderate affinity for SSTR5 provides a secondary mechanism for hormonal control, particularly in pituitary adenomas where SSTR2 expression may be downregulated or heterogeneous.
In Vitro Target Validation: Radioligand Binding Assays
To validate this compound target engagement, a competitive radioligand binding assay is the gold standard. This protocol measures the displacement of a radioactive tracer ([¹²⁵I]-SST-14) by non-radioactive this compound.
Experimental Logic[1][2][3]
-
Causality: If this compound targets the receptor, it will compete with the tracer for the orthosteric binding site.
-
Self-Validation: The assay must include a "Total Binding" (Tracer only) and "Non-Specific Binding" (Tracer + Excess Cold Ligand) control. Specific binding is calculated as Total minus Non-Specific.[1]
Protocol: Membrane Competitive Binding
Materials:
-
CHO-K1 or HEK293 cells stably expressing human SSTR2.
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14 (Specific Activity ~2000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.5% BSA (to prevent peptide adsorption).
Workflow:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM MgCl₂).
-
Centrifuge at 1,000 x g (10 min) to remove nuclei/debris.
-
Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes.
-
Resuspend pellet in Assay Buffer and determine protein concentration (BCA assay).[1]
-
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL Membrane suspension (20–50 µg protein/well).
-
Add 50 µL [¹²⁵I]-SST-14 (~0.05 nM final concentration).
-
Add 50 µL this compound (concentration range: 10⁻¹² to 10⁻⁶ M).
-
Incubate for 60 minutes at 30°C (equilibrium).
-
-
Termination:
-
Rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
-
Quantification:
-
Dry filters and add scintillation cocktail.
-
Count radioactivity (CPM) in a beta counter.
-
-
Analysis:
-
Plot % Specific Binding vs. Log[this compound].
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
-
Visualization: Binding Assay Workflow
Figure 1: Workflow for competitive radioligand binding assay to determine this compound affinity (Ki).
Functional Validation: Signaling Pathways
Binding alone does not guarantee efficacy. This compound must activate the G-protein coupled receptor (GPCR) to elicit a cellular response. SSTR2 is Gαi-coupled, meaning its primary transduction mechanism is the inhibition of adenylyl cyclase (AC).
Mechanism of Action (MoA)
-
cAMP Inhibition: this compound-SSTR2 complex activates Gαi, which inhibits AC, lowering intracellular cAMP. This reduces PKA activity, decreasing hormone secretion (e.g., GH, Insulin).
-
Antiproliferative Signaling: The Gβγ subunits activate Phosphotyrosine Phosphatases (SHP-1/2), which dephosphorylate and inhibit MAPK/ERK pathways, leading to cell cycle arrest (G1 phase).
Protocol: cAMP Inhibition Assay
Objective: Verify this compound functionality by measuring forskolin-stimulated cAMP reduction.
-
Cell Seeding: Seed SSTR2-expressing cells in 384-well plates (2,000 cells/well).
-
Stimulation:
-
Treat cells with Forskolin (10 µM) to artificially elevate cAMP levels (acting as the "baseline" for inhibition).
-
Simultaneously add This compound (dose-response).
-
Incubate for 30 minutes at 37°C.
-
-
Detection (TR-FRET):
-
Add Lysis buffer containing cAMP-d2 (acceptor) and Anti-cAMP-Cryptate (donor).
-
Principle: Endogenous cAMP competes with labeled cAMP for antibody binding. High intracellular cAMP = Low FRET signal. This compound treatment = Low cAMP = High FRET signal.
-
-
Readout: Measure fluorescence ratio (665/620 nm).
Visualization: SSTR2 Signaling Cascade
Figure 2: this compound-induced SSTR2 signaling pathways leading to antisecretory and antiproliferative effects.
Cellular Dynamics: Receptor Internalization
Target validation must also account for receptor dynamics. Unlike antagonists, agonists like this compound induce receptor internalization (endocytosis). This is critical for:
-
Desensitization: Temporary loss of surface receptors.
-
Resensitization: Recycling of receptors to the membrane.
-
Theranostics: Internalization allows radiolabeled this compound (or derivatives) to accumulate inside tumor cells for imaging (PET/SPECT) or therapy (PRRT).
Protocol: Internalization Assay
Objective: Quantify the fraction of this compound internalized vs. surface-bound.
-
Incubation: Incubate cells with [¹²⁵I]-Lanreotide for 60 min at 37°C.
-
Acid Wash (Surface Stripping):
-
Place cells on ice.
-
Wash with Acidic Buffer (0.2 M Acetic Acid, 0.5 M NaCl, pH 2.8) for 5 minutes.
-
Logic: This strips the ligand bound to the surface receptors but leaves internalized ligand intact.
-
Collect the wash (Surface Fraction).
-
-
Lysis (Internalized Fraction):
-
Lyse cells with 1N NaOH.
-
Collect lysate (Internalized Fraction).
-
-
Calculation:
-
% Internalization = (CPM Lysate) / (CPM Lysate + CPM Acid Wash) * 100.
-
Validation Criteria: this compound typically induces rapid internalization of SSTR2 (>60% within 60 mins), trafficking to the Trans-Golgi Network (TGN) before recycling.
Clinical Translation & References
The molecular validation of this compound has successfully translated into clinical practice. The CLARINET study validated the antiproliferative mechanism in patients with non-functioning enteropancreatic NETs, showing significantly prolonged progression-free survival.
References
-
Rai, U. et al. (2015). "Therapeutic uses of somatostatin and its analogues: Current view and potential applications." Pharmacology & Therapeutics. Link
-
Caplin, M.E. et al. (2014). "this compound in Metastatic Enteropancreatic Neuroendocrine Tumors (CLARINET)." New England Journal of Medicine.[2] Link
-
Schmid, H.A. (2008). "Pasireotide (SOM230): development, mechanism of action and potential applications." Molecular and Cellular Endocrinology. Link
-
Gifford Bioscience. "Radioligand Binding Assay Protocols." Technical Resources. Link
-
Cescato, R. et al. (2006). "Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists." Journal of Nuclear Medicine. Link
-
Ipsen Biopharmaceuticals. "Somatuline Depot (this compound) Prescribing Information." Link
Sources
Lanreotide: From Molecular Engineering to Sustained-Release Nanotherapeutics
[1]
Executive Summary & Therapeutic Context
Lanreotide (Somatuline®) represents a paradigm shift in peptide therapeutics, evolving from a simple somatostatin analog (SSA) into a sophisticated example of supramolecular engineering. Originally developed to overcome the rapid enzymatic degradation of native somatostatin (half-life < 3 minutes), this compound has become a cornerstone in the management of acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs).
Unlike its predecessor Octreotide, which relies on polymeric microspheres (PLGA) for sustained release, this compound’s "Autogel" formulation exploits the peptide’s intrinsic ability to self-assemble into nanotubes. This guide dissects the molecular physics, chemical synthesis, and clinical pharmacology of this compound, providing a technical roadmap for researchers in peptide drug development.
Molecular Architecture & Pharmacology
Structural Design
This compound is a synthetic cyclic octapeptide. Its design incorporates non-natural amino acids to enhance stability and receptor selectivity. Sequence: H-D-2-Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 Disulfide Bridge: Cys2–Cys7[1][2][3]
Key Structural Modifications:
-
D-2-Naphthylalanine (D-2-Nal) at N-terminus: This bulky, hydrophobic residue is critical.[1] It replaces the Phenylalanine in native somatostatin, significantly increasing lipophilicity and proteolytic stability. It is also the primary driver for the aromatic
stacking interactions required for nanotube self-assembly.[1] -
D-Trp: Prevents degradation by peptidases that recognize natural L-isomers and stabilizes the
-turn required for receptor binding.[1] -
C-terminal Amidation: Protects against carboxypeptidases.[1]
Receptor Binding Profile
This compound functions as a potent agonist of Somatostatin Receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Its efficacy is driven by high-affinity binding to SSTR2 and SSTR5 , the subtypes most commonly overexpressed in neuroendocrine tumors.
Table 1: Comparative Receptor Binding Profile (Relative Affinity)
| Receptor Subtype | This compound Affinity | Physiological Role in NETs |
| SSTR2 | High (Sub-nanomolar) | Primary driver of anti-secretory and anti-proliferative effects.[1] |
| SSTR5 | High | Synergistic inhibition of hormone secretion (GH, Insulin). |
| SSTR1 | Low/Negligible | Minimal clinical relevance for current indications. |
| SSTR3 | Low | Associated with apoptosis; less targeted by this compound than Pasireotide. |
| SSTR4 | Negligible | Limited expression in relevant target tissues. |
The Physics of Formulation: Autogel Technology
The Somatuline Autogel (or Depot) formulation is a technical marvel. It contains no polymeric carriers. Instead, it relies on the self-assembly of this compound acetate in water.
Mechanism of Nanotube Formation
At high concentrations (>20% w/w), this compound monomers undergo a hierarchical self-assembly process driven by the hydrophobic effect and aromatic stacking of the D-2-Nal and Tyr residues.
-
Dimerization: Antiparallel
-sheet formation screened by counterions.[1] -
Filament Growth: Dimers stack to form protofilaments.
-
Nanotube Closure: 26 protofilaments curve and close to form a hollow nanotube with a precise diameter of 24.4 nm .
-
Gelation: These nanotubes pack hexagonally, creating a viscous hydrogel.
Upon subcutaneous injection, the concentration gradient changes, and the nanotubes slowly disassemble back into monomers, providing a linear release profile over 28+ days.
Figure 1: Hierarchical self-assembly pathway of this compound from monomer to hydrogel.[1][2]
Chemical Synthesis & Manufacturing
The synthesis of this compound requires precise control over stereochemistry, particularly for the D-amino acids. The industry standard utilizes Solid-Phase Peptide Synthesis (SPPS) followed by cyclization.
Synthesis Protocol (Fmoc Strategy)
Resin: Rink Amide MBHA resin (yields C-terminal amide).[1] Coupling Reagents: HBTU/HOBt or DIC/Oxyma.
Step-by-Step Workflow:
-
Loading: Anchor Fmoc-Thr(tBu)-OH to the resin.[1]
-
Elongation: Sequential deprotection (20% Piperidine/DMF) and coupling of amino acids.
-
Critical Step: Coupling of Fmoc-D-2-Nal-OH at the N-terminus.[1]
-
-
Cleavage: TFA/TIS/H2O cocktail removes side-chain protecting groups (tBu, Boc, Trt) and cleaves peptide from resin.
-
Cyclization: The linear precursor (dithiol form) is oxidized to form the disulfide bridge.[4]
-
Method A (Air/DMSO): Slow, prone to aggregation.
-
Method B (Iodine/NCS): Faster, but risks iodination of Tyr residue. N-chlorosuccinimide (NCS) is often preferred to avoid halogenation byproducts.[1]
-
Figure 2: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound Acetate.[1]
Signaling Mechanism of Action
Upon binding to SSTR2 on the tumor cell surface, this compound triggers a G-protein dependent signaling cascade that results in two primary therapeutic outcomes: Antisecretion (hormone reduction) and Antiproliferation (tumor growth arrest).
Key Pathway Components:
-
Gi Protein: Inhibits Adenylyl Cyclase (AC).
-
cAMP/PKA: Reduction leads to decreased hormone exocytosis.
-
PTP (Protein Tyrosine Phosphatase): Activation leads to dephosphorylation of growth factor receptors.[5]
-
MAPK/ERK: Inhibition arrests the cell cycle in G1 phase.
Figure 3: Intracellular signaling cascade activated by this compound binding to SSTR2.[1]
Clinical Efficacy & Evidence
The pivotal CLARINET study established this compound as a standard of care for non-functioning GEP-NETs.
Table 2: Key Clinical Trials Summary
| Study | Population | Regimen | Primary Outcome | Result |
| CLARINET (Phase III) | Metastatic Enteropancreatic NETs (G1/G2) | 120 mg Deep SC / 28 days | Progression-Free Survival (PFS) | Significant Benefit: Median PFS not reached vs. 18.0 months (Placebo).[1] HR = 0.47. |
| CLARINET FORTE (Phase II) | Progressive Pancreatic/Midgut NETs | 120 mg / 14 days (Escalated) | PFS | Demonstrated renewed disease control in patients progressing on standard dose. |
| ELECT | Carcinoid Syndrome | 120 mg SC | Rescue Octreotide Use | Significant reduction in need for rescue medication. |
Clinical Insight: The "deep subcutaneous" injection route of this compound Autogel is often cited by nursing staff as superior to the intramuscular route required for Octreotide LAR, primarily due to the absence of needle clogging (no microspheres) and the pre-filled syringe presentation.
References
-
Caplin, M. E., et al. (2014). "this compound in Metastatic Enteropancreatic Neuroendocrine Tumors." The New England Journal of Medicine. Link
-
Valéry, C., et al. (2003).[6] "Biomimetic organization: Octapeptide self-assembly into nanotubes of viral capsid-like dimension."[1] Proceedings of the National Academy of Sciences. Link
-
Pouget, E., et al. (2010). "Hierarchical architecture of self-assembled nanotubes from an octapeptide."[1][6] Journal of the American Chemical Society.[6] Link
-
Gomes-Porras, M., et al. (2020). "Somatostatin Analogs in Clinical Practice: A Review." International Journal of Molecular Sciences. Link
-
Ipsen Pharma. (2019). "Somatuline Depot (this compound) Injection Prescribing Information." FDA Access Data. Link
Sources
Methodological & Application
Application Notes & Protocols: Lanreotide Formulation for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and administration of lanreotide formulations for preclinical animal studies. This compound, a potent and long-acting somatostatin analog, presents unique formulation challenges and opportunities due to its intrinsic self-assembling properties. This guide moves beyond simple step-by-step instructions to explain the scientific rationale behind formulation choices, ensuring the development of stable, effective, and reproducible preparations for in vivo evaluation. We will cover the critical physicochemical properties of this compound, detail protocols for creating depot-forming aqueous formulations, outline essential quality control measures, and provide best practices for administration in rodent models, all while adhering to the highest standards of scientific integrity and animal welfare.
Introduction: The Preclinical Significance of this compound
This compound is a synthetic octapeptide analog of the natural hormone somatostatin. Its primary mechanism of action involves binding with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in various tumors.[1][2] This targeted action makes this compound a cornerstone in the treatment of neuroendocrine tumors (NETs) and acromegaly.[3][4] In preclinical research, this compound is an invaluable tool for studying tumor growth inhibition, hormone secretion pathways, and novel drug delivery systems in various animal models, including xenografts of neuroendocrine and other tumors.[1][5][6][7]
The primary challenge in its preclinical application is not one of solubility, but of harnessing its unique physical properties to achieve a desired pharmacokinetic (PK) profile. The commercial formulation, Somatuline® Autogel®, is a supersaturated aqueous formulation that forms a drug depot upon subcutaneous injection, providing sustained release over an extended period.[8] Replicating or modifying this behavior on a small, preclinical scale requires a thorough understanding of the molecule's behavior in solution. This guide provides the foundational knowledge and practical protocols to achieve this.
Mechanism of Action: SSTR-Mediated Signaling
This compound exerts its therapeutic effects by mimicking somatostatin. Upon binding to SSTR2 and SSTR5, it triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This leads to the suppression of hormone secretion (e.g., growth hormone, insulin, glucagon) and an anti-proliferative effect on tumor cells.[1][9]
Caption: this compound's SSTR2/5-mediated signaling pathway.
Physicochemical & Formulation Principles
A successful formulation hinges on understanding the active pharmaceutical ingredient (API). A preclinical formulator must integrate knowledge of the drug's properties with the goals of the toxicological and pharmacokinetic studies.[10]
Core Physicochemical Properties of this compound Acetate
The properties in the table below dictate the handling, storage, and formulation strategy for this compound.
| Property | Value / Description | Causality & Implication |
| Appearance | White to off-white amorphous powder.[4][9] | Amorphous solids can have different dissolution rates than crystalline forms. Consistency in the source material is key. |
| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (as free base)[2][9] | A large peptide structure, susceptible to enzymatic degradation and physical instability (aggregation). |
| Molecular Weight | 1096.34 g/mol (as free base)[2][9] | High molecular weight prevents easy passage across biological membranes, making injectable routes necessary. |
| Solubility | Slightly soluble in DMSO and methanol.[2] Aqueous solubility varies little with pH except at extremes.[4] | The key is its behavior in water at specific concentrations, not just simple solubility. |
| Stability | Lyophilized solid is stable for years at -20°C.[2] Reconstituted solutions are stable for ~1 week at 2-8°C.[11] Avoid repeated freeze-thaw cycles.[11] | As a peptide, it is prone to hydrolysis and oxidation. Proper storage is critical to maintain potency. |
| Key Formulation Trait | Self-Assembly: Forms a viscous, gel-like liquid crystal (nanotubes) in water at concentrations of 3-30% (w/w).[8][12] | This property is the basis for creating a simple, excipient-free, sustained-release depot formulation. |
Formulation Strategy: The Power of Simplicity
For many preclinical efficacy and PK studies, the goal is to mimic the sustained-release profile of the clinical formulation. Given this compound's intrinsic self-assembling nature, a simple aqueous formulation is often the most effective and clinically relevant choice. This approach avoids the complexities and potential confounding variables of using polymers like PLGA or other excipients, which may be necessary for other peptides but are redundant for this compound.[13][14]
The decision workflow below outlines the thought process for selecting an appropriate formulation strategy for a preclinical this compound study.
Caption: Decision workflow for this compound preclinical formulation.
Detailed Experimental Protocols
Safety Precaution: Always handle this compound powder and solutions in a laminar flow hood or biological safety cabinet using appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All preparations for injection must be performed using strict aseptic techniques.
Protocol: Preparation of a Depot-Forming Aqueous Formulation (Subcutaneous)
This protocol describes the preparation of a this compound formulation designed to form a sustained-release depot upon subcutaneous injection, leveraging its self-assembly properties.
Materials & Equipment:
-
This compound acetate (lyophilized powder, ≥98% purity)
-
Sterile Water for Injection (WFI)
-
Sterile, pyrogen-free 2 mL vials
-
Sterile, single-use syringes (1 mL) and needles (21G for reconstitution, 27-30G for dosing)
-
Calibrated analytical balance
-
Vortex mixer
-
70% Ethanol for surface sterilization
Procedure:
-
Dose Calculation:
-
Determine the required dose in mg/kg for the animal model (e.g., 10 mg/kg).[1]
-
Determine the desired dosing volume. For subcutaneous injections in mice, this should ideally be ≤100 µL.
-
Calculate the final concentration needed.
-
Example: For a 25g mouse at 10 mg/kg, the dose is 0.25 mg. To deliver this in 50 µL (0.05 mL), the required concentration is 0.25 mg / 0.05 mL = 5 mg/mL.
-
-
Preparation of Formulation:
-
Calculate the total volume of formulation required for the study, including a small amount of overage (~20%).
-
Example: For 10 mice needing 50 µL each, total volume is 500 µL. With overage, prepare 600 µL.
-
Calculate the mass of this compound acetate needed: 5 mg/mL * 0.6 mL = 3.0 mg.
-
Tare a sterile 2 mL vial on the analytical balance. Aseptically weigh the calculated mass of this compound acetate powder into the vial. Record the exact weight.
-
-
Reconstitution:
-
Using the actual weight of this compound, recalculate the precise volume of WFI needed to achieve the target concentration.
-
Using a 1 mL syringe and a 21G needle, draw up the calculated volume of sterile WFI.
-
Slowly add the WFI to the vial containing the this compound powder. To minimize foaming, dispense the liquid down the side of the vial.
-
-
Homogenization:
-
Immediately cap the vial and vortex at medium speed. The formation of the viscous, gel-like solution can take several minutes.
-
Visually inspect the solution against a light and dark background to ensure all powder is dissolved and the solution is homogenous. It should appear as a clear, viscous liquid. The viscosity is an indicator of successful nanotube self-assembly.[12]
-
-
Storage:
-
If not for immediate use, store the formulation at 2-8°C for up to 7 days.[11] Protect from light. Before use, allow the vial to come to room temperature, as injecting a cold, viscous solution can be difficult and cause discomfort to the animal.
-
Protocol: Quality Control (QC) Checks
For preclinical studies, QC ensures consistency and validity.
| QC Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection against light and dark backgrounds. | Clear, colorless, viscous solution, free from visible particulates or signs of precipitation. |
| pH | Use a calibrated pH meter with a micro-electrode. | Typically between 5.0-7.0. The pH should be recorded for each batch to ensure consistency. |
| Sterility | (Optional, for long-term or GLP studies) | Plate a small aliquot on nutrient agar and incubate. Should show no microbial growth. |
| Concentration/Purity | (Optional, advanced) RP-HPLC.[15] | Purity should be >98%. Concentration should be within ±10% of the target. |
Animal Administration Protocol (Subcutaneous)
Adherence to ethical and best-practice guidelines for animal handling is mandatory. The principles of the 3Rs (Replacement, Reduction, Refinement) should be applied.[16][17]
Procedure:
-
Animal Preparation: Acclimatize animals to handling to reduce stress.[18] Weigh each animal immediately before dosing to calculate the precise injection volume.
-
Syringe Preparation: Use a low-dead-space syringe (e.g., an insulin syringe) to accurately dose the small volumes. Draw the calculated volume of the this compound formulation into the syringe. Due to its viscosity, this may need to be done slowly. A 27G or 30G needle is recommended for mouse subcutaneous injections.
-
Injection Technique (Mouse):
-
Gently restrain the mouse.
-
Lift the skin to form a "tent" in the interscapular region (scruff of the neck). This area is less sensitive and has ample space.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Slowly depress the plunger to inject the formulation. You will feel the depot forming as a small lump under the skin.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring: Observe the animal for at least 30 minutes post-injection for any signs of acute distress, discomfort, or adverse skin reactions at the injection site. Monitor animals according to the study protocol for changes in weight, behavior, and overall health.[5][19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation/Cloudiness in Vial | Incomplete dissolution; contamination; pH shift; peptide degradation. | Ensure vigorous and adequate vortexing time. Prepare fresh using aseptic technique. Check pH of the vehicle (WFI). If issue persists, obtain a new lot of API. |
| Formulation is Too Viscous to Draw or Inject | Concentration is too high (>>30%); formulation is too cold. | Re-calculate to ensure concentration is within the 3-30% (30-300 mg/mL) range. Allow formulation to warm to room temperature before drawing into the syringe. Use a slightly larger gauge needle if necessary (e.g., 25G), balancing with animal comfort. |
| Leakage from Injection Site | Injection volume too large for the site; injection was too superficial (intradermal); needle withdrawal was too quick. | Reduce injection volume (and increase concentration if needed). Ensure proper "tenting" of skin for a true subcutaneous injection. Apply gentle pressure to the site for a few seconds after needle withdrawal. |
| Adverse Skin Reaction at Site | Formulation is non-isotonic or at an inappropriate pH; microbial contamination; hypersensitivity. | Check the pH of the formulation. Ensure strict aseptic preparation. Monitor the reaction; if severe or persistent, consult with a veterinarian and review the formulation components. |
References
- Vertex AI Search Grounding API. (n.d.). This compound acetate | CAS#127984-74-1 - MedKoo Biosciences.
- Google Patents. (n.d.). WO2021111316A1 - Novel container closure systems for this compound compositions.
- PubMed Central. (2024). Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics.
- Ipsen. (2015). Pr SOMATULINE AUTOGEL®.
- Science.gov. (n.d.). somatostatin analogue this compound: Topics by Science.gov.
- Ipsen. (2023). SOMATULINE® AUTOGEL® (this compound injection).
- Taylor & Francis Online. (2022). Long-acting injectable formulation technologies: challenges and opportunities for the delivery of fragile molecules.
- MDPI. (2024). The Role of Behavioral Management in Enhancing Clinical Care and Efficiency, Minimizing Social Disruption, and Promoting Welfare.
- Google Patents. (n.d.). US20250205373A1 - Enriched and stable radioligand therapy formulations and pharmaceutical compositions comprising same.
- Diva-portal.org. (n.d.). Population Pharmacokinetic Analysis of this compound Autogel® in Healthy Subjects.
- PubMed Central. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Scribd. (n.d.). Psu Answers | PDF | Chromatography | Spectrophotometry.
- PubMed. (2012). A novel this compound-encoded micelle system targets paclitaxel to the tumors with overexpression of somatostatin receptors.
- Cell Sciences. (n.d.). This compound.
- ACS Publications. (n.d.). A Novel this compound-Encoded Micelle System Targets Paclitaxel to the Tumors with Overexpression of Somatostatin Receptors | Molecular Pharmaceutics.
- ResearchGate. (2024). The Role of Behavioral Management in Enhancing Clinical Care and Efficiency, Minimizing Social Disruption, and Promoting Welfare in Captive Primates.
- NCISM. (n.d.). Applied Basics of Ilmul Advia.
- Endocrine-Related Cancer. (n.d.). Role of the tumor microenvironment in digestive neuroendocrine tumors in.
- ResearchGate. (n.d.). (PDF) Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies.
- UT Southwestern Research Labs. (2012). A Novel this compound-Encoded Micelle System Targets Paclitaxel to the Tumors with Overexpression of Somatostatin Receptors.
- MDPI. (2025). PLGA-Based Co-Delivery Nanoformulations: Overview, Strategies, and Recent Advances.
- Cayman Chemical. (2022). PRODUCT INFORMATION.
- ResearchGate. (n.d.). (PDF) PLGA-based long-acting injectable (LAI) formulations.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis and Chemical Characterization of this compound Acetate.
- Journal of Endocrinology. (n.d.). Mouse models of endocrine tumors.
Sources
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. somatostatin analogue this compound: Topics by Science.gov [science.gov]
- 4. ipsen.com [ipsen.com]
- 5. A novel this compound-encoded micelle system targets paclitaxel to the tumors with overexpression of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellsciences.com [cellsciences.com]
- 12. WO2021111316A1 - Novel container closure systems for this compound compositions - Google Patents [patents.google.com]
- 13. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. ncismindia.org [ncismindia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Lanreotide Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Lanreotide in Oncology Research
This compound is a synthetic octapeptide analogue of the natural hormone somatostatin.[1][2] Its mechanism of action is primarily mediated through high-affinity binding to somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are often overexpressed on the surface of various tumor cells.[3] This binding triggers a cascade of intracellular signaling events that lead to two primary anti-tumor effects:
-
Antiproliferative Effects: this compound can exert a direct inhibitory effect on tumor cell growth by inducing cell cycle arrest and apoptosis (programmed cell death).[4]
-
Antisecretory Effects: It potently inhibits the secretion of numerous hormones, including growth hormone (GH), insulin-like growth factor-1 (IGF-1), insulin, and various gastrointestinal peptides that can act as growth factors for tumors.[3]
These dual actions make this compound a valuable therapeutic agent for neuroendocrine tumors (NETs), where it has been shown to significantly prolong progression-free survival in clinical settings.[5][6] Mouse xenograft models provide an indispensable in vivo platform to investigate the efficacy of this compound against specific cancer types, explore mechanisms of action, and evaluate combination therapies.
This guide provides a comprehensive, field-proven protocol for the administration of this compound in subcutaneous mouse xenograft models, with a focus on scientific integrity and reproducible outcomes.
This compound's Mechanism of Action: A Closer Look
This compound's therapeutic effect is initiated by its binding to SSTR2 and SSTR5. This ligand-receptor interaction activates intracellular signaling pathways that inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently downregulates protein kinase A (PKA) activity, which in turn suppresses the secretion of hormones like GH and IGF-1 and inhibits proliferative signaling pathways.
Figure 1. Simplified signaling pathway of this compound.
Part 1: Drug Formulation and Dosing Rationale
A critical consideration for preclinical studies is the formulation and dosage of this compound. The commercially available product, Somatuline® Depot (also known as Autogel), is a supersaturated, viscous gel in a pre-filled syringe designed for long-acting deep subcutaneous injection in humans.[7] This formulation is not practical for direct use in mice due to the high concentration and fixed-dose presentation.
Therefore, it is strongly recommended to source this compound acetate as a lyophilized powder for preclinical studies. This allows for precise reconstitution and accurate dosing on a mg/kg basis.
Reconstitution of this compound Acetate Powder
This compound acetate is slightly soluble in water but freely soluble in dilute acetic acid.[1] The following protocol is recommended for preparing a stock solution.
Protocol: this compound Stock Solution Preparation
-
Objective: To prepare a sterile, injectable stock solution of this compound acetate.
-
Materials:
-
This compound acetate powder (purity >98%)
-
Sterile Water for Injection (WFI)
-
Glacial Acetic Acid, sterile
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes and pipettes
-
-
Procedure: a. Prepare a sterile 1% acetic acid solution by adding 100 µL of glacial acetic acid to 9.9 mL of WFI. b. Weigh the desired amount of this compound acetate powder in a sterile conical tube. c. Add a small volume of the 1% acetic acid solution to the powder to create a slurry. Vortex gently to dissolve the peptide completely. d. Once fully dissolved, bring the solution to the desired final concentration using sterile normal saline. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of powder and bring the final volume to 1 mL. e. Sterile-filter the final solution using a 0.22 µm syringe filter into a new sterile tube. f. Store the stock solution at 2-8°C for short-term use (up to 1 week) or in aliquots at -20°C for long-term storage.
Dosage Calculation for Mouse Models
Dosage conversion from humans to mice must account for differences in body surface area (BSA) to achieve equivalent exposure. The standard clinical dose for NETs is 120 mg every 28 days.[8]
Human Equivalent Dose (HED) to Mouse Equivalent Dose (MED) Conversion:
The formula for conversion is: MED (mg/kg) = HED (mg/kg) × (Human Km / Mouse Km)
-
Step 1: Calculate Human HED (mg/kg):
-
Standard human weight is assumed to be 60 kg.
-
HED = 120 mg / 60 kg = 2 mg/kg.
-
-
Step 2: Apply Km factors:
-
Human Km = 37
-
Mouse Km = 3
-
-
Step 3: Calculate MED:
-
MED (mg/kg) = 2 mg/kg × (37 / 3) ≈ 24.7 mg/kg
-
This calculation provides a theoretical starting dose for efficacy studies. It is advisable to test a range of doses (e.g., 10, 25, and 50 mg/kg) in a pilot study to determine the optimal therapeutic dose for the specific xenograft model.
| Parameter | Value | Source/Calculation |
| Human Dose | 120 mg / 28 days | Clinical Standard[8] |
| Assumed Human Weight | 60 kg | FDA Guidance |
| Human HED | 2.0 mg/kg | 120 mg / 60 kg |
| Human Km Factor | 37 | FDA Guidance |
| Mouse Km Factor | 3 | FDA Guidance |
| Calculated MED | ~25 mg/kg | HED × (37 / 3) |
| Recommended Dose Range | 10 - 50 mg/kg | Preclinical Practice |
Part 2: Experimental Protocol for Efficacy Studies
This section outlines the complete workflow for conducting a this compound efficacy study in a subcutaneous xenograft model.
Figure 2. Experimental workflow for a this compound xenograft study.
Establishment of Xenograft Model
Recommended Cell Lines: Pancreatic neuroendocrine tumor cell lines such as BON-1 and QGP-1 are suitable models as they express SSTRs.
Protocol: Subcutaneous Xenograft Implantation
-
Objective: To establish subcutaneous tumors in immunocompromised mice.
-
Animals: Female athymic nude or NSG mice, 6-8 weeks old.
-
Materials:
-
Cultured BON-1 or QGP-1 cells, harvested during the logarithmic growth phase.
-
Sterile PBS (Phosphate-Buffered Saline).
-
Matrigel® or Cultrex® BME (Basement Membrane Extract).
-
27-30 gauge needles and 1 mL syringes.
-
-
Procedure: a. Harvest and count cells, then resuspend the cell pellet in cold sterile PBS at a concentration of 20-100 million cells/mL. b. On ice, mix the cell suspension 1:1 with Matrigel® (e.g., 50 µL of cell suspension + 50 µL of Matrigel). The final concentration should be 5-10 million cells per 100-200 µL injection volume. c. Anesthetize the mouse and wipe the right flank with an alcohol pad. d. Using a 27-30 gauge needle, inject 100-200 µL of the cell/Matrigel mixture subcutaneously into the flank. e. Monitor animals for tumor growth starting 7-10 days post-injection.
Treatment Administration
-
Objective: To administer this compound or vehicle control to tumor-bearing mice.
-
Tumor Staging: Begin treatment when tumors reach an average volume of 100-150 mm³. Randomize mice into control (vehicle) and treatment groups (n=8-10 mice per group).
-
Dosing & Schedule:
-
Vehicle Control: The same vehicle used to dissolve the this compound acetate powder (e.g., dilute acetic acid in saline).
-
This compound: Administer the calculated dose (e.g., 25 mg/kg) via subcutaneous injection.
-
Frequency: Due to the faster metabolism in mice, a more frequent dosing schedule than in humans is required. Based on the pharmacokinetics of similar long-acting peptides, a schedule of twice weekly (e.g., Monday and Thursday) or every 3 days is a scientifically sound starting point.
-
-
Injection Technique: a. Restrain the mouse securely. b. Grasp the loose skin over the back, away from the tumor site, to form a "tent". c. Insert a 25-27 gauge needle into the base of the tented skin. d. Inject the solution slowly to form a small bleb under the skin. e. Alternate injection sites to minimize local irritation.
Monitoring and Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula:
-
Volume (mm³) = (Width² × Length) / 2
-
-
Body Weight: Record the body weight of each animal at the time of tumor measurement to monitor for signs of toxicity.
-
Humane Endpoints: Euthanize animals if any of the following occur:
-
Tumor volume exceeds 1500-2000 mm³.
-
Tumor becomes ulcerated.
-
Body weight loss exceeds 20%.
-
The animal shows signs of significant distress (lethargy, hunched posture, rough coat).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) × 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Expected Outcomes and Troubleshooting
-
Efficacy: In responsive models, this compound is expected to significantly delay tumor growth, resulting in a positive %TGI. In preclinical rodent models, this compound has been shown to reduce tumor volume by up to 60%.[3] The primary outcome is often tumor stasis rather than regression.
-
Toxicity: At therapeutic doses, this compound is generally well-tolerated. Monitor for changes in blood glucose (hyperglycemia or hypoglycemia) and gastrointestinal issues like diarrhea. If weight loss is observed, ensure it is not simply due to reduced tumor burden.
-
Lack of Efficacy: If no anti-tumor effect is observed, consider the following:
-
SSTR Expression: Confirm that the xenograft model expresses SSTR2 and/or SSTR5.
-
Dose and Schedule: The dose may be too low or the dosing frequency insufficient. Consider a dose-escalation study.
-
Tumor Biology: The specific tumor model may have resistance mechanisms downstream of the SSTR signaling pathway.
-
References
-
Drugs.com. This compound Dosage Guide + Max Dose, Adjustments. [Link]
-
AdooQ Bioscience. This compound Acetate CAS 108736-35-2. [Link]
-
ResearchGate. (PDF) this compound in Metastatic Enteropancreatic Neuroendocrine Tumors. [Link]
-
OncLive. This compound Demonstrates Confirmed Efficacy in Advanced Bronchopulmonary NETs. [Link]
-
ResearchGate. Real world use of this compound in neuroendocrine tumors. [Link]
-
YouTube. Efficacy of this compound for the Treatment of Neuroendocrine Tumors. [Link]
-
PMC. Real world use of this compound in neuroendocrine tumors. [Link]
-
U.S. Food and Drug Administration. Center for Drug Evaluation and Research - Application Number: 22-074. [Link]
-
YouTube. Efficacy of this compound to Treat Neuroendocrine Tumors. [Link]
-
National Center for Biotechnology Information. Octreotide - StatPearls. [Link]
-
PubMed. Population pharmacokinetic analysis of this compound Autogel in healthy subjects : evidence for injection interval of up to 2 months. [Link]
-
European Medicines Agency. This compound acetate, prolonged-release solution for injection in prefilled syringe 60, 90 and 120 mg product- specific bioequivalence guidance. [Link]
-
Novartis. SANDOSTATIN LAR DEPOT. [Link]
-
ResearchGate. Pharmacokinetics of a new Autogel formulation of the somatostatin analogue this compound after a single subcutaneous dose in healthy volunteers. [Link]
-
Ipsen. Formulation | Somatuline® Depot (this compound). [Link]
-
ResearchGate. The tumor growth curves of QGP-1 xenograft mice and anti-tumor response... [Link]
-
U.S. Food and Drug Administration. Center for Drug Evaluation and Research - Pharmacology Review(s). [Link]
-
National Center for Biotechnology Information. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling. [Link]
-
National Center for Biotechnology Information. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel. [Link]
-
PubMed. Pharmacokinetics and Population Pharmacodynamic Analysis of this compound Autogel. [Link]
-
U.S. Food and Drug Administration. SANDOSTATIN LAR® Depot (octreotide acetate for injectable suspension). [Link]
-
U.S. Food and Drug Administration. Contains Nonbinding Recommendations - Draft Guidance on this compound Acetate. [Link]
-
Spandidos Publications. Treatment of liver cancer in mice by the intratumoral injection of an octreotide-based temperature-sensitive gel. [Link]
-
Mayo Clinic. Octreotide (injection route, intramuscular route, subcutaneous route). [Link]
Sources
- 1. This compound Acetate CAS 108736-35-2, High Purity Peptide Hormone Analogue, Best Price [jigspharma.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. medkoo.com [medkoo.com]
- 4. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Somatuline® Depot Formulation [somatulinedepot.com]
- 8. WO2015004125A1 - Pharmaceutical composition for a sustained release of this compound - Google Patents [patents.google.com]
Quantifying Lanreotide-Induced Apoptosis in Neuroendocrine Tumor Cells by Flow Cytometry: An Application Note and Comprehensive Protocol
Introduction: The Therapeutic Rationale for Quantifying Lanreotide's Pro-Apoptotic Efficacy
This compound is a synthetic somatostatin analog with a high binding affinity for somatostatin receptors (SSTRs), particularly subtypes 2 and 5 (SSTR2 and SSTR5).[1] These receptors are frequently overexpressed in neuroendocrine tumors (NETs), making this compound a cornerstone in the management of these malignancies.[2] Beyond its well-established role in controlling hormonal syndromes associated with functioning NETs, this compound exerts direct anti-proliferative effects, a significant component of which is the induction of apoptosis, or programmed cell death.[3] The ability to precisely quantify the apoptotic response to this compound is paramount for preclinical drug evaluation, mechanistic studies, and the development of combination therapies.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to quantify this compound-induced apoptosis in NET cell lines using flow cytometry. We will delve into the molecular underpinnings of this compound's action, present validated, step-by-step protocols for robust apoptosis detection, and offer insights into data interpretation and presentation.
The Molecular Cascade: From Receptor Binding to Cellular Demise
This compound's pro-apoptotic activity is initiated by its binding to SSTR2 and SSTR5 on the surface of NET cells. This ligand-receptor interaction triggers a cascade of intracellular signaling events that culminate in the activation of the apoptotic machinery. While the complete network of pathways is intricate, key signaling nodes have been identified. Activation of SSTR2 can lead to the modulation of the PI3K/Akt and MAPK signaling pathways, which are critical regulators of cell survival and death.[4][5] This signaling cascade ultimately converges on the activation of effector caspases, such as caspase-3, the executioners of apoptosis.[5]
Caption: this compound initiates apoptosis by binding to SSTR2, leading to the modulation of PI3K/Akt and MAPK pathways, which in turn regulate Bcl-2 family proteins and activate executioner caspases like caspase-3.
Choosing the Right Cellular Model: An Overview of Relevant NET Cell Lines
The selection of an appropriate in vitro model is critical for the relevance of experimental findings. Two commonly utilized pancreatic NET cell lines are BON-1 and QGP-1. A comprehensive molecular characterization of these cell lines is essential for interpreting experimental outcomes.[6][7][8]
| Cell Line | Origin | Key Characteristics | SSTR Expression |
| BON-1 | Human Pancreatic Neuroendocrine Tumor | Epithelial-like, expresses neuroendocrine markers. | Expresses SSTR2 and SSTR5 mRNA, though at lower levels compared to some primary tumors.[6] |
| QGP-1 | Human Pancreatic Neuroendocrine Tumor | Glandular morphology, known to secrete chromogranin A. | Also expresses SSTR2 and SSTR5 mRNA.[6] |
Experimental Protocols: A Step-by-Step Guide to Quantifying Apoptosis
This section provides detailed protocols for assessing this compound-induced apoptosis using two complementary flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining for the detection of early and late apoptosis, and intracellular staining for activated caspase-3.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound Autogel (or equivalent)
-
BON-1 or QGP-1 cells
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed BON-1 or QGP-1 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., sterile water or PBS) for desired time points (e.g., 24, 48, 72 hours). A typical starting dose for in vitro studies can range, and dose-response experiments are recommended.[9]
-
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Combine the detached cells with their corresponding supernatant.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (e.g., 50 µg/mL stock).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for statistical significance.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 2: Intracellular Staining for Activated Caspase-3
This assay specifically detects the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
This compound Autogel (or equivalent)
-
BON-1 or QGP-1 cells
-
Complete cell culture medium
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
-
Anti-active Caspase-3 antibody (conjugated to a fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1.
-
-
Fixation and Permeabilization:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.[10]
-
-
Staining:
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of staining buffer (e.g., PBS with 1% BSA).
-
Add the anti-active Caspase-3 antibody at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 1 mL of staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of staining buffer.
-
Analyze the samples on a flow cytometer.
-
Acquire a sufficient number of events.
-
Data Interpretation:
-
A shift in fluorescence intensity in the treated samples compared to the vehicle control indicates an increase in the population of cells with activated caspase-3.
Caption: A streamlined workflow for quantifying this compound-induced apoptosis, from cell culture to data analysis.
Data Presentation: Summarizing Quantitative Findings
Presenting flow cytometry data in a clear and concise manner is crucial for effective communication of results. A tabular format is recommended to summarize the quantitative data from dose-response and time-course experiments.
Table 1: Example Data Summary for this compound-Induced Apoptosis in BON-1 Cells (48-hour treatment)
| This compound Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Active Caspase-3 Positive Cells |
| Vehicle Control | 90.5 ± 2.1 | 4.2 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 |
| 10 nM | 82.1 ± 3.5 | 10.3 ± 1.2 | 5.4 ± 0.9 | 8.7 ± 1.1 |
| 100 nM | 65.7 ± 4.2 | 22.8 ± 2.5 | 8.3 ± 1.3 | 25.4 ± 2.8 |
| 1 µM | 48.9 ± 5.1 | 35.6 ± 3.8 | 12.1 ± 1.9 | 42.1 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Perspectives
The protocols and methodologies outlined in this application note provide a robust framework for the quantitative assessment of this compound-induced apoptosis in neuroendocrine tumor cells. By employing these techniques, researchers can gain valuable insights into the anti-tumor efficacy of this compound, elucidate its mechanisms of action, and inform the rational design of novel therapeutic strategies for NETs. Future investigations could leverage these methods to explore the interplay between this compound and other targeted agents, with the ultimate goal of improving patient outcomes.
References
-
This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus. (2020). PubMed Central. [Link]
-
Real world use of this compound in neuroendocrine tumors. (2023). PubMed Central. [Link]
-
A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1. (2021). PubMed Central. [Link]
-
This compound in metastatic enteropancreatic neuroendocrine tumors. (2014). PubMed. [Link]
-
Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells. (2019). PLOS One. [Link]
-
Real world use of this compound in neuroendocrine tumors. (2023). ResearchGate. [Link]
-
Flow Cytometric Detection of Activated Caspase-3. (n.d.). ResearchGate. [Link]
-
Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways. (2014). PubMed Central. [Link]
-
World first hybrid neuroendocrine cell line sharing properties of NET G3 and dedifferentiated NEC. (2023). Oxford Academic. [Link]
-
Loss of SSTR2 leads to increased cleaved caspase and apoptosis. (a)... (n.d.). ResearchGate. [Link]
-
A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1. (2021). ResearchGate. [Link]
-
Caspase Protocols in Mice. (2018). PubMed Central. [Link]
-
Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review. (2020). Frontiers in Oncology. [Link]
-
Protocol for Emulate Organ-Chips: Live Staining of Caspase-3/7. (2019). Emulate. [Link]
-
Whole-exome characterization of pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1. (2018). PubMed. [Link]
-
Role of Somatostatin Signalling in Neuroendocrine Tumours. (2021). PubMed Central. [Link]
-
(PDF) Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. (2001). ResearchGate. [Link]
-
Upregulation of Somatostatin Receptor Type 2 Improves Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor. (2020). AACR Journals. [Link]
-
SSTR2: A Prominent Target in SSTR Family, Offers a More Precise Therapy in Neuroendocrine Tumors (NET). (n.d.). Cusabio. [Link]
Sources
- 1. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells | PLOS One [journals.plos.org]
- 4. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Crosstalk of TGF-β and somatostatin signaling in adenocarcinoma and neuroendocrine tumors of the pancreas: a brief review [frontiersin.org]
- 6. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-exome characterization of pancreatic neuroendocrine tumor cell lines BON-1 and QGP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Western blot analysis of Lanreotide-affected signaling pathways
Application Note: Western Blot Analysis of Lanreotide-Mediated Signaling Attenuation in Neuroendocrine Tumor Models
Introduction & Mechanistic Overview
This compound is a synthetic somatostatin analog (SSA) widely used in the management of acromegaly and neuroendocrine tumors (NETs).[1][2] Its therapeutic efficacy relies on high-affinity binding to Somatostatin Receptor 2 (SSTR2) and, to a lesser extent, SSTR5.[3]
For drug development professionals and cell biologists, validating this compound’s efficacy in vitro requires precise quantification of its downstream signaling effects. Unlike cytotoxic agents that simply induce apoptosis, this compound functions as a signaling modulator . It activates Gi-protein coupled pathways that suppress secretory activity and cell proliferation.[4]
Core Signaling Mechanism: Upon binding to SSTR2, this compound triggers two primary inhibitory cascades:
-
cAMP Suppression: Activation of G
i inhibits Adenylyl Cyclase, reducing intracellular cAMP. -
Phosphatase Activation: Recruitment of protein tyrosine phosphatases (PTPs), specifically SHP-1 and SHP-2 . These phosphatases directly dephosphorylate key kinases in the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest (G1 phase).
To validate this compound activity, Western Blot analysis must target the phosphorylation states of these specific kinases, rather than their total protein levels.
Figure 1: this compound Signaling Cascade
A mechanistic map of SSTR2 activation leading to the dephosphorylation of proliferative markers.
Caption: this compound binds SSTR2, activating SHP-1/2 phosphatases which directly dephosphorylate Akt and ERK, halting proliferation.
Experimental Design & Controls
To ensure data integrity (E-E-A-T), the experimental design must account for the transient nature of phosphorylation events.
-
Cell Models:
-
BON-1: Human pancreatic neuroendocrine tumor (expresses SSTR1, 2, 5).
-
H727: Human bronchial carcinoid (expresses SSTR2).
-
GH3: Rat pituitary tumor (classic model for GH secretion).
-
-
Treatment Conditions:
-
Vehicle Control: DMSO or Saline (Must be matched to solvent).
-
This compound Dose: 1 nM – 100 nM (Physiological range). High doses (>1
M) may cause off-target effects. -
Positive Control (Stimulation): IGF-1 (50 ng/mL) or EGF. Rationale: It is easier to measure the inhibition of a stimulated pathway than the reduction of a low basal signal.
-
-
Time Course (Critical):
-
0, 5, 15, 30, 60 mins: To capture acute dephosphorylation of Akt/ERK.
-
24 - 48 hours: To observe changes in total protein markers like Cyclin D1 or Chromogranin A.
-
Detailed Protocol: Phospho-Specific Western Blot
This protocol is optimized for phosphoprotein preservation . Standard lysis buffers often fail to inhibit endogenous phosphatases, leading to false negatives.
Phase 1: Sample Preparation (The "Cold" Chain)
Buffer Composition (RIPA Modified):
-
Base: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS.
-
Protease Inhibitors: Aprotinin, Leupeptin, PMSF (1 mM).
-
Phosphatase Inhibitors (MANDATORY):
-
Sodium Orthovanadate (
): 1-2 mM (Inhibits Tyrosine Phosphatases). Must be activated by boiling/pH adjustment before use. -
Sodium Fluoride (NaF): 10-50 mM (Inhibits Serine/Threonine Phosphatases).
- -Glycerophosphate: 10 mM.
-
Procedure:
-
Grow cells to 70-80% confluence. Serum-starve for 12-24h prior to treatment to reduce basal phosphorylation noise.
-
Rapid Lysis: Place plates on ICE . Wash 1x with ice-cold PBS (containing 1 mM
). -
Add ice-cold Lysis Buffer. Scrape immediately.
-
Incubate on ice for 20 min. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Quantification: Use BCA assay. Note: Avoid Bradford if high detergent concentration is used.
Phase 2: Electrophoresis & Transfer
-
Loading: 20-40
g total protein per lane. -
Gel: 10% or 12% SDS-PAGE (Akt is ~60 kDa, ERK is ~42/44 kDa).
-
Transfer: PVDF membranes are preferred for phosphoproteins due to higher binding capacity and retention.
-
Transfer Buffer: Tris-Glycine-Methanol (20%). Keep cool to prevent overheating.
Phase 3: Blocking & Antibody Incubation (Critical Decision)
The "Milk vs. BSA" Rule:
-
NEVER use Non-Fat Dry Milk for blocking if probing for Phospho-Tyrosine or specific phospho-sites. Milk contains Casein, a phosphoprotein that causes high background and non-specific binding.[6]
-
USE: 5% BSA (Bovine Serum Albumin) in TBST (Tris-Buffered Saline + 0.1% Tween-20).
Primary Antibodies:
| Target Protein | Molecular Wt. | Specificity Note |
|---|---|---|
| p-Akt | 60 kDa | Ser473 (mTORC2 target) or Thr308 (PDK1 target). This compound affects both.[1][3][5] |
| Total Akt | 60 kDa | Loading Control for Normalization. |
| p-ERK1/2 | 42/44 kDa | Thr202/Tyr204 . |
| Total ERK | 42/44 kDa | Loading Control for Normalization. |
| SSTR2 | ~40-55 kDa | Membrane receptor. Glycosylation may cause smearing. |
| GAPDH/Actin | 37/42 kDa | General housekeeping (use only if Total Akt/ERK changes). |
Figure 2: Protocol Decision Tree
Workflow logic to prevent common phosphoprotein detection errors.
Caption: Critical decision points in phosphoprotein Western Blotting. BSA blocking and fresh inhibitors are non-negotiable.
Data Analysis & Validation
Normalization Strategy:
Do not rely solely on GAPDH or
-
Gold Standard: Normalize the Phosphorylated signal against the Total protein signal of the same target (e.g., p-Akt / Total Akt).
-
Calculation:
Expected Results:
-
p-Akt (Ser473): Significant decrease (30-60%) within 15-60 minutes of this compound treatment.
-
p-ERK1/2: Decrease observed, though kinetics may vary by cell line (often transient).
-
SSTR2: Levels should remain constant in short-term; long-term treatment may induce receptor internalization/degradation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Phospho-Signal | Phosphatase activity in lysate. | Ensure |
| Low abundance.[7] | Use super-sensitive ECL substrate. Load more protein (up to 50 | |
| High Background | Blocking with Milk. | Switch to 5% BSA in TBST.[6][8] |
| Inadequate washing. | Increase Tween-20 to 0.1-0.2%. Wash 3x 10 mins. | |
| Multiple Bands (SSTR2) | Glycosylation. | SSTR2 is a GPCR; multiple bands (38kDa - 55kDa) represent mature/immature forms. This is normal. |
References
-
Ipsen Pharma. (2024). Somatuline Depot (this compound) Prescribing Information. Retrieved from [Link]
-
Nölting, S., et al. (2024). "Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells." Frontiers in Endocrinology. Retrieved from [Link][9]
-
Bio-Rad Laboratories. (n.d.). Best Practices for Western Blot Detection of Phosphorylated Proteins. Retrieved from [Link]
-
Exner, S., et al. (2022). "Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines." International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 3. Understanding this compound: A Lifeline for Acromegaly and Neuroendocrine Tumors - Oreate AI Blog [oreateai.com]
- 4. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Immunohistochemical Detection of SSTR2 in Lanreotide-Treated Tissues
Introduction: The Challenge of Detecting SSTR2 in the Face of Therapy
Somatostatin receptor 2 (SSTR2) is a G-protein coupled receptor (GPCR) highly expressed in many well-differentiated neuroendocrine neoplasms (NENs).[1][2][3] This high level of expression serves as a critical biomarker and therapeutic target. Lanreotide, a long-acting synthetic somatostatin analog (SSA), exerts its therapeutic effect by binding with high affinity to SSTR2 (and to a lesser extent, SSTR5), triggering a cascade of anti-proliferative and anti-secretory signals.[4][5][6]
A key cellular response to prolonged agonist binding, such as with this compound, is receptor internalization. The SSTR2 receptor, once bound by this compound, is removed from the cell membrane and sequestered within the cytoplasm. This physiological downregulation poses a significant challenge for accurate immunohistochemical (IHC) assessment. A standard IHC protocol may fail to detect these internalized receptors, potentially leading to a false-negative or artificially low SSTR2 score. Such inaccuracies can profoundly impact clinical decision-making, particularly when assessing therapeutic response or considering SSTR2-targeted peptide receptor radionuclide therapy (PRRT).[7]
This document provides a comprehensive guide and a robust, validated protocol for the IHC detection of SSTR2 in tissues from patients undergoing this compound therapy. It is designed for researchers, pathologists, and drug development professionals to navigate the complexities of this specific application, ensuring reliable and reproducible results.
Scientific Principles: this compound's Impact on SSTR2 Localization
This compound's mechanism of action is central to the challenges of IHC detection. As an SSTR2 agonist, it mimics the natural ligand, somatostatin, but with much greater stability.[4][8]
-
Binding and Activation: this compound binds to the extracellular domain of the SSTR2 receptor.[8][9] This induces a conformational change, activating the inhibitory G-protein (Gi) pathway. The subsequent signaling cascade inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity, ultimately leading to the inhibition of hormone secretion and cell proliferation.[10][11][12]
-
Internalization: Continuous agonist stimulation triggers receptor desensitization and internalization, a protective mechanism to prevent overstimulation. The this compound-SSTR2 complex is internalized from the plasma membrane into the cytoplasm via endocytic vesicles.
-
Consequences for IHC: Standard IHC protocols are optimized to detect SSTR2 on the cell membrane, which is the primary location in untreated, SSTR2-positive NENs.[1] In this compound-treated tissues, a significant portion of the SSTR2 protein pool may be located in cytoplasmic compartments. This can result in a shift from a crisp, membranous staining pattern to a more diffuse, cytoplasmic signal, or a complete loss of signal if the antibody epitope is masked or the protein is degraded post-internalization.[13]
Therefore, the protocol must be optimized to effectively unmask and detect this internalized receptor population.
Critical Pre-Analytical and Analytical Considerations
Ensuring the integrity of the tissue and the validity of the staining process begins long before the first antibody is applied.
Specimen Handling
-
Fixation: Prompt and adequate fixation is paramount. Tissues should be placed in 10% neutral buffered formalin for 24 hours.[14] Under- or over-fixation can compromise tissue morphology and antigenicity, exacerbating detection challenges.
-
Tissue Sectioning: Paraffin sections should be cut at 4-microns thick and placed on positively charged slides to ensure adhesion.[7] It is best practice to use freshly cut sections (ideally within 6 weeks) as antigenicity can decline over time.[7]
Selection of a Validated Primary Antibody
The choice of primary antibody is the most critical variable. The antibody must reliably detect SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tissues.
| Parameter | Recommendation | Rationale |
| Target | Somatostatin Receptor 2 (SSTR2) | The therapeutic target of this compound. |
| Recommended Clone | UMB-1 (Monoclonal Rabbit) | Widely validated and shown to be reliable for detecting membranous SSTR2 in NENs, correlating well with in vivo SSTR2 imaging.[1][15] |
| Host Species | Rabbit | Often provides higher affinity and lower background compared to mouse monoclonals in human tissue. |
| Isotype | IgG | Standard isotype for monoclonal antibodies. |
| Validation | Must be validated for IHC on FFPE human tissues. | Ensures the antibody works under the specific conditions of the protocol.[16] |
Scientist's Note: The UMB-1 clone has become a gold standard for SSTR2 IHC due to its high specificity and correlation with functional imaging data.[15] Using a different clone requires extensive in-house validation against known positive and negative control tissues.
Validated IHC Protocol for SSTR2
This protocol is optimized for the detection of SSTR2 in this compound-treated FFPE tissues using the recommended UMB-1 antibody.
Reagents and Materials
-
Positively charged microscope slides
-
Xylene and graded ethanol series
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Peroxide Block: 3% Hydrogen Peroxide
-
Protein Block: Serum-free protein block
-
Primary Antibody: Anti-SSTR2, Clone UMB-1
-
Detection System: High-sensitivity polymer-based detection system (anti-rabbit)
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Mounting Medium: Permanent, xylene-based mounting medium
Step-by-Step Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat a pressure cooker or water bath containing Citrate Buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water, then in TBST wash buffer. Scientist's Note: HIER is the most critical step for unmasking epitopes, especially for G-protein coupled receptors like SSTR2.[17][18] The combination of heat and pH 6.0 citrate buffer effectively breaks the protein cross-links formed by formalin fixation, exposing the antibody binding sites on both membranous and internalized receptors.
-
-
Peroxidase Block:
-
Incubate slides in 3% H2O2 for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with TBST wash buffer (2 changes, 5 minutes each).
-
-
Protein Block:
-
Apply a serum-free protein block to the tissue sections and incubate for 10-15 minutes at room temperature.
-
Do NOT rinse before the next step. Gently tap off excess blocking solution. Scientist's Note: This step minimizes non-specific binding of the primary and secondary antibodies, reducing background noise.[19]
-
-
Primary Antibody Incubation:
-
Dilute the anti-SSTR2 (UMB-1) antibody to its optimal concentration in antibody diluent.
-
Apply the diluted primary antibody to the sections.
-
Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[20]
-
Rinse thoroughly with TBST wash buffer (3 changes, 5 minutes each).
-
-
Secondary Antibody/Detection System:
-
Apply the polymer-based anti-rabbit secondary antibody.
-
Incubate for 30-60 minutes at room temperature according to manufacturer's instructions.
-
Rinse thoroughly with TBST wash buffer (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown precipitate is observed microscopically.
-
Rinse immediately and thoroughly with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a suitable bluing reagent.
-
Dehydrate slides through graded ethanols (70%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
A Self-Validating System: Essential Controls
To ensure the trustworthiness of every result, the following controls must be included in each staining run.[3][7]
| Control Type | Tissue/Reagent | Expected Result | Purpose |
| Positive Tissue Control | Untreated, well-differentiated NEN (e.g., pancreas, gut) known to express high levels of SSTR2.[21] | Strong, crisp membranous staining in tumor cells. | Validates the entire staining protocol, including antibody and detection system functionality. |
| Negative Tissue Control | Tissue known to be negative for SSTR2 (e.g., tonsil, kidney). | No staining in target cells. | Confirms antibody specificity and checks for non-specific background. |
| Negative Reagent Control | Patient tissue slide incubated with antibody diluent instead of the primary antibody. | No staining. | Ensures that the secondary antibody and detection system are not causing non-specific staining. |
Interpretation of Staining Results
Interpreting SSTR2 staining, especially in this compound-treated tissues, requires careful consideration of both localization and intensity.
-
Staining Pattern: In untreated tissues, the expected pattern is predominantly strong and membranous. In this compound-treated tissues, be prepared to observe a shift towards a mixed membranous and cytoplasmic pattern , or even a predominantly cytoplasmic one.[13] Any distinct brown precipitate in the tumor cell (membrane or cytoplasm) should be considered positive.
-
Scoring Systems: Several semi-quantitative scoring systems exist, such as the H-score or the Volante score.[22][23] A commonly used approach combines intensity and percentage of positive cells:
-
Intensity Score: 0 (none), 1+ (weak), 2+ (moderate), 3+ (strong).
-
Percentage Score: The percentage of positive tumor cells (0-100%).
-
H-Score (Histoscore): Calculated as: (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells). This gives a final score between 0 and 300.
-
Scientist's Note: When scoring treated tissues, it is crucial for the pathologist to be aware of the patient's treatment history. A lower score or a cytoplasmic shift in a post-treatment specimen compared to a pre-treatment biopsy may reflect receptor internalization rather than a true loss of SSTR2 protein. This distinction is vital for clinical interpretation.[7]
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Staining / Weak Staining | Inactive primary antibody or detection reagents. | Run positive controls to verify reagent activity. Use fresh reagents. |
| Insufficient antigen retrieval. | Optimize HIER time and temperature. Ensure pH of buffer is correct (6.0). | |
| Excessive receptor internalization/degradation. | While the protocol is optimized for this, a true biological downregulation may have occurred. Correlate with clinical data. | |
| High Background | Non-specific antibody binding. | Ensure protein block step was performed correctly. Titrate primary antibody to optimal concentration. |
| Inadequate rinsing between steps. | Adhere to the recommended number and duration of washes.[19] | |
| Endogenous peroxidase activity not quenched. | Ensure the 3% H2O2 step was performed correctly. | |
| Overstaining | Primary antibody concentration too high. | Perform a titration to find the optimal dilution. |
| Incubation times too long. | Adhere strictly to the recommended incubation times. |
Visualized Workflows and Pathways
Appendix A: SSTR2 Signaling and this compound-Induced Internalization
Caption: this compound binding to SSTR2 inhibits adenylyl cyclase and induces receptor internalization.
Appendix B: IHC Experimental Workflow
Caption: Key steps in the optimized IHC protocol for detecting SSTR2 in FFPE tissues.
References
- Mayo Clinic Laboratories. Test Definition: SSTR2. Mayo Clinic Laboratories. Available at: https://news.mayocliniclabs.
- ResearchGate. Immunohistochemistry for SSTR2 and SSTR5. (A) SSTR2 staining score 0.... | Download Scientific Diagram. ResearchGate. Available at: https://www.researchgate.net/figure/Immunohistochemistry-for-SSTR2-and-SSTR5-A-SSTR2-staining-score-0-B-SSTR2_fig2_322437142
- Creative Biolabs. Immunohistochemistry Protocol & Troubleshooting. Creative Biolabs. Available at: https://www.creative-biolabs.com/resources/immunohistochemistry-protocol.htm
- Ginj, M., Zhang, H., Waser, B., et al. Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists. Journal of Nuclear Medicine. Available at: https://jnm.snmjournals.org/content/47/9/1541
- Benchchem. Application Notes: Immunohistochemistry for SSTR2 Expression in this compound Studies. Benchchem. Available at: https://www.benchchem.com/blog/application-notes-immunohistochemistry-for-sstr2-expression-in-lanreotide-studies
- ResearchGate. SSTR2 IHC Representative immunohistochemistry images of SSTR2 in... | Download Scientific Diagram. ResearchGate. Available at: https://www.researchgate.net/figure/SSTR2-IHC-Representative-immunohistochemistry-images-of-SSTR2-in-control-and-ICM_fig1_375615714
- Kaemmerer, D., Lupp, A., Peter, L., et al. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6527221/
- Patsnap Synapse. What is the mechanism of this compound Acetate?. Patsnap Synapse. Available at: https://synapse.patsnap.
- Xu, P., Ye, Y., Wang, M., et al. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11037674/
- ResearchGate. Conformational change analysis of SSTR2 receptor upon binding of... | Download Scientific Diagram. ResearchGate. Available at: https://www.researchgate.net/figure/Conformational-change-analysis-of-SSTR2-receptor-upon-binding-of-lanreotide-a_fig3_339396499
- Endocrine Abstracts. SSTR-2 Expression in Solid Tumors: An Immunohistochemistry Analysis | NANETS2022 | NANETS 2022. Endocrine Abstracts. Available at: https://www.endocrine-abstracts.org/ea/0086/ea0086p15
- Mayo Clinic Laboratories. Overview: Somatostatin Receptor 2 (SSTR2), Immunostain, Technical Component Only. Mayo Clinic Laboratories. Available at: https://www.mayocliniclabs.
- Schulz, S., Lehmann, A., et al. Somatostatin Receptor Subtype 2A Immunohistochemistry Using a New Monoclonal Antibody Selects Tumors Suitable for In Vivo Somatostatin Receptor Targeting. ResearchGate. Available at: https://www.researchgate.
- PubMed. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/9010006/
- PubMed. Correlation and Comparison of Somatostatin Receptor Type 2 Immunohistochemical Scoring Systems with 68Ga-DOTATATE Positron Emission Tomography/Computed Tomography Imaging in Gastroenteropancreatic Neuroendocrine Neoplasms. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/34077977/
- Kim, S. W., Roh, J., & Park, C. S. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. PMC - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5080456/
- Creative Diagnostics. IHC Antigen Retrieval Protocol. Creative Diagnostics. Available at: https://www.creative-diagnostics.com/ihc-antigen-retrieval-protocol.htm
- Thermo Fisher Scientific. Anti-SSTR2 Antibodies | Invitrogen. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/life-science/antibodies/primary-antibodies/sstr2-antibodies.html
- Abcam. IHC antigen retrieval protocol. Abcam. Available at: https://www.abcam.com/protocols/ihc-antigen-retrieval-protocol
- Biorbyt. IHC Tips and Tricks. Biorbyt. Available at: https://www.biorbyt.com/ihc-tips-and-tricks
- Dr.Oracle. What is the mechanism of action of this compound (Somatostatin analogue)?. Dr.Oracle. Available at: https://droracle.
- PubMed Central. Somatostatin receptor 2 (SSTR2) expression is associated with better clinical outcome and prognosis in rectal neuroendocrine tumors. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10875702/
- ResearchGate. SSTR2 immunoreactivity was evaluated by three different scoring systems... ResearchGate. Available at: https://www.researchgate.net/figure/SSTR2-immunoreactivity-was-evaluated-by-three-different-scoring-systems-A-The-HER2_fig1_344161986
- Karger Publishers. Correlation and Comparison of Somatostatin Receptor Type 2 Immunohistochemical Scoring Systems with 68Ga-DOTATATE Positron Emission Tomography/Computed Tomography Imaging in Gastroenteropancreatic Neuroendocrine Neoplasms. Karger Publishers. Available at: https://www.karger.com/Article/FullText/516240
- Sigma-Aldrich. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC). Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/immunohistochemistry/troubleshooting-immunohistochemistry
- Wikipedia. Somatostatin receptor 2. Wikipedia. Available at: https://en.wikipedia.
- Shi, S. R., Shi, Y., & Taylor, C. R. Antigen Retrieval Immunohistochemistry: Review and Future Prospects in Research and Diagnosis over Two Decades. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3226453/
- Cusabio. SSTR2: A Prominent Target in SSTR Family, Offers a More Precise Therapy in Neuroendocrine Tumors (NET). Cusabio.
- Pusceddu, S., Verzoni, E., et al. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6058869/
- ResearchGate. (PDF) [Updates on antigen retrieval techniques for immunohistochemistry]. ResearchGate. Available at: https://www.researchgate.net/publication/24222079_Updates_on_antigen_retrieval_techniques_for_immunohistochemistry
- Journal of Pathology and Translational Medicine. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine. Available at: https://www.jpatholtm.org/journal/view.php?doi=10.4132/jptm.2016.08.08
- Sino Biological. Antigen Retrieval Protocols. Sino Biological. Available at: https://www.sinobiological.com/resource/protocol/antigen-retrieval-ihc-protocol
- Patsnap Synapse. What are SSTR2 agonists and how do they work?. Patsnap Synapse. Available at: https://synapse.patsnap.com/articles/what-are-sstr2-agonists-and-how-do-they-work-20240621
- Frontiers. Novel Somatostatin Receptor Ligands Therapies for Acromegaly. Frontiers. Available at: https://www.frontiersin.org/articles/10.3389/fendo.2021.650854/full
- Leica Biosystems. Intro to Immunohistochemistry (IHC) Staining: Steps & Best Practices. Leica Biosystems. Available at: https://www.leicabiosystems.com/us/en/knowledge-pathway/intro-to-immunohistochemistry-ihc-staining-steps-best-practices/
- PubMed Central. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6739343/
Sources
- 1. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. What are SSTR2 agonists and how do they work? [synapse.patsnap.com]
- 12. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 15. researchgate.net [researchgate.net]
- 16. Anti-SSTR2 Antibodies | Invitrogen [thermofisher.com]
- 17. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Correlation and Comparison of Somatostatin Receptor Type 2 Immunohistochemical Scoring Systems with 68Ga-DOTATATE Positron Emission Tomography/Computed Tomography Imaging in Gastroenteropancreatic Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. karger.com [karger.com]
Precision Profiling of Lanreotide: In Vitro Dose-Response Generation for SSTR2/5 Modulation
Executive Summary
Lanreotide is a synthetic cyclic octapeptide analog of somatostatin (SST) with high affinity for Somatostatin Receptors 2 (SSTR2) and 5 (SSTR5). Unlike small molecules, this compound exhibits unique physicochemical properties—specifically the tendency to self-assemble into nanotubes at high concentrations—which complicates in vitro handling.
This application note provides a validated framework for generating robust dose-response curves for this compound. We move beyond generic protocols to address the specific challenges of
Mechanistic Foundation
To design a valid assay, one must understand the signal transduction cascade. This compound acts as an agonist at the SSTR2, but the readout is typically inhibitory (reduction of cAMP).
The Signaling Cascade
Upon binding to SSTR2, this compound triggers a conformational change that activates the
Visualization: SSTR2 Signal Transduction
Figure 1: this compound mechanism of action.[1][2][3] Note that the assay window is defined by the competition between Forskolin (activation) and this compound (inhibition via Gi).
Critical Reagent Handling (The "Pre-Game")
Peptides like this compound are "sticky" and prone to aggregation. Improper handling is the #1 cause of flat dose-response curves.
Solubility & Stock Preparation
This compound acetate is slightly soluble in water and DMSO but freely soluble in acetic acid.
-
Primary Stock (1 mM): Dissolve this compound in a small volume of 0.1 M Acetic Acid first to ensure complete solubilization, then dilute with sterile water or DMSO.
-
Note: Avoid 100% aqueous storage at high concentrations to prevent nanotube gelation.
-
-
Working Buffer (The "Carrier"): Peptides stick to plastic. All dilution buffers must contain a carrier protein or surfactant.
-
Recommendation: PBS + 0.1% BSA (Bovine Serum Albumin) OR 0.01% Tween-20.
-
-
Vessel Choice: Use Low-Binding polypropylene tubes and plates. Do not use standard polystyrene for serial dilutions.
Protocol A: Functional cAMP Inhibition Assay (Gold Standard)
This assay measures the potency (
-
Target Cells: CHO-K1-SSTR2 (stable transfection) or BON-1 (endogenous expression).
-
Detection Method: TR-FRET (e.g., HTRF® or LANCE®) is preferred over luminescence for its robustness against compound interference.
Step-by-Step Workflow
Step 1: Cell Preparation
-
Harvest cells using a non-enzymatic dissociation buffer (e.g., Versene) to preserve surface receptors.
-
Resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX).
-
Why IBMX? It inhibits phosphodiesterase (PDE), preventing the breakdown of cAMP, thus stabilizing the signal window.
-
-
Count and adjust density to 2,000–4,000 cells/well (384-well plate).
Step 2: Agonist Dilution (this compound)
-
Prepare a 10-point serial dilution of this compound in Assay Buffer (3x or 4x final concentration depending on kit).
-
Range: Start at 1
M down to 0.1 pM. The expected is nM.
Step 3: The "Challenge" Mix
-
Prepare Forskolin at 4x the final concentration.
-
Optimization: Perform a Forskolin titration first.[3] Use a concentration equal to its
(typically 1–10 M) to ensure a sufficient signal window for this compound to suppress.
-
Step 4: Assay Execution
-
Add 5
L of Cells to the plate. -
Add 5
L of this compound dilution series. Incubate 15 mins at RT.-
Causality: Pre-incubation allows this compound to bind SSTR2 before the system is flooded with cAMP production signals.
-
-
Add 5
L of Forskolin. -
Incubate for 30–45 minutes at RT.
Step 5: Detection
-
Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.
-
Incubate 1 hour.
-
Read on a TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
Visualization: Plate Logic
Figure 2: Sequential addition workflow for Gi-coupled agonist assay.
Protocol B: Phenotypic Antiproliferative Assay
While cAMP is the immediate readout, antiproliferative effects are the therapeutic endpoint. This assay takes 72–96 hours.
-
Cell Line: BON-1 (Pancreatic NET model).
-
Readout: ATP quantification (e.g., CellTiter-Glo®).
-
Seeding: Seed cells at low density (2,000 cells/well in 96-well) in complete media. Allow attachment (24h).
-
Starvation (Optional but Recommended): Switch to low-serum media (0.5% FBS) 24h prior to treatment to synchronize the cell cycle and reduce growth factor interference.
-
Treatment: Add this compound (10-point curve).
-
Refresh: Because peptides can degrade, some protocols suggest refreshing the media + drug every 24h, though this compound is relatively stable.
-
-
Incubation: 72 to 96 hours.
-
Read: Add lysis/detection reagent, shake for 2 mins, read Luminescence.
Data Analysis & Quality Control
Curve Fitting
Normalize data to controls:
-
0% Inhibition: Cells + Forskolin + Vehicle (No this compound).
-
100% Inhibition: Cells + Buffer (No Forskolin) OR Cells + Forskolin + Saturating Reference Agonist (e.g., Somatostatin-14).
Fit data using a 4-Parameter Logistic (4PL) non-linear regression:
Expected Values Table
| Parameter | Expected Range | Notes |
| SSTR2 | 0.5 – 2.0 nM | Primary target affinity. |
| SSTR5 | 5.0 – 30.0 nM | Secondary target affinity. |
| Hill Slope | -0.8 to -1.2 | Deviations suggest cooperativity or assay artifacts. |
| Z' Factor | > 0.5 | Required for assay validation. |
Troubleshooting Guide
-
Flat Curve? Did you add Forskolin? Without it, the baseline is too low to inhibit.
-
Right-Shifted Potency? Check BSA in buffer. If missing, this compound stuck to the pipette tips/plate.
-
High Variation? Use automated dispensing. Peptides are viscous at high stock concentrations; ensure thorough mixing.
References
-
PubChem. this compound Acetate Compound Summary. National Library of Medicine. Available at: [Link]
-
European Medicines Agency (EMA). Somatuline Depot (this compound) Assessment Report. Available at: [Link]
-
Rai, U. et al. (2015). Therapeutic uses of somatostatin and its analogues: Current view and potential applications. Pharmacology & Therapeutics.[4][5] Available at: [Link]
-
Cisbio (Revvity). cAMP Gs/Gi Assay Principle and Protocol. Available at: [Link]
Sources
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. This compound Acetate CAS 108736-35-2, High Purity Peptide Hormone Analogue, Best Price [jigspharma.com]
Application Notes and Protocols: In Vivo Imaging of Lanreotide Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Significance of Lanreotide and the Need for Robust Preclinical Imaging
This compound is a long-acting synthetic analog of the natural hormone somatostatin.[1] It is a cornerstone therapy for acromegaly and provides symptomatic relief for patients with neuroendocrine tumors (NETs).[2] Crucially, this compound also exhibits direct anti-proliferative effects, slowing the growth of certain advanced NETs, particularly those of gastroenteropancreatic (GEP-NET) origin.[3][4] This therapeutic action is primarily mediated through its high-affinity binding to somatostatin receptors (SSTRs), with a pronounced specificity for subtypes SSTR2 and SSTR5.[5]
The intricate mechanism of this compound's anti-tumor activity necessitates sophisticated preclinical models and advanced in vivo imaging techniques to accurately assess its efficacy and elucidate its biological effects. This comprehensive guide provides detailed application notes and step-by-step protocols for researchers to effectively design and execute in vivo studies to visualize and quantify the impact of this compound on tumor growth. We will delve into the underlying science of this compound's mechanism, provide practical guidance on establishing relevant xenograft models, and offer detailed protocols for multiple imaging modalities, ensuring a robust and reproducible experimental workflow.
Mechanism of Action: this compound's Multi-Faceted Anti-Tumor Effects
This compound's anti-proliferative effects are a result of its interaction with SSTRs, predominantly SSTR2, which are often overexpressed on the surface of NET cells.[6] This binding initiates a cascade of intracellular signaling events that collectively inhibit tumor growth.[7]
Somatostatin Receptor (SSTR) Signaling Pathway
Upon binding to SSTR2 and SSTR5, this compound activates inhibitory G-proteins (Gi). This activation leads to a series of downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes, including cell proliferation and hormone secretion.
-
Modulation of Ion Channels: this compound can influence the activity of calcium and potassium channels, further contributing to its inhibitory effects.
-
Activation of Phosphotyrosine Phosphatases (PTPs): PTPs, such as SHP-1, are activated and play a crucial role in dephosphorylating key signaling molecules in growth factor pathways.
-
Inhibition of MAPK and PI3K/Akt Pathways: By activating PTPs, this compound can effectively downregulate the Ras-Raf-MEK-ERK (MAPK) and PI3K/Akt/mTOR signaling cascades, both of which are critical for cell growth, proliferation, and survival.[8][9]
-
Induction of Apoptosis: this compound can promote programmed cell death by influencing the expression of key apoptosis-related proteins. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.[10][11]
Experimental Workflow for In Vivo Assessment of this compound
A well-structured experimental workflow is critical for obtaining reliable and interpretable data. The following diagram outlines the key stages of an in vivo study investigating the effects of this compound.
Detailed Protocols
Protocol 1: Establishment of a Subcutaneous Neuroendocrine Tumor Xenograft Model
This protocol describes the subcutaneous implantation of either BON-1 or QGP-1 human pancreatic NET cells into immunodeficient mice.
Materials:
-
BON-1 or QGP-1 cells (ATCC or other reputable supplier)
-
Complete culture medium (e.g., DMEM/F-12 for BON-1, RPMI-1640 for QGP-1) with 10% FBS and 1% penicillin-streptomycin
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (Corning) or similar
-
Immunocompromised mice (e.g., NSG or nude mice, 6-8 weeks old)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture and Preparation:
-
Culture BON-1 or QGP-1 cells according to standard protocols. Ensure cells are in the logarithmic growth phase and free of contamination.
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells once with complete medium to inactivate trypsin and then twice with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[12] Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the flank of the mouse and sterilize the injection site with an alcohol wipe.
-
Gently lift the skin on the flank and subcutaneously inject 100 µL of the cell suspension.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: Administration of this compound Autogel
This protocol outlines the subcutaneous administration of this compound Autogel to tumor-bearing mice.
Materials:
-
This compound Autogel (Somatuline® Depot) pre-filled syringes (60, 90, or 120 mg)
-
Sterile 1 mL syringes with 23- to 25-gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound:
-
The clinical formulation of this compound Autogel is a supersaturated solution that forms a depot upon injection.[13] For preclinical studies, the desired dose needs to be administered. While direct injection from the pre-filled syringe may be possible for larger animals, for mice, it may be necessary to carefully extrude the gel and draw up the required volume into a smaller syringe. This should be done under sterile conditions.
-
A typical dose for preclinical studies can range from 10 to 30 mg/kg, administered every 2 to 4 weeks, to mimic clinical dosing regimens.[14] The exact dose and frequency should be optimized for the specific study.
-
-
Administration:
-
Anesthetize the mouse.
-
Administer the this compound Autogel via deep subcutaneous injection in the flank opposite to the tumor implantation site to avoid interference with tumor measurements.[15]
-
Monitor the mice for any adverse reactions.
-
Protocol 3: In Vivo Bioluminescence Imaging (BLI)
This protocol is for monitoring the growth of luciferase-expressing tumors.
Materials:
-
IVIS® Spectrum imaging system (PerkinElmer) or equivalent
-
D-luciferin potassium salt
-
Sterile PBS
-
Anesthetic (isoflurane)
Procedure:
-
Preparation of D-luciferin:
-
Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Filter-sterilize the solution and store it at -20°C in light-protected aliquots.
-
-
Imaging Procedure:
-
Anesthetize the mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[1]
-
Wait for 10-15 minutes for the substrate to distribute throughout the body.[16]
-
Place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images using an appropriate exposure time (typically 1 second to 5 minutes, depending on the signal intensity).
-
Use the accompanying software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal as total flux (photons/second).
-
Protocol 4: Somatostatin Receptor PET/CT Imaging with 68Ga-DOTATATE
This protocol describes the use of 68Ga-DOTATATE PET/CT to visualize SSTR-expressing tumors.
Materials:
-
MicroPET/CT scanner
-
68Ga-DOTATATE (produced from a 68Ge/68Ga generator and a DOTATATE kit)
-
Sterile saline
-
Anesthetic (isoflurane)
Procedure:
-
Radiotracer Administration:
-
Anesthetize the mouse.
-
Administer approximately 5-10 MBq of 68Ga-DOTATATE in a volume of 100-200 µL via tail vein injection.
-
-
Uptake Period:
-
Allow the radiotracer to distribute for 45-60 minutes.[7] During this time, keep the mouse under anesthesia and maintain its body temperature.
-
-
PET/CT Imaging:
-
Position the mouse in the scanner.
-
Perform a CT scan for attenuation correction and anatomical localization.
-
Acquire a static PET scan for 10-20 minutes.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the tumor and other organs of interest.
-
Calculate the standardized uptake value (SUV) for the tumor to quantify radiotracer uptake.
-
Data Presentation and Interpretation
Quantitative data from in vivo imaging studies should be presented clearly to facilitate interpretation and comparison between treatment groups.
Table 1: Example of Tumor Volume Measurement Data
| Days Post-Treatment | Control Group (mm³) | This compound-Treated Group (mm³) |
| 0 | 150 ± 25 | 155 ± 28 |
| 7 | 350 ± 45 | 220 ± 35 |
| 14 | 750 ± 80 | 310 ± 40 |
| 21 | 1200 ± 150 | 400 ± 55 |
| p < 0.05 compared to control |
Table 2: Example of Bioluminescence Imaging Data
| Days Post-Treatment | Control Group (photons/sec) | This compound-Treated Group (photons/sec) |
| 0 | 1.2 x 10⁸ ± 0.3 x 10⁸ | 1.3 x 10⁸ ± 0.4 x 10⁸ |
| 7 | 5.8 x 10⁸ ± 1.1 x 10⁸ | 2.5 x 10⁸ ± 0.6 x 10⁸ |
| 14 | 1.5 x 10⁹ ± 0.4 x 10⁹ | 4.1 x 10⁸ ± 0.9 x 10⁸ |
| 21 | 3.2 x 10⁹ ± 0.8 x 10⁹ | 6.5 x 10⁸ ± 1.5 x 10⁸ |
| p < 0.05 compared to control |
Table 3: Example of 68Ga-DOTATATE PET/CT Data
| Treatment Group | Baseline Tumor SUVmax | End of Study Tumor SUVmax |
| Control | 4.5 ± 0.8 | 4.8 ± 1.0 |
| This compound-Treated | 4.6 ± 0.9 | 2.1 ± 0.5 |
| p < 0.05 compared to control |
Conclusion and Future Directions
The protocols and application notes presented here provide a comprehensive framework for the in vivo imaging of this compound's effects on tumor growth. By combining appropriate preclinical models with advanced imaging modalities, researchers can gain valuable insights into the therapeutic efficacy and underlying mechanisms of this important anti-cancer agent. The ability to non-invasively and longitudinally monitor tumor progression in response to this compound treatment is crucial for optimizing dosing regimens, exploring combination therapies, and ultimately, translating preclinical findings to the clinic. Future studies may focus on multimodal imaging approaches to simultaneously assess tumor burden, receptor expression, and metabolic activity, providing a more holistic understanding of this compound's anti-tumor effects.
References
-
Morin, A., Ruggiero, C., Robidel, E., Doghman-Bouguerra, M., Das, A. T., Castellano, R., Josselin, E., Favier, J., & Lalli, E. (2017). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Oncotarget, 8(31), 50849–50861. [Link]
-
Xenograft Tumor Assay Protocol. (n.d.). Retrieved from [Link]
-
Siddiqui, Z., Marginean, H., Leung, M., Asmis, T., Vickers, M., & Goodwin, R. (2023). Real world use of this compound in neuroendocrine tumors. Journal of Clinical Oncology, 41(16_suppl), e16133-e16133. [Link]
-
SOMATULINE® AUTOGEL® (this compound injection) Product Monograph. (2023). Ipsen. [Link]
-
Teijeiro, R., Rios, R. M., Costoya, J. A., Castro, R., Bello, J. L., Devesa, J., & Arce, V. M. (2002). Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53. Hormone and Metabolic Research, 34(4), 183–189. [Link]
-
Zhang, Y., Zhou, L., Liu, Y., Zhang, Y., & Chen, E. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6649. [Link]
-
Brady, J. V., Cagle, M. C., & Johnson, D. H. (2018). Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer. Scientific Reports, 8(1), 16259. [Link]
-
Liu, F., Zhu, H., Yu, J., Han, Y., & Yang, Z. (2017). 68Ga/177Lu-labeled DOTA-TATE shows similar imaging and biodistribution in neuroendocrine tumor model. Oncotarget, 8(42), 72488–72495. [Link]
-
This compound injection prescribing information. (n.d.). FDA. Retrieved from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved from [Link]
-
Groleau, P. G., Champagne, A., & St-Arnaud, K. (2021). Senolytic Targeting of Bcl-2 Anti-Apoptotic Family Increases Cell Death in Irradiated Sarcoma Cells. Cancers, 13(3), 386. [Link]
-
Fotouhi, O., Kjellin, H., Larsson, C., & Kjellman, M. (2016). Proteomics Suggests a Role for APC-Survivin in Response to Somatostatin Analog Treatment of Neuroendocrine Tumors. Endocrinology, 157(10), 3827–3838. [Link]
-
Cal-González, J., Rausch, I., Shiyam, S., et al. (2018). Improving PET Quantification of Small Animal [68Ga]DOTA-Labeled PET/CT Studies by Using a CT-Based Positron Range Correction. Molecular Imaging and Biology, 20(4), 566–577. [Link]
-
de Courcy, B., de la Cadière, A., & Gual, P. (2012). Pharmacokinetics of a new Autogel formulation of the somatostatin analogue this compound after a single subcutaneous dose in healthy volunteers. British Journal of Clinical Pharmacology, 74(3), 473–480. [Link]
-
Caplin, M. E., Pavel, M., Ćwikła, J. B., et al. (2016). Anti-tumour effects of this compound for pancreatic and intestinal neuroendocrine tumours: the CLARINET open-label extension study. Endocrine-Related Cancer, 23(3), 191–199. [Link]
-
GA-68 DOTATATE PET-CT Protocol. (n.d.). UNM Health Sciences. Retrieved from [Link]
-
Pr SOMATULINE AUTOGEL® Product Monograph. (2015). Ipsen. [Link]
-
Teijeiro, R., Rios, R. M., Costoya, J. A., Castro, R., Bello, J. L., Devesa, J., & Arce, V. M. (2002). Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53. Hormone and Metabolic Research, 34(4), 183–189. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols, 3(4), 101755. [Link]
-
Loss of SSTR2 leads to increased cleaved caspase and apoptosis. (n.d.). ResearchGate. Retrieved from [Link]
-
Bevan, J. S., Newell-Price, J., Wass, J. A. H., et al. (2008). Home administration of this compound Autogel® by patients with acromegaly, or their partners, is safe and effective. Clinical Endocrinology, 68(3), 343–349. [Link]
-
Neggers, S. J. C. M., van der Lely, A. J., de Herder, W. W., et al. (2022). This compound versus placebo for tumour reduction in patients with a 68Ga-DOTATATE PET-positive, clinically non-functioning pituitary macroadenoma (GALANT study): a randomised, multicentre, phase 3 trial with blinded outcome assessment. The Lancet Diabetes & Endocrinology, 10(10), 714–723. [Link]
-
Campana, D., Nori, F., & Pagotto, U. (2025). Treatments and Outcomes in Neuroendocrine Patients Treated with Long-Acting Somatostatin Analogues: An Italian Real-World Propensity Score-Matched Cohort Study. Biomedicines, 13(2), 515. [Link]
-
Hope, T. A., Bergsland, E., Bozkurt, M. F., et al. (2018). SNMMI Procedure Standard/EANM Practice Guideline for SSTR Receptor PET: Imaging Neuroendocrine Tumors. Journal of Nuclear Medicine, 59(7), 1147–1154. [Link]
-
Morin, A., Ruggiero, C., Robidel, E., et al. (2017). Establishment of a mouse xenograft model of metastatic adrenocortical carcinoma. Oncotarget, 8(31), 50849–50861. [Link]
-
Lorenzo, G., Hormuth, D. A., Jarrett, A. M., et al. (2021). Quantitative in vivo imaging to enable tumor forecasting and treatment optimization. arXiv preprint arXiv:2102.12602. [Link]
-
Aalbersberg, E. A., Geluk-Jonker, M. M., Young-Mylvaganan, T., de Wit-van der Veen, L. J., & Stokkel, M. P. M. (2019). A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice. Journal of Visualized Experiments, (146), e59358. [Link]
-
Kumar, U., & Schonbrunn, A. (2012). Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells. Molecular and Cellular Endocrinology, 362(1-2), 164–176. [Link]
-
Bioluminescence imaging: In vivo monitoring of tumor development, disease dissemination and treatment efficacy. (2020). Labcorp Oncology. [Link]
-
Dasari, A. (2015, October 17). Efficacy of this compound to Treat Neuroendocrine Tumors [Video]. YouTube. [Link]
-
Real World Use of this compound in Management of Neuroendocrine Tumours. (n.d.). NANETS. Retrieved from [Link]
-
Caplin, M. E. (2015, October 17). Efficacy of this compound for the Treatment of Neuroendocrine Tumors [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Real world use of this compound in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of human somatostatin receptor 2 promotes apoptosis through a mechanism that is independent from induction of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tumor promoting signals by activation of SSTR2 and opioid receptors in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. ipsen.com [ipsen.com]
- 12. Home administration of this compound Autogel® by patients with acromegaly, or their partners, is safe and effective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Improving PET Quantification of Small Animal [68Ga]DOTA-Labeled PET/CT Studies by Using a CT-Based Positron Range Correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radiology.unm.edu [radiology.unm.edu]
- 16. [2102.12602] Quantitative in vivo imaging to enable tumor forecasting and treatment optimization [arxiv.org]
Preparing Lanreotide Solutions for In Vitro Cell Culture Experiments: A Detailed Application Note and Protocol
Introduction: Unveiling the Therapeutic Potential of Lanreotide in a Petri Dish
This compound, a synthetic octapeptide analog of the natural hormone somatostatin, has emerged as a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its therapeutic efficacy stems from its ability to bind to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are often overexpressed on the surface of various tumor cells.[2][3] This binding triggers a cascade of intracellular events that can inhibit hormone secretion and cell proliferation, and in some cases, induce programmed cell death (apoptosis).[4][5] To harness the full potential of this compound in preclinical research and drug development, it is imperative for scientists to master the precise and reliable preparation of this compound solutions for in vitro cell culture experiments.
This comprehensive guide provides detailed application notes and step-by-step protocols for the preparation, handling, and quality control of this compound solutions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to conduct robust and reproducible cell-based assays. By understanding the causality behind each experimental choice, from solvent selection to sterile filtration, researchers can ensure the integrity of their experiments and generate high-quality, translatable data.
Physicochemical Properties and Mechanism of Action: A Foundation for Experimental Design
This compound is a cyclic peptide with a molecular weight of 1096.3 g/mol .[6] Its structure, characterized by a disulfide bridge, contributes to its stability and prolonged duration of action compared to native somatostatin.[1] The acetate salt of this compound is the commonly used form in research and clinical settings. Understanding its solubility and stability is paramount for preparing accurate and effective experimental solutions.
Table 1: Physicochemical Properties of this compound Acetate
| Property | Value | Source |
| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (peptide) | [6] |
| Molecular Weight | 1096.3 g/mol (peptide) | [6] |
| Appearance | White to off-white lyophilized powder | [7] |
| Solubility | Slightly soluble in water. The acetate salt has improved aqueous solubility. Slightly soluble in DMSO and methanol.[3][8] | [3][8] |
| Stability | Lyophilized powder is stable at -20°C for extended periods.[9] Reconstituted solutions should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -20°C or -80°C for long-term storage.[8] | [8][9] |
The biological effects of this compound are mediated through its interaction with SSTRs, which are G-protein coupled receptors.[4][10] Upon binding, this compound initiates a downstream signaling cascade that can vary depending on the SSTR subtype and the cellular context. Key signaling pathways affected include:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects various cellular processes, including hormone secretion and cell proliferation.[11]
-
Activation of Protein Tyrosine Phosphatases (PTPs): this compound can activate PTPs, such as SHP-1 and SHP-2, which counteract the activity of growth factor receptor tyrosine kinases, thereby inhibiting mitogenic signaling pathways like the MAPK/ERK pathway.[5][11]
-
Modulation of Ion Channels: this compound can influence the activity of calcium and potassium channels, leading to a reduction in hormone secretion.
This multifaceted mechanism of action underscores the importance of carefully designed in vitro experiments to elucidate the specific effects of this compound on different cell types.
Caption: this compound signaling pathway overview.
Protocols for Preparing this compound Solutions: A Step-by-Step Guide
The following protocols provide a detailed methodology for preparing sterile this compound stock solutions and working solutions for cell culture experiments. Adherence to aseptic techniques is critical throughout the process to prevent microbial contamination.
Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound acetate, which can be subsequently diluted to the desired working concentrations.
Materials:
-
This compound acetate (lyophilized powder)
-
Sterile, deionized water
-
Glacial acetic acid
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
Prepare a 1% (v/v) Acetic Acid Solution: In a sterile tube, add 10 µL of glacial acetic acid to 990 µL of sterile deionized water. Mix thoroughly. This acidified solvent aids in the complete dissolution of the this compound acetate powder.[8]
-
Weigh this compound Acetate: Accurately weigh the desired amount of this compound acetate lyophilized powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of ~1156.38 g/mol for the acetate salt), you would need approximately 1.16 mg of this compound acetate.
-
Initial Dissolution: Add a small volume of the 1% acetic acid solution to the this compound acetate powder to create a slurry. Gently vortex or triturate with a sterile pipette tip until the powder is completely dissolved.[8] It is recommended to initially dissolve at a higher concentration (e.g., 10-20 mg/mL) to ensure complete solubilization.[8]
-
Dilution to Final Concentration: Once the peptide is fully dissolved, slowly add sterile deionized water dropwise while gently mixing to reach the final desired volume and a concentration of 10 mM.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. An acidic pH is generally required to maintain solubility.[8] If necessary, adjust the pH to a range of 4.0-6.0 using dilute sterile HCl or NaOH.
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile microcentrifuge tube. This step is crucial for removing any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage.[8]
Caption: Workflow for preparing sterile this compound stock solution.
Protocol 2: Preparation of Working Solutions and Designing Dose-Response Experiments
This protocol outlines the preparation of working solutions from the stock solution and provides guidance on designing a dose-response experiment to determine the optimal concentration of this compound for a specific cell line and assay.
Materials:
-
10 mM this compound acetate stock solution (from Protocol 1)
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure for Preparing Working Solutions:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution on ice.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile complete cell culture medium to achieve the desired working concentrations. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock solution 1:100 in cell culture medium.
Designing a Dose-Response Experiment:
-
Determine Concentration Range: Based on literature review, a broad range of concentrations should be tested initially. For this compound, a starting range of 0.1 µM to 100 µM is often effective. Some studies have used concentrations up to 1000 nM (1 µM).[12] It is advisable to include both lower and higher concentrations to capture the full dose-response curve. A logarithmic or semi-logarithmic dilution series is commonly used.
-
Select Incubation Times: The optimal incubation time will depend on the specific assay and the cell line's doubling time. Typical incubation times for proliferation or apoptosis assays range from 24 to 72 hours.
-
Include Controls:
-
Vehicle Control: Treat cells with the same volume of the vehicle used to dissolve the this compound (e.g., a corresponding dilution of the 1% acetic acid solution in cell culture medium). This is crucial to ensure that the observed effects are due to this compound and not the solvent.
-
Untreated Control: Cells cultured in medium alone.
-
Positive Control (for apoptosis assays): A known inducer of apoptosis (e.g., staurosporine) to validate the assay.
-
-
Replicates: Perform each treatment condition in triplicate or quadruplicate to ensure statistical significance and reproducibility.
-
Plate Layout: Randomize the position of the different treatment groups on the multi-well plate to minimize edge effects.
Table 2: Example of a Dose-Response Experiment Setup (96-well plate)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| 0 (Vehicle Control) | Well A1 | Well B1 | Well C1 |
| 0.1 | Well A2 | Well B2 | Well C2 |
| 1 | Well A3 | Well B3 | Well C3 |
| 10 | Well A4 | Well B4 | Well C4 |
| 50 | Well A5 | Well B5 | Well C5 |
| 100 | Well A6 | Well B6 | Well C6 |
Experimental Protocols for Assessing this compound's Effects
The following are detailed protocols for common cell-based assays used to evaluate the biological effects of this compound.
Protocol 3: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 4: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: Hormone Secretion Assay (Example: Growth Hormone)
This protocol provides a general framework for measuring the effect of this compound on hormone secretion from cultured cells. The specific details will vary depending on the hormone being measured and the available assay kit.
Materials:
-
Hormone-secreting cells (e.g., pituitary adenoma cells)
-
This compound working solutions
-
Assay buffer
-
Hormone-specific ELISA or RIA kit (e.g., Growth Hormone ELISA kit)
-
Multi-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a predetermined time.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant, which contains the secreted hormone.
-
Hormone Quantification: Quantify the concentration of the hormone in the supernatant using a commercially available ELISA or RIA kit, following the manufacturer's instructions.[15][16]
-
Data Normalization: To account for variations in cell number, the hormone concentration can be normalized to the total protein content of the cells in each well.
-
Data Analysis: Compare the hormone secretion levels in this compound-treated cells to the vehicle-treated control cells.
Quality Control: Ensuring the Integrity of Your this compound Solutions
Maintaining the quality and integrity of your this compound solutions is paramount for obtaining reliable and reproducible experimental results.
Key Quality Control Measures:
-
Purity Assessment: Whenever possible, obtain a certificate of analysis (CoA) from the supplier that specifies the purity of the this compound acetate, typically determined by HPLC.[17][18]
-
Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using techniques like UV-Vis spectrophotometry or by a third-party analytical service.
-
Sterility Testing: Periodically, a small aliquot of the stock solution can be cultured on a nutrient agar plate to check for microbial contamination.
-
Visual Inspection: Always visually inspect the solutions for any signs of precipitation or microbial growth before use.
-
Consistent Handling: Use aseptic techniques consistently and avoid repeated freeze-thaw cycles of the stock solution.
Conclusion: Empowering Research through Meticulous Preparation
The successful application of this compound in cell culture experiments hinges on the meticulous preparation of high-quality, sterile solutions. This guide has provided a comprehensive framework, from understanding the fundamental properties of this compound to detailed, step-by-step protocols for its preparation and use in common cell-based assays. By embracing the principles of scientific integrity and adhering to these validated methodologies, researchers can confidently investigate the intricate mechanisms of this compound action, paving the way for new discoveries and therapeutic advancements in the fields of oncology and endocrinology.
References
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Sanofi Genzyme. (2020, April). RECONSTITUTION GUIDE. Retrieved from [Link]
- Valery, C., Paternostre, M., Robert, B., Gulik-Krzywicki, T., Narayanan, T., Dedieu, J. C., & Keller, G. (2022). A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel. International Journal of Molecular Sciences, 23(6), 3345.
-
Cell Sciences. (n.d.). This compound. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Ipsen. (n.d.). Formulation | Somatuline® Depot (this compound). Retrieved from [Link]
- Li, M., et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1.
- Zitzmann, K., et al. (2019). Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells. PLOS ONE, 14(6), e0218916.
- Jayaraman, S., & G., P. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Landriscina, M., et al. (2020). This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus. Frontiers in Oncology, 10, 1263.
-
Polypeptide Group. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]
- Gatto, F., et al. (2017). Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines.
-
U.S. Food and Drug Administration. (2007). CPY Document. Retrieved from [Link]
- Leon, M., & Ben-Shlomo, A. (2021). Role of Somatostatin Signalling in Neuroendocrine Tumours. Cancers, 13(16), 4032.
- Caron, P., et al. (2000). Preoperative this compound treatment for GH-secreting pituitary adenomas: effect on tumour volume and predictive factors of significant tumour shrinkage. European Journal of Endocrinology, 143(5), 579–587.
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Manufacturing Chemist. (2025). Quality control: the central pillar supporting peptide manufacturing. Retrieved from [Link]
- Cescato, R., & Schonbrunn, A. (2013). Illuminating somatostatin analog action at neuroendocrine tumor receptors.
-
SB-PEPTIDE. (n.d.). Quality controls. Retrieved from [Link]
- Goret, G., et al. (2022). Atomic structure of this compound nanotubes revealed by cryo-EM. Proceedings of the National Academy of Sciences, 119(4), e2117549119.
-
Regulations.gov. (2019). REDACTED. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (2025). A new in vitro method for assay of the biological activity of growth hormone. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Quality Control and Release Testing. Retrieved from [Link]
-
Current Protocols in Chemical Biology. (2023). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]
-
YouTube. (2015, October 17). Efficacy of this compound to Treat Neuroendocrine Tumors. Retrieved from [Link]
-
Monobind Inc. (n.d.). Human Growth Hormone (hGH) Test System Product Code: 1775-300. Retrieved from [Link]
-
Premier Research. (2017, December 5). 6 Early Phase Dose-Finding Trial Designs for Oncology Therapeutics. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Growth Hormone Receptor, isoform 1 Reporter Assay System (GHR). Retrieved from [Link]
Sources
- 1. Somatuline® Depot Formulation [somatulinedepot.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells | PLOS One [journals.plos.org]
- 6. Atomic structure of this compound nanotubes revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellsciences.com [cellsciences.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]
- 13. researchhub.com [researchhub.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. monobind.com [monobind.com]
- 17. polypeptide.com [polypeptide.com]
- 18. Quality controls - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
Application Note: SSTR2 Internalization Kinetics & Quantitation Post-Lanreotide Treatment
Abstract & Strategic Overview
The efficacy of Somatostatin Analogs (SSAs) like Lanreotide relies not merely on receptor binding, but on the subsequent intracellular trafficking of the receptor-ligand complex. Upon binding to SSTR2 , this compound triggers a G-protein coupled cascade leading to receptor phosphorylation,
For drug development professionals, quantifying this internalization is critical for three reasons:
-
Potency Validation: Internalization often correlates better with therapeutic efficacy (e.g., in neuroendocrine tumors) than simple binding affinity (
). -
Desensitization Profiling: Rapid recycling versus lysosomal degradation dictates the duration of the drug's effect.
-
Payload Delivery: For peptide receptor radionuclide therapy (PRRT) or drug-conjugates, internalization is the rate-limiting step for delivering the cytotoxic payload.
This guide provides two orthogonal protocols: a High-Content Imaging Assay (for spatial resolution and phenotype) and a Surface ELISA (for high-throughput quantitation).
Mechanism of Action: The Internalization Cascade
Understanding the molecular sequence is vital for troubleshooting. This compound induces a conformational change in SSTR2 that differs slightly from Octreotide, particularly in its interaction with residue Q126, which stabilizes the receptor in a state favorable for
Diagram 1: SSTR2 Internalization Signaling Pathway
Caption: this compound-induced SSTR2 trafficking.[1][2] The critical checkpoint for assay validity is the transition from Surface to Early Endosome.
Experimental Design Strategy
Cell Models
-
Recombinant: HEK293 or U2OS stably expressing HA-SSTR2 or SSTR2-GFP. These are preferred for assay robustness (
). -
Endogenous: BON-1 or QGP-1 (Neuroendocrine tumor lines). These require high-sensitivity detection methods due to lower receptor density.
Reagents & Controls
| Component | Specification | Purpose |
| This compound Acetate | Purity >98% | Test Agonist. Dissolve in DMSO, dilute in serum-free media. |
| Somatostatin-14 | Native peptide | Reference Control (Rapid internalization). |
| Hypertonic Sucrose | 0.45 M | Negative Control. Blocks clathrin-mediated endocytosis physically. |
| Antibody | Anti-HA (if tagged) or Anti-SSTR2 (UMB1) | Detection. UMB1 is the gold standard for recognizing the C-terminus. |
Protocol A: High-Content Imaging (Visual/Qualitative)
Objective: Visualize and quantify the formation of intracellular puncta (endosomes). System: U2OS-SSTR2-GFP cells.[3]
Workflow Diagram
Caption: Step-by-step workflow for the High-Content Analysis (HCA) internalization assay.
Detailed Steps
-
Seeding: Plate U2OS-SSTR2-GFP cells in black-wall, clear-bottom 96-well plates at 10,000 cells/well. Incubate 24h.
-
Starvation: Replace media with serum-free DMEM for 1 hour to clear constitutive internalization.
-
Treatment:
-
Prepare this compound serial dilution (1 nM to 1
M). -
Add to cells.[4] Crucial: Keep one set of wells at 4°C (ice) as a negative control (stops endocytosis).
-
Incubate for 30 to 60 minutes at 37°C.
-
-
Fixation: Aspirate media, wash 1x PBS, add 4% Paraformaldehyde (PFA) for 15 min at RT.
-
Staining: Wash 3x PBS. Add Hoechst 33342 (1:5000) for nuclei segmentation.
-
Analysis:
Protocol B: Surface ELISA (Quantitative)
Objective: Quantify the disappearance of receptors from the plasma membrane. System: HEK293-HA-SSTR2 (N-terminal HA tag).
Rationale
This "On-Cell Western" style approach is superior for generating
Detailed Steps
-
Seeding: Plate HEK293-HA-SSTR2 cells in Poly-L-Lysine coated 96-well plates (50,000 cells/well).
-
Antibody Feeding (Live Labeling):
-
Cool cells to 4°C to stop trafficking.
-
Incubate with anti-HA antibody (mouse monoclonal) diluted in cold media (1:1000) for 1 hour at 4°C.
-
Note: This labels only the surface receptors.
-
-
Ligand Treatment:
-
Wash unbound antibody with cold PBS.
-
Add pre-warmed media containing this compound (100 nM typical max).
-
Move plate immediately to 37°C incubator for 0, 15, 30, 60 mins .
-
-
Acid Strip (The "Self-Validating" Step):
-
Place cells on ice.
-
Wash with mild acid buffer (0.2M Acetic Acid, 0.5M NaCl, pH 2.5) for 2 minutes.
-
Mechanism:[1][7][8] This strips the antibody from any receptor remaining on the surface. Only internalized antibody-receptor complexes are protected.
-
Alternative (Surface Loss): Skip acid strip, fix, and detect surface antibody. Signal decrease = Internalization. (Recommended for simplicity).
-
-
Fixation & Detection:
-
Fix with 4% PFA.
-
Block with 5% BSA.
-
Add HRP-conjugated Secondary Antibody (1:2000).
-
Add TMB Substrate -> Stop Solution -> Read OD450.
-
Data Calculation (Surface Loss Method)
Data Analysis & Troubleshooting
Expected Results
-
This compound
: Typically 10-100 nM for internalization. -
Kinetics: Rapid onset, reaching plateau (steady state between recycling and internalization) by 45-60 minutes.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Internalization Observed | Receptor recycling is too fast. | Add Monensin (50 |
| High Background in 4°C Control | Antibody aggregation or insufficient washing. | Spin down antibody stocks; increase wash steps to 5x. |
| Cell Detachment | HEK293 cells are weakly adherent. | Use Poly-L-Lysine or Poly-D-Lysine coated plates. Perform washes gently. |
| Variable Signal | Inconsistent temperature. | Use a water bath for 37°C steps instead of an air incubator for faster heat transfer. |
References
-
Innoprot. (n.d.). SSTR2 Internalization Assay Cell Line. Retrieved from [Link][3]
-
Cescato, R., et al. (2006). Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists. Journal of Nuclear Medicine, 47(3), 502-511. Retrieved from [Link]
-
Waser, B., et al. (2009). Receptor Internalization Assays.[3][4][6][9] In: Somatostatin Receptors.[3][4][5][6][7][8][10][11] Methods in Molecular Biology.
-
Liu, Q., et al. (2022). Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues.[2] Cell Discovery. Retrieved from [Link]
-
Reubi, J. C., et al. (2010). Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients. Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
Sources
- 1. Internalized Somatostatin Receptor Subtype 2 in Neuroendocrine Tumors of Octreotide-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. researchgate.net [researchgate.net]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. innoprot.com [innoprot.com]
- 7. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Population pharmacokinetic analysis of this compound Autogel in healthy subjects : evidence for injection interval of up to 2 months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. nanets.net [nanets.net]
Application Note: Assessment of Lanreotide’s Anti-Angiogenic Potential via In Vitro HUVEC Assays
Abstract & Strategic Overview
Lanreotide, a synthetic cyclic octapeptide analog of somatostatin, is primarily indicated for acromegaly and neuroendocrine tumors (NETs). Beyond its antisecretory properties, emerging research highlights its potential as an inhibitor of angiogenesis—a critical rate-limiting step in tumor progression.
This application note provides a rigorous, self-validating framework for quantifying this compound’s anti-angiogenic effects. We focus on the Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay , the "gold standard" for in vitro angiogenesis, complemented by proliferation and migration assays. The guide emphasizes the causal mechanism —specifically the modulation of the GH/IGF-1 axis and direct Somatostatin Receptor subtype 2 (SSTR2) activation—to interpret data accurately.
Mechanistic Grounding: The this compound-Angiogenesis Axis[1]
To design a valid assay, one must understand why this compound works. It does not merely "kill" cells; it disrupts the signaling required for vascular organization.
Mechanism of Action
This compound binds with high affinity to SSTR2 (and to a lesser extent SSTR5) on the surface of endothelial cells and tumor cells. This G-protein coupled receptor (GPCR) activation triggers a cascade that inhibits Adenylyl Cyclase, reducing intracellular cAMP. Crucially, this downregulation suppresses the secretion of pro-angiogenic factors like VEGF (Vascular Endothelial Growth Factor) and IGF-1 (Insulin-like Growth Factor 1), preventing the endothelial cell reorganization necessary for capillary tube formation [1, 2].
Signaling Pathway Visualization
Figure 1: Signal transduction pathway illustrating this compound-mediated inhibition of angiogenesis via SSTR2 activation and VEGF suppression.
Experimental Protocol: HUVEC Tube Formation Assay
This assay measures the ability of HUVECs to organize into capillary-like structures on a basement membrane matrix (e.g., Matrigel®).[1][2] It is highly sensitive to this compound’s inhibition of morphogenic differentiation.
Critical Reagents & Preparation
-
Cells: Primary HUVECs (Passage 2-5 only). Older passages lose SSTR expression.
-
Matrix: Growth Factor Reduced (GFR) Matrigel. Note: Standard Matrigel contains VEGF, which may mask this compound’s inhibitory effects. Use GFR to ensure sensitivity.
-
This compound Stock: Dissolve in DMSO or sterile water to 1 mM stock. Store at -20°C.
-
Positive Control: Sunitinib (1 µM) or Anti-VEGF antibody.
-
Negative Control: Vehicle (0.1% DMSO or Media alone).
Step-by-Step Workflow
Step 1: Matrix Polymerization (Time: T-1 hour)
-
Thaw GFR Matrigel overnight at 4°C on ice. Critical: Keep essentially ice-cold; it solidifies at >10°C.
-
Using pre-chilled pipette tips, dispense 50 µL of Matrigel into each well of a cold 96-well plate.
-
Centrifuge briefly (300 x g, 1 min) to flatten the meniscus.
-
Incubate at 37°C for 30-60 minutes to polymerize.
Step 2: Cell Preparation & Treatment (Time: T-0)
-
Harvest HUVECs using mild trypsinization.[3] Neutralize and count.
-
Resuspend cells in Endothelial Basal Medium (EBM) containing 2% FBS (low serum). High serum (10%+) contains too many growth factors and will override this compound activity.
-
Prepare Treatment Groups (2x concentration):
-
Control: Media + Vehicle.
-
This compound Low: 10 nM (Final).
-
This compound Medium: 100 nM (Final).
-
This compound High: 1 µM (Final).
-
-
Dilute HUVECs to 20,000 - 30,000 cells per 50 µL .
-
Mix 50 µL of cell suspension with 50 µL of the 2x Treatment solutions.
-
Gently layer the 100 µL mixture onto the solidified Matrigel.
Step 3: Incubation & Imaging
-
Incubate at 37°C, 5% CO2 for 4 to 16 hours .
-
Note: Tube formation is dynamic. Maximal structure usually occurs at 6-8 hours. By 24 hours, tubes often collapse (apoptosis).[4]
-
-
Image using Phase Contrast microscopy (4x or 10x objective). Capture 3 non-overlapping fields per well.
Workflow Visualization
Figure 2: Operational workflow for the HUVEC Tube Formation Assay ensuring optimal matrix integrity and cell density.
Data Analysis & Interpretation
Quantitative image analysis is required to validate the visual disruption of the vascular network. Use software like ImageJ (Angiogenesis Analyzer plugin) or AngioTool .
Key Metrics
-
Total Tube Length: The sum of lengths of all capillary-like structures. This compound should reduce this.[5]
-
Number of Junctions/Nodes: Branching points connecting tubes. Highly sensitive to inhibition.
-
Total Mesh Area: The area enclosed by the loops.
Expected Results Table
| Parameter | Vehicle Control | This compound (100 nM) | Positive Control (Sunitinib) | Interpretation |
| Tube Integrity | Continuous, thick networks | Fragmented, thinner tubes | Disconnected single cells | This compound disrupts network stability. |
| Total Tube Length | 100% (Baseline) | 60% - 80% | < 20% | Significant inhibition of elongation. |
| Junctions | High density | Reduced (~50%) | Minimal/None | Inhibition of branching capability. |
| Cell Morphology | Elongated, connected | Rounded, clumping | Rounded, apoptotic | Cytostatic/Cytotoxic effect. |
Troubleshooting Guide
| Problem | Probable Cause | Corrective Action |
| No tubes formed in Control | Matrigel expired or handled warmly. | Keep Matrigel on ice at all times. Use fresh GFR Matrigel. |
| Cells form a monolayer | Seeding density too high.[4] | Reduce to 15,000 - 20,000 cells/well. |
| No effect of this compound | Serum concentration too high (>5%). | Use 0.5% - 2% FBS. High VEGF in serum masks inhibition. |
| Cells dying immediately | DMSO toxicity. | Ensure final DMSO concentration is < 0.1%. |
References
-
PubChem. (n.d.). This compound | C54H69N11O10S2. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Woltering, E. A., et al. (1991).[6] Somatostatin analogues inhibit angiogenesis in the chick chorioallantoic membrane.[6] Journal of Surgical Research. (Contextualized via CancerNetwork review). Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. PMC. Retrieved from [Link]
-
Ibidi. (n.d.). Tube Formation Assay: Principle and Protocol. Retrieved from [Link]
-
Dasgupta, P. (2004). Somatostatin analogues: Multiple roles in cellular proliferation and angiogenesis. National Cancer Institute. Retrieved from [Link]
Sources
- 1. ibidi.com [ibidi.com]
- 2. n-genetics.com [n-genetics.com]
- 3. researchgate.net [researchgate.net]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 6. cancernetwork.com [cancernetwork.com]
Precision Dose Scaling for Lanreotide: From Clinical Depot to Murine Models
Application Note: AN-LAN-2026-01
Abstract
Lanreotide (Somatuline®), a synthetic somatostatin analog (SSA), is a cornerstone therapy for acromegaly and gastroenteropancreatic neuroendocrine tumors (GEP-NETs). While clinical administration relies on sustained-release depot formulations (60–120 mg/month), preclinical translation often fails due to incorrect dose scaling that ignores the pharmacokinetic disparity between human depot clearance and murine metabolic rates. This guide provides a rigorous methodology for converting human clinical doses to mouse equivalents, contrasting FDA allometric standards with empirically derived oncology protocols.
Pharmacological Basis & Mechanism of Action
This compound exerts its cytostatic and antisecretory effects primarily by binding to Somatostatin Receptors (SSTR), specifically subtypes 2 and 5 (SSTR2/5). This binding triggers a G-protein coupled cascade that suppresses growth hormone (GH) secretion and inhibits tumor cell proliferation.
Signaling Pathway
Upon binding SSTR2, this compound activates
Figure 1: this compound mechanism of action via SSTR2-mediated cAMP inhibition.
Allometric Scaling: The Mathematical Baseline
The FDA and Reagan-Shaw method normalize dose based on Body Surface Area (BSA), not just weight. This is critical because smaller animals have higher metabolic rates per unit of mass.
The Conversion Factors ( )
-
Human (Adult, 60kg):
-
Mouse (20g):
-
Conversion Ratio:
Step-by-Step Derivation (Theoretical)
Clinical this compound is a depot injection (e.g., 120 mg every 28 days). To scale this to a mouse, we must first convert the depot dose to a daily active rate.
Step 1: Calculate Human Daily Equivalent
Step 2: Normalize to Human Weight (60 kg)
Step 3: Apply Murine Conversion Factor (12.3)
The "Oncology Adjustment": Why Theory Fails
While 0.9 mg/kg/day is the metabolic equivalent, literature on xenograft models (e.g., GH3 pituitary or GEP-NET models) frequently utilizes doses ranging from 2.5 to 10 mg/kg/day .
Why the discrepancy?
-
Tumor Penetration: Poor vascularization in xenografts requires higher systemic concentrations to achieve saturation at the tumor site.
-
Clearance Half-Life: Soluble this compound (used in daily mouse injections) clears much faster (
hours) than the human depot formulation ( days). -
SSTR Density: Xenografts often overexpress SSTRs, requiring higher molar concentrations for full receptor occupancy.
Recommended Dosing Table
| Study Type | Target Dose (mg/kg/day) | Administration Route | Justification |
| Metabolic / Toxicity | 1.0 - 1.5 | SC Daily | Matches FDA allometric scaling for safety. |
| Efficacy (Standard) | 2.5 - 5.0 | SC Daily | Compensates for rapid murine clearance. |
| Resistant Models | 10.0 | SC Daily or Pump | Required for high tumor burden/poor vascularity. |
Experimental Protocol: Preparation & Administration
Workflow Logic
The following diagram outlines the decision process for selecting the administration route based on study duration.
Figure 2: Decision tree for this compound administration routes.
Protocol A: Daily Subcutaneous Injection
Best for: Short-term efficacy studies (< 2 weeks) or pulsatile dosing simulation.
-
Stock Preparation: Dissolve this compound Acetate in sterile 0.9% saline or acetate buffer (pH 4.0–5.0) to a concentration of 1 mg/mL.
-
Filtration: Pass through a 0.22 µm PES filter.
-
Dose Calculation: For a 25g mouse at 5 mg/kg:
-
Injection: Administer SC in the flank, rotating sites daily to prevent fibrosis.
Protocol B: Osmotic Pump (Continuous Infusion)
Best for: Mimicking the human "Depot" profile (steady state) in chronic studies (> 2 weeks).
-
Pump Selection: Use Alzet Model 2004 (28 days) or 1004 (28 days).
-
Concentration Calculation:
- = Daily dose (e.g., 2.5 mg/kg/day)[1]
- = Weight (0.025 kg)
- = Pump duration (days)
- = Pump reservoir volume (mL)
-
Implantation: Surgically implant SC on the dorsal back under isoflurane anesthesia.
Validation & Quality Control
A protocol is only as good as its verification. You must validate biological activity in vivo.
-
IGF-1 Biomarker: this compound should suppress serum IGF-1. Collect tail vein blood at Day 0 and Day 7. A >30% reduction indicates effective dosing.
-
Tumor Growth Inhibition (TGI): In xenografts, measure tumor volume (
) twice weekly. Significant TGI should be observable by Day 14 at doses 2.5 mg/kg.
References
-
FDA Center for Drug Evaluation and Research. (2005).[2] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[2][3] U.S. Food and Drug Administration.[2] [Link]
-
Ipsen Biopharmaceuticals. (2024). Somatuline Depot (this compound) Prescribing Information.[1][4][5][6][Link][7]
-
Ning, S., et al. (2009).[1] "this compound promotes apoptosis and is not radioprotective in GH3 cells."[1] Endocrine-Related Cancer, 16(1), 121–133. (Demonstrates 2.5–10 mg/kg dosing).[1] [Link]
-
Susini, C., & Buscail, L. (2006). "Rationale for the use of somatostatin analogs as antitumor agents." Annals of Oncology, 17(12), 1733–1742. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 3. Federal Register :: Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability [federalregister.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fda.gov [fda.gov]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vivo Lanreotide Efficacy
Role: Senior Application Scientist Topic: Optimization of Lanreotide Acetate in Murine Models Status: Active Support Session
Introduction: The "Translation Gap" in this compound Studies
This compound is a synthetic somatostatin analog (SSA) that relies on a highly specific mechanism: binding to Somatostatin Receptor 2 (SSTR2) to inhibit the GH/IGF-1 axis and suppress tumor proliferation.[1]
The Core Problem: Researchers often observe robust efficacy in vitro but fail to replicate these results in vivo (xenografts). This is rarely due to the drug itself being "inactive." Instead, it is almost always a failure of Pharmacokinetics (PK) or Target Validation .
This guide bypasses generic advice to focus on the three critical failure modes:
-
The Formulation Trap: Incorrect vehicle leading to rapid clearance.
-
The Species Mismatch: Dosing mice like humans.
-
The Target Void: Using models with insufficient SSTR2 density.
Module 1: Formulation & Pharmacokinetics (The "Input" Failure)
User Complaint: "I injected this compound weekly as described in clinical papers, but tumor growth is unaffected."
Root Cause Analysis: Clinical this compound (Somatuline® Depot) is a sophisticated supersaturated hydrogel that self-assembles into nanotubes, providing a half-life of ~23–30 days in humans.[1]
-
In Mice: Without this specific proprietary manufacturing process, reconstituted this compound powder acts as an immediate-release peptide .
-
The Consequence: The half-life of soluble this compound in mice is <2 hours . A weekly dose results in therapeutic exposure for only 0.1% of the treatment duration.
Troubleshooting Protocol: Correcting the Dosing Regimen
Option A: The "Daily Driver" (Recommended for Research) Do not attempt to replicate the commercial depot unless you have rheology equipment to verify nanotube formation. Instead, force efficacy via frequency.
-
Vehicle: Sterile Saline (0.9% NaCl) or Acetate Buffer (pH 5.0–6.0).[1]
-
Concentration: 1–5 mg/mL.
-
Frequency: Daily (q.d.) or Twice Daily (b.i.d.) .
-
Route: Subcutaneous (SC).
Option B: The "Research Depot" (PLGA Microspheres) If daily handling is impossible, you must use a polymeric carrier. Simple mixing with water is insufficient for sustained release in mice.
| Parameter | Soluble this compound (Research Grade) | Commercial Depot (Somatuline® Autogel) |
| Physical State | Liquid Solution | Viscous Hydrogel (Nanotubes) |
| Mouse Half-Life | ~1.5 – 2.0 Hours | ~5 Days (in Rats/Mice) |
| Required Dosing | Daily / B.I.D. | Monthly (Humans) / Weekly (Mice) |
| Clearance Mechanism | Rapid Renal/Enzymatic | Slow dissolution of precipitate |
FAQ: Solubility & Handling
Q: My this compound is precipitating in the buffer. Is it ruined? A: Not necessarily. This compound acetate is freely soluble in acetic acid but less soluble in water/PBS. It tends to gel/aggregate at high concentrations (>10 mg/mL) or specific pH.[1]
-
Fix: Dissolve in a small volume of dilute acetic acid (0.1 M) first, then slowly dilute with saline. Ensure pH > 4.5 but < 7.[1][2]0. If it forms a gel, you may have inadvertently created a depot-like structure—however, without characterization, its release profile is unpredictable.
Module 2: Biological Validation (The "Target" Failure)
User Complaint: "I am dosing daily, but the tumor isn't shrinking. The drug must be bad."
Root Cause Analysis: this compound is not a cytotoxic chemotherapy; it is cytostatic. It requires high surface density of SSTR2 to function. Many "standard" tumor lines lose SSTR2 expression in culture over time.
The "Bell-Shaped" Response Curve: High doses of somatostatin analogs can sometimes lead to receptor dimerization defects or rapid internalization without signaling, leading to a paradoxical loss of efficacy.
Visual Guide: The Troubleshooting Logic Flow
Figure 1: Decision matrix for isolating the cause of this compound failure.[1] Note that dosing frequency is the most common error.
Module 3: Resistance Mechanisms (The "Response" Failure)
User Complaint: "The tumor stopped growing initially, but resistance developed after 3 weeks."
Root Cause Analysis: Chronic exposure to agonists like this compound triggers negative feedback loops.
-
Desensitization: SSTR2 is phosphorylated by GRK, recruiting Beta-arrestin, leading to internalization.
-
Pathway Escape: Tumor cells upregulate the PI3K/Akt/mTOR pathway to bypass the SSTR2 blockade.
Mechanism of Action & Resistance Diagram
Figure 2: this compound signals via Gi to reduce cAMP.[1] Resistance occurs via receptor internalization (loss of surface target) or compensatory upregulation of mTOR.[1]
Protocol: Overcoming Resistance
If you suspect resistance (tumor regrowth despite daily dosing):
-
Check Phospho-S6K: Perform Western Blot on tumor lysate.[1] High p-S6K indicates mTOR activation.[1]
-
Combination Strategy: Combine this compound with an mTOR inhibitor (e.g., Everolimus).[1] This mimics the clinical strategy used in NETs (RADIANT trials rationale).
-
Drug Holiday: A 48-hour washout period may allow SSTR2 recycling to the cell surface.[1]
Summary of Critical Specifications
| Specification | Requirement for Success |
| Dose (Mouse) | 1 mg/kg to 10 mg/kg (Daily SC) |
| Vehicle | 0.9% Saline or Acetate Buffer (pH 5.[1]0) |
| Target | SSTR2 (Must confirm via IHC/FACS) |
| Positive Control | Octreotide (Similar profile, useful for comparison) |
| Readout | Tumor Volume + Serum IGF-1 Levels (Biochemical proof of activity) |
References
-
Valéry, C., et al. (2003).[3] Atomic structure of this compound nanotubes revealed by cryo-EM. Proceedings of the National Academy of Sciences (PNAS). (Describes the nanotube structure essential for depot function). [1]
-
Ipsen Pharma. (2004).[1] Pharmacokinetics of a new Autogel formulation of the somatostatin analogue this compound. Journal of Pharmacy and Pharmacology. (Establishes the PK profile differences between soluble and depot).
-
Schmid, H. A., et al. (2012). Structural insights into the activation of somatostatin receptor 2. (Details the SSTR2 binding mechanism and downregulation).
-
FDA Label. Somatuline Depot (this compound) Injection. (Clinical pharmacology and dosing reference).
-
Molina-Trinidad, E. M., et al. (2010).[1] Therapeutic 188Re-lanreotide: determination of radiopharmacokinetic parameters in rats. (Provides specific half-life data in rodent models).
Sources
Improving Lanreotide stability in cell culture media
Technical Support Center: Lanreotide Stability in In Vitro Assays
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your dose-response curves for this compound (Somatuline) are shifting unexpectedly, or your receptor binding assays (SSTR2/5) are showing high inter-replicate variability.
This compound is not a simple small molecule; it is a cyclic octapeptide with a unique propensity for supramolecular self-assembly.[1] In cell culture media, it faces three distinct enemies: Hydrophobic Adsorption , Proteolytic Cleavage , and Concentration-Dependent Aggregation .
This guide bypasses generic advice. We will implement a self-validating stability system for your experiments.
Module 1: The Invisible Loss (Surface Adsorption)
The Mechanism: this compound contains three aromatic residues (D-Naphthylalanine, Tyrosine, D-Tryptophan) and a Lysine. This amphiphilic structure drives it to stick avidly to polystyrene and polypropylene surfaces, especially at the nanomolar (nM) concentrations used in efficacy assays. You can lose up to 60% of your effective dose before it even reaches the cells.
Troubleshooting Guide: Inconsistent Potency Data
| Symptom | Root Cause | Immediate Corrective Action |
| Right-shifted IC50 | Peptide adsorbed to reservoir trough or pipette tips during serial dilution. | Switch to Low-Protein Binding (LoBind) consumables immediately. |
| High CV% (>15%) | Uneven adsorption across the plate (edge effects or inconsistent mixing). | Pre-coat plates with a carrier protein (BSA) or use glass-coated plates. |
| Signal Decay < 2h | Rapid adsorption to serum-free media plastics. | Add 0.1% BSA or 0.01% Tween-80 to the assay buffer. |
Protocol: Surface Passivation Strategy
Do not rely on standard tissue culture plates for drug dilution.
-
Carrier Protein: Supplement all dilution buffers with 0.1% (w/v) Bovine Serum Albumin (BSA) . The albumin competitively binds to the plastic surface, leaving this compound free in solution.
-
Material Selection: Use polypropylene plates for serial dilutions, not polystyrene.
-
The "Pre-Wet" Step: When using automated liquid handlers, program a "pre-wet" step where tips aspirate and dispense the solution once back into the source before the final aspiration. This saturates the tip surface.
Module 2: Chemical Stability (Proteolysis in Media)
The Mechanism: While this compound is a synthetic analog designed to resist degradation (unlike native Somatostatin, which has a half-life of ~3 minutes), it is not immune. In the presence of 10-25% Fetal Bovine Serum (FBS), serum peptidases (specifically DPP-IV and neutral endopeptidases) will cleave the peptide over time.
Key Data: this compound Half-Life Comparison
| Media Condition | Estimated Half-Life ( | Stability Rating |
| Serum-Free Media (SFM) | > 48 Hours | ⭐⭐⭐⭐⭐ (Excellent) |
| Media + 10% Heat-Inactivated FBS | ~24 - 36 Hours | ⭐⭐⭐⭐ (Good) |
| Media + 10% Fresh FBS | < 12 Hours | ⭐⭐ (Risk of degradation) |
| Whole Human Serum (Fresh) | ~4% loss in 24h* | ⭐⭐⭐ (Variable by donor) |
*Note: While this compound is relatively stable in human serum (clinical context), bovine serum used in culture often has higher non-specific protease activity depending on the lot.
Workflow Diagram: Proteolysis Mitigation
Caption: Pathway of proteolytic degradation in cell culture and the critical intervention point (Heat Inactivation) to preserve this compound integrity.
Module 3: Stock Preparation (The Solubility Trap)
The Mechanism: This is the most common failure point. This compound Acetate is amphiphilic .
-
In Water (pH 7): It is slightly soluble but prone to forming nanotubes and hydrogels at high concentrations. This is the mechanism of the "Autogel" depot, but it is disastrous for a stock solution.
-
In Acetic Acid: It is freely soluble.[2][3] The protonation prevents nanotube assembly.
Protocol: Preparation of a Stable 1 mM Stock
Reagents:
-
This compound Acetate (Lyophilized)[4]
-
Glacial Acetic Acid (High Purity)
-
Sterile Deionized Water
-
0.1% BSA in PBS (for final dilution)
Step-by-Step:
-
Acidification (Critical): Do not add water directly. Add 0.1 M Acetic Acid to the lyophilized powder first.
-
Why? This ensures immediate protonation and prevents the formation of gelatinous aggregates that are impossible to redissolve.
-
Target Concentration: Dissolve to 2 mg/mL (approx 2 mM) in 0.1 M Acetic Acid.
-
-
Dilution: Once fully dissolved (clear solution), dilute to your working stock concentration (e.g., 1 mM) using sterile water.
-
Aliquoting: Aliquot immediately into polypropylene (low-bind) tubes.
-
Volume: Small aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.
-
-
Storage: Store at -80°C . Stable for 6 months.
-
Note: At -20°C, crystal growth/aggregation can still occur slowly over months.
-
Diagram: Solubility & Self-Assembly Logic
Caption: The "Solubility Trap."[3][5] Adding water directly promotes nanotube formation (gelation), while Acetic Acid maintains the monomeric, soluble state required for accurate dosing.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to dissolve this compound? A: Yes, this compound is soluble in DMSO. However, DMSO can affect cell membrane permeability and SSTR receptor conformation. Acetic acid (0.1 M) is the biologically superior solvent for this specific peptide as it mimics the pharmaceutical formulation strategy without introducing cytotoxic organic solvents.
Q: My media turned cloudy after adding the peptide. Why? A: You likely hit the "Critical Gelation Concentration." If you added a highly concentrated stock (e.g., 10 mM) directly to media, the local concentration at the pipette tip triggered nanotube formation before it could disperse. Solution: Perform an intermediate dilution (e.g., to 10 µM) in PBS + 0.1% BSA before adding to the cells.
Q: How do I validate that my this compound is still active after storage? A: Do not rely solely on cell assays. Run a quick RP-HPLC or LC-MS check.
-
Standard: Freshly prepared this compound.
-
Check: Look for the single sharp peak. The appearance of "shoulders" or broadening indicates aggregation or deamidation.
References
-
Valéry, C., et al. (2003).[7] "Molecular origin of the self-assembly of this compound into nanotubes." Proceedings of the National Academy of Sciences (PNAS), 100(18), 10258–10262. Link
-
Pouget, E., et al. (2010). "Elucidation of the Self-Assembly Pathway of this compound Octapeptide into β-Sheet Nanotubes." Journal of the American Chemical Society, 132(12), 4230–4241. Link
-
Susini, C., & Buscail, L. (2006). "Rationale for the use of somatostatin analogs as antitumor agents." Annals of Oncology, 17(11), 1733-1742. Link
-
Bachem. (2020). "Handling and Solubility of Peptides: Technical Guide." Bachem Technical Library. Link
-
European Medicines Agency (EMA). (2014). "Somatuline Autogel: Assessment Report." EMA Clinical Assessment. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Acetate CAS 108736-35-2, High Purity Peptide Hormone Analogue, Best Price [jigspharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. raybiotech.com [raybiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods [frontiersin.org]
Technical Support Center: Long-Term In Vitro Lanreotide Treatment
Executive Summary & Mechanism of Action
Lanreotide is a synthetic cyclic octapeptide analog of somatostatin (SST).[1] Unlike the native hormone, which has a half-life of 1–3 minutes, this compound is engineered for stability and high specificity toward Somatostatin Receptor 2 (SSTR2) and SSTR5 .
In an in vitro setting, successful long-term treatment (3–21 days) hinges on two critical factors often overlooked by junior researchers:
-
Peptide Stability: Preventing aggregation and enzymatic degradation in culture media.
-
Receptor Trafficking: Managing the rapid internalization (endocytosis) and subsequent recycling of SSTR2 to prevent tachyphylaxis (desensitization).
This guide provides a self-validating framework to ensure your antiproliferative or antisecretory assays yield reproducible, physiologically relevant data.
Module 1: Reconstitution & Stability (The Foundation)
Most experimental failures occur before the drug touches the cells. This compound acetate is hydrophobic and prone to aggregation in neutral water.
Standard Operating Procedure (SOP): Preparation
| Parameter | Specification | Causality / Rationale |
| Solvent | 0.1 M Acetic Acid (preferred) or DMSO | This compound is a base; it requires an acidic environment or organic solvent to fully solubilize. Do not use neutral water or PBS initially; it will form a gel or precipitate. |
| Stock Conc. | 1 mM (approx. 1 mg/mL) | High concentrations favor stability. Dilute to working concentration only immediately before use. |
| Storage | -20°C or -80°C (Desiccated) | Peptide bonds are susceptible to hydrolysis. Store in single-use aliquots to prevent freeze-thaw degradation. |
| Vehicle Control | Match Solvent exactly | If using Acetic Acid, your control media must contain the same volume of acid (pH buffered by media) to rule out acidosis artifacts. |
Protocol: The "Acid-Drop" Method
-
Calculate the volume required for a 1 mM stock.
-
Dissolve lyophilized powder in 100% Acetic Acid (1/10th of final volume).
-
Vortex gently until clear.
-
Dilute to final volume with sterile dH2O.
-
Result: A stable, clear solution.
Module 2: Experimental Design for Long-Term Culture
Simulating "chronic" exposure in a dish requires manual intervention to mimic the clinical depot release.
The Challenge: The SSTR2 Internalization Cycle
Upon binding this compound, SSTR2 undergoes rapid phosphorylation and internalization (endocytosis) within 10–20 minutes . The receptor is then either:
-
Recycled: Returned to the membrane (requires ~16–24 hours).[2]
-
Degraded: Sent to the lysosome (leading to downregulation).
Implication: If you treat cells continuously without accounting for degradation or receptor depletion, your assay measures the initial hit, not the long-term effect.
Recommended Dosing Regimens
A. The "Pulse-Replenishment" Model (Antiproliferation Assays)
Best for: 3–7 day MTT/WST-1 assays.
-
Day 0: Seed cells (e.g., BON-1, QGP-1).
-
Day 1: Starve cells (low serum, 0.5% FBS) for 12h to synchronize cell cycle and upregulate SSTRs.
-
Treatment: Add this compound (1 nM – 1 µM).
-
Maintenance: Replace media containing fresh drug every 24 hours.
-
Why? this compound half-life in serum-containing media is <24h due to peptidases. Daily replenishment ensures constant suppression.
-
B. The "Chronic Exposure" Model (Colony Formation)
Best for: 14–21 day clonogenic assays.
-
Serum: Use heat-inactivated FBS (reduces complement/protease activity).
-
Dosing: Replenish drug every 48 hours.
-
Desensitization Check: Every 7 days, harvest a satellite well and perform Western Blot for SSTR2. If SSTR2 is absent, your cells have become refractory.
Troubleshooting Center (FAQs)
Q1: My cells showed a response at 24h but rebounded by 72h. Why?
Diagnosis: Tachyphylaxis (Receptor Desensitization). Explanation: You likely induced massive SSTR2 internalization on Day 1. If the receptor degraded instead of recycling, the cells became "blind" to the drug. Solution:
-
Pulsed Treatment: Try treating for 4h, washing, and resting for 20h. This mimics physiological pulsatility and allows receptor recycling.
-
Check Recycling: Verify SSTR2 presence on the surface using flow cytometry (non-permeabilized) at 24h and 48h.
Q2: I see precipitation when adding the stock to the media.
Diagnosis: pH Shock. Explanation: Adding highly acidic stock directly to unbuffered media can crash the peptide out of solution. Solution:
-
Dilute the stock 1:10 in PBS immediately before adding to the culture well to neutralize it gently.
-
Ensure your culture media (RPMI/DMEM) has adequate bicarbonate or HEPES buffering.
Q3: Which cell lines should I use?
Diagnosis: Target Absence. this compound efficacy is strictly correlated with SSTR2 expression.
-
High Responders: BON-1 (Pancreatic NET), GH3 (Pituitary).
-
Low/Non-Responders: QGP-1 (often loses SSTR2 in culture), PC-3 (Prostate - variable).
-
Validation: Always run an RT-qPCR for SSTR2 and SSTR5 before starting long-term expensive studies.
Visualization & Data
Table 1: Binding Affinity Profile (IC50 in nM)
This compound is highly selective.[3] Note the lack of affinity for SSTR1/4.
| Compound | SSTR1 | SSTR2 (Target) | SSTR3 | SSTR4 | SSTR5 |
| Somatostatin-14 | 0.9 | 0.2 | 0.3 | 0.3 | 0.2 |
| This compound | >1000 | 0.8 | >100 | >1000 | 5.2 |
| Octreotide | >1000 | 2.0 | 32 | >1000 | 22 |
Diagram 1: SSTR2 Trafficking & Signaling Dynamics
This diagram illustrates the "blind spot" created by internalization if treatment is too aggressive.
Caption: SSTR2 activation triggers rapid internalization. Chronic exposure can shift the pathway from recycling (green) to degradation (grey), causing drug resistance.
Diagram 2: Optimized 7-Day Antiproliferation Workflow
Caption: To counter peptide instability, daily media replacement (Step 4) is mandatory for valid long-term data.
References
-
RayBiotech. (n.d.). This compound Stability & Storage Guidelines. Retrieved from [Link]
-
Tietjens, J., et al. (2016).[4] this compound Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors.[4] PMC - NIH. Retrieved from [Link]
-
Zhao, L., et al. (2022).[5][6] Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues.[1][7] Nature Communications/NIH. Retrieved from [Link]
-
European Medicines Agency (EMA). (2022). This compound acetate product-specific bioequivalence guidance. Retrieved from [Link]
-
Hofland, L. J., et al. (1999). Internalization of sst2, sst3, and sst5 Receptors: Effects of Somatostatin Agonists and Antagonists. Journal of Nuclear Medicine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Receptor depletion and recovery in small-intestinal neuroendocrine tumors and normal tissues after administration of a single intravenous dose of octreotide measured by 68Ga-DOTATOC PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raybiotech.com [raybiotech.com]
- 4. This compound Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Approach to Supramolecular Structure Determination in Pharmaceutical Preparation of Self-Assembling Peptides: A Case Study of this compound Autogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of Lanreotide in experiments
Technical Support Center: Lanreotide Experimental Design
A Guide to Mitigating Off-Target Effects for Researchers
Welcome to the technical support resource for researchers utilizing this compound in experimental settings. This compound is a potent synthetic somatostatin analog with a well-established therapeutic profile, particularly in the treatment of neuroendocrine tumors (NETs) and acromegaly.[1][2] Its mechanism of action is primarily mediated through high-affinity binding to somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and tumor cell proliferation.[3][4][5]
However, the nuanced interactions of this compound with the five distinct SSTR subtypes (SSTR1-5) necessitate carefully designed experiments to isolate on-target effects and mitigate confounding variables arising from off-target interactions. This guide provides in-depth, practical solutions to common challenges encountered in the lab, ensuring the integrity and reproducibility of your research.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's mechanism and specificity.
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a somatostatin receptor agonist.[3] It is a synthetic octapeptide analog of the natural hormone somatostatin.[6] Its primary on-target effect is binding to somatostatin receptors, particularly subtypes 2 (SSTR2) and 5 (SSTR5), with high affinity.[7][8][9] This interaction triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. The ultimate downstream effects include the suppression of hormone secretion (e.g., growth hormone, insulin, glucagon) and an anti-proliferative effect on tumor cells.[4][7]
Q2: What are "off-target" effects in the context of this compound experiments?
A2: For this compound, "off-target" effects can be categorized in two ways:
-
SSTR Subtype Cross-Reactivity: this compound has a high affinity for SSTR2 and SSTR5, but it also exhibits reduced, yet present, binding affinity for SSTR1, SSTR3, and SSTR4.[7] If your experiment aims to study an SSTR2-mediated effect, activation of SSTR1, SSTR3, SSTR4, or SSTR5 at higher concentrations would be considered an off-target effect. This is the most common source of specificity issues.
-
Non-SSTR Interactions: While less common for a peptide analog, an off-target effect could theoretically involve interaction with entirely different receptor systems or cellular machinery, especially at supra-physiological concentrations.[10]
Understanding the relative binding affinity of this compound to each SSTR subtype is critical for designing specific experiments.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities (Ki, nM) of this compound for the five human SSTR subtypes. Lower Ki values indicate higher binding affinity.
| Somatostatin Analog | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | >1000 | 0.9 | 19.4 | >1000 | 4.5 |
| Somatostatin-14 | 2.0 | 0.4 | 4.8 | 10.3 | 2.1 |
Data synthesized from publicly available pharmacological data. Absolute values may vary slightly between studies.
This data clearly illustrates that while this compound is highly potent at SSTR2 and SSTR5, its affinity for other subtypes is significantly lower.[11] This differential affinity is the key to mitigating off-target effects through careful dose selection.
Visualization: this compound Signaling Pathway
The diagram below illustrates the canonical signaling pathway initiated by this compound binding to its primary targets, SSTR2 and SSTR5.
Caption: Canonical signaling pathway of this compound via SSTR2/5.
Section 2: Troubleshooting & Experimental Design
This section provides solutions to specific experimental challenges.
Q3: My results are inconsistent or show an unexpected effect. Could this be due to off-target binding?
A3: Yes, this is a strong possibility. Inconsistent results often stem from a few key issues:
-
High this compound Concentration: Using a concentration that is too high can lead to the activation of lower-affinity SSTR subtypes (SSTR1, 3, 4), which may trigger opposing or different signaling pathways, confounding your results.
-
Unknown SSTR Expression Profile: The cell line or tissue model you are using may express a different profile of SSTRs than you assume. For example, if your cells have high levels of SSTR3 but low SSTR2, the effects you observe may be predominantly SSTR3-mediated.
-
Receptor Downregulation: Prolonged exposure to high concentrations of this compound can cause receptor internalization and downregulation, leading to a diminished response over time (tachyphylaxis).[12]
Solution: The first step in troubleshooting is to validate your experimental system. This involves creating a "self-validating" protocol.
Q4: How do I design a "self-validating" experiment to ensure I'm measuring an on-target effect?
A4: A robust experimental design for this compound should incorporate several layers of controls. The goal is to prove that the observed effect is specifically due to the interaction of this compound with your target receptor (e.g., SSTR2).
-
Characterize Your Model System: Before treatment, you must know the SSTR expression profile of your cells or tissue.
-
Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that produces your desired on-target effect. This minimizes the risk of engaging lower-affinity off-target receptors.
-
Employ Specific Antagonists: Use a selective antagonist for your target receptor. If the effect of this compound is blocked or reversed by a specific SSTR2 antagonist, it provides strong evidence for on-target activity.
-
Use Knockdown/Knockout Models: The gold standard for proving specificity is to use siRNA, shRNA, or CRISPR to knock down or knock out the target receptor. If this compound has no effect in the SSTR2-knockdown cells, you can be highly confident the effect is SSTR2-dependent.
-
Include a Structurally Unrelated Agonist: Use an agonist for a different receptor that is known to produce a similar downstream effect (e.g., another Gi-coupled receptor). This helps confirm that the downstream signaling machinery is intact and responsive.
Visualization: Self-Validating Experimental Workflow
Sources
- 1. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. This compound Acetate - NCI [cancer.gov]
- 3. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ronnyallan.net [ronnyallan.net]
- 5. Sequencing of Somatostatin-Receptor–Based Therapies in Neuroendocrine Tumor Patients | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Somatostatin receptor scintigraphy during treatment with this compound in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to Lanreotide Treatment
Welcome to the technical support guide for researchers utilizing Lanreotide in in vitro cell line models. This resource is designed to provide expert insights, validated protocols, and robust troubleshooting advice to help you navigate the complexities of cell line-specific responses to this potent somatostatin analog. Our goal is to empower you with the knowledge to design rigorous experiments, interpret your results accurately, and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, long-acting octapeptide analog of the natural hormone somatostatin.[1] Its primary mechanism of action is to bind to somatostatin receptors (SSTRs) on the cell surface.[2] This binding activates intracellular signaling cascades that inhibit cellular proliferation and hormone secretion.[3][4] this compound shows a high affinity for SSTR subtype 2 (SSTR2) and SSTR5, and a moderate affinity for SSTR3.[4]
Q2: Why do different cell lines show varied responses to this compound treatment?
The differential response is almost always linked to the expression profile of somatostatin receptors, particularly SSTR2.[5] Cell lines with high SSTR2 expression are generally more sensitive to this compound's anti-proliferative effects.[5] Conversely, cell lines with low or absent SSTR2 expression often exhibit resistance.[6] Other factors can include variations in downstream signaling pathways or the presence of alternative growth-promoting pathways in specific cell lines.
Q3: My lab is starting a new project with this compound. What is the most critical first experiment?
Before initiating any long-term proliferation or functional assays, you must characterize the SSTR expression profile of your chosen cell line(s). This is a non-negotiable validation step. We recommend quantifying the mRNA levels of all five SSTR subtypes (SSTR1-5) using Reverse Transcription-quantitative PCR (RT-qPCR). This initial investment of time will save you from uninterpretable results later.
Q4: What are the typical concentrations of this compound used in cell culture experiments?
Effective concentrations can vary widely depending on the cell line's sensitivity. Published studies have used a broad range, from 10 nM up to 10,000 nM (10 µM).[7][8] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range for your specific experimental goals (e.g., IC50 for growth inhibition).
Troubleshooting Guide: Common Experimental Issues
Issue 1: No observable anti-proliferative effect of this compound on my cell line.
This is the most common issue reported by researchers. The lack of response is often not a failure of the drug, but a reflection of the cell line's intrinsic biology.
Caption: Troubleshooting workflow for lack of this compound response.
-
SSTR Expression is Paramount: this compound's action is receptor-mediated. Without the target receptor (primarily SSTR2), the drug cannot exert its biological effect.[5] Some commonly used neuroendocrine tumor (NET) cell lines, like BON-1 and QGP-1, are known to have relatively low basal expression of SSTR2 compared to primary tumor tissues, which can lead to weak or inconsistent responses.[6]
-
Serum Interference: Fetal Bovine Serum (FBS) is rich in growth factors that activate potent pro-proliferative signaling pathways (e.g., PI3K/Akt, MAPK). These strong growth signals can easily overwhelm the subtle inhibitory signals from this compound, masking its effect.
-
Drug Integrity: this compound, like any peptide, can degrade if not stored properly. Always use a positive control cell line (known to be responsive) to validate that your drug stock is active.
This protocol provides a definitive measure of the target gene's expression level in your cell line.
-
Objective: To quantify the relative abundance of SSTR2 mRNA.
-
Pillar of Trust: This is a self-validating system. You will include a positive control cell line (if available) and housekeeping genes to normalize the data, ensuring the results are reliable.
Materials:
-
RNA extraction kit (e.g., RNeasy from Qiagen)
-
Reverse transcription kit (e.g., SuperScript™ IV)
-
qPCR master mix (e.g., SYBR™ Green)
-
Validated primers for SSTR2 and at least two housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Step-by-Step Methodology:
-
RNA Extraction: Isolate total RNA from your experimental cell line and a positive control cell line (e.g., NCI-H727) according to the manufacturer's protocol. Quantify RNA and assess its purity (A260/A280 ratio ~2.0).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.[9] This step converts the RNA into a more stable DNA template for qPCR.[10][11]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes: qPCR master mix, forward primer, reverse primer, diluted cDNA template, and nuclease-free water.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).
-
Data Analysis: Analyze the data using the ΔΔCt method. Normalize the Ct value of SSTR2 to the geometric mean of your housekeeping genes. This relative quantification will clearly show if SSTR2 is expressed and at what level compared to your control.
Issue 2: High variability in anti-proliferative effects between experiments.
Inconsistent results are often due to subtle, uncontrolled variables in the experimental setup.
-
Cell Passage Number:
-
Causality: Prolonged culturing can lead to phenotypic drift, including changes in receptor expression. A cell line at passage 30 may respond differently than the same line at passage 5.
-
Solution: Maintain a strict cell banking system. Thaw a new, low-passage vial after a defined number of passages (e.g., 10-15) to ensure consistency.
-
-
Inconsistent Seeding Density:
-
Causality: Cell density affects proliferation rates. If cells are seeded too sparsely or too densely, the baseline proliferation rate will vary, affecting the relative impact of this compound's inhibitory effect.
-
Solution: Always perform accurate cell counts (e.g., with a hemocytometer or automated counter) and seed the exact same number of cells per well for every experiment.
-
-
Assay Timing and Duration:
-
Causality: The anti-proliferative effects of this compound are often cytostatic (slowing growth) rather than cytotoxic (killing cells) and may take several days to become apparent.[12] Short incubation times may not be sufficient to detect a significant difference.
-
Solution: Run a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line.
-
The MTS assay is a colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[13][14]
-
Objective: To obtain a reproducible, quantitative measure of cell proliferation in response to a dose-range of this compound.
-
Pillar of Trust: This protocol includes multiple controls (vehicle, positive control) and replicates to ensure statistical validity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[15]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: The next day, replace the media with fresh media (low-serum, if required) containing serial dilutions of this compound. Include a vehicle-only control (e.g., sterile water or DMSO).
-
Incubation: Incubate the plate for your optimized duration (e.g., 72 hours) at 37°C, 5% CO₂.[16]
-
MTS Addition: Add 20 µL of MTS reagent to each well.[17]
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.[13][16]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[17]
-
Data Analysis: Subtract the background absorbance (media-only wells). Normalize the absorbance of treated wells to the vehicle control wells to calculate the percentage of viability. Plot the results as a dose-response curve to determine the IC50.
Data & Mechanistic Insights
SSTR Expression in Common Neuroendocrine Tumor (NET) Cell Lines
The response to this compound is critically dependent on the relative expression of SSTR2 and SSTR5. The table below summarizes findings from published literature.
| Cell Line | Origin | SSTR2 mRNA Expression | SSTR5 mRNA Expression | Expected this compound Sensitivity | Reference |
| NCI-H727 | Lung Carcinoid | Moderate to High | Low | Responsive | [18][19][20] |
| BON-1 | Pancreatic NET | Very Low | Low | Poorly Responsive / Resistant | [6][21][22] |
| QGP-1 | Pancreatic NET | Low | Moderate | Poorly Responsive / Resistant | [6][21][23] |
Note: Expression levels are relative and can vary between labs and with passage number. This table serves as a general guide and underscores the need for in-house validation.
This compound Signaling Pathway
This compound binding to SSTR2 initiates a cascade of inhibitory signals. Understanding this pathway is key to interpreting your results and troubleshooting resistance.
Caption: this compound/SSTR2 signaling cascade leading to anti-proliferative effects.
This pathway illustrates two main anti-proliferative arms initiated by SSTR2 activation:
-
Inhibition of Mitogenic Pathways: Activation of the Gi protein inhibits adenylyl cyclase, leading to decreased intracellular cAMP.[24] This reduces the activity of Protein Kinase A (PKA) and subsequently dampens the pro-proliferative MAPK signaling pathway.[4]
-
Activation of Phosphatases: SSTR2 activation also recruits tyrosine phosphatases like SHP-1, which can directly dephosphorylate and inactivate growth factor receptors and components of the MAPK pathway, leading to cell cycle arrest and apoptosis.[4][25]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Neill, K. E., et al. (2023). Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer. bioRxiv. Retrieved from [Link]
-
Zatelli, M. C., et al. (2007). Somatostatin Receptor-Specific Analogs: Effects on Cell Proliferation and Growth Hormone Secretion in Human Somatotroph Tumors. The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of this compound (Somatostatin analogue)? Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound Acetate? Retrieved from [Link]
-
Hofland, J., et al. (2024). From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms. Therapeutic Advances in Medical Oncology. Retrieved from [Link]
-
Baranwal, A., et al. (2024). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. International Journal of Molecular Sciences. Retrieved from [Link]
-
von Hessert-Vaudoncourt, C., et al. (2024). Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells. Frontiers in Endocrinology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service. Retrieved from [Link]
-
MDPI. (2025). SSTR2-Targeted Theranostics in Hepatocellular Carcinoma. MDPI. Retrieved from [Link]
-
Exner, S., et al. (2022). Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling. International Journal of Molecular Sciences. Retrieved from [Link]
-
Ruscica, M., et al. (2022). Regulatory Mechanisms of Somatostatin Expression. International Journal of Molecular Sciences. Retrieved from [Link]
-
Mir, A. A., et al. (2020). The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review. The Oncologist. Retrieved from [Link]
-
Wetz, C., et al. (2023). Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1. Cancers. Retrieved from [Link]
-
Wikipedia. (n.d.). Octreotide. Retrieved from [Link]
-
Cancer Research UK. (n.d.). Somatostatin analogues for neuroendocrine tumours. Retrieved from [Link]
-
bioRxiv. (2022). Upregulation of Somatostatin Receptor Type 2 in a Receptor-Deficient In Vivo Pancreatic Neuroendocrine Tumor Model Improves Tumor Response to Targeted 177Lu-DOTATATE. bioRxiv. Retrieved from [Link]
-
Sque-Abarca, I., et al. (2022). Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model. Clinical Cancer Research. Retrieved from [Link]
-
Al-Batran, S., et al. (2022). A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1. Cancers. Retrieved from [Link]
-
Gamre, S., et al. (2020). Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment. Oncotarget. Retrieved from [Link]
-
Wang, F., et al. (2009). Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways. Oncology Reports. Retrieved from [Link]
-
Mahajan, A., et al. (2021). Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells. Molecular Pharmaceutics. Retrieved from [Link]
-
The Biochemist. (2020). A beginner's guide to RT-PCR, qPCR and RT-qPCR. Portland Press. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Meli, M., et al. (1996). Quantitation of Somatostatin Receptor Type 2 Gene Expression in Neuroblastoma Cell Lines and Primary Tumors Using Competitive RT-PCR. Clinical Cancer Research. Retrieved from [https://aacrjournals.org/clincancerres/article/2/10/1779/93122/Quantitation-of-Somatostatin-Receptor-Type-2-Gene]([Link] Receptor-Type-2-Gene)
-
Kim, H., et al. (2023). Brief guide to RT-qPCR. Journal of Experimental and Molecular Medicine. Retrieved from [Link]
-
Gatto, F., et al. (2020). Digital quantification of somatostatin receptor subtypes 2 and 5 in growth hormone–secreting pituitary tumors. European Journal of Endocrinology. Retrieved from [Link]
-
Cellosaurus. (n.d.). NCI-H727 (CVCL_1584). Retrieved from [Link]
-
University of Rochester. (n.d.). GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). Retrieved from [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! Retrieved from [Link]
-
Guo, L., et al. (2018). Expression and selective activation of somatostatin receptor subtypes induces cell cycle arrest in cancer cells. Oncology Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Proliferation analysis after treatment with this compound and survivin... Retrieved from [Link]
-
Frontiers. (2025). A case report: enhanced somatostatin receptor expression in metastatic pancreatic neuroendocrine tumor following everolimus therapy. Frontiers in Oncology. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Overexpression of SSTR2 inhibited the growth of SSTR2-positive tumors via multiple signaling pathways. Taylor & Francis Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Localization by SSTR2, SSTR5 and D2R in NCI-H727 cells at IF. Blue... Retrieved from [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
CLYTE Technologies. (2025). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]
-
Culture Collections. (n.d.). NCI-H727. Retrieved from [Link]
Sources
- 1. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
- 10. portlandpress.com [portlandpress.com]
- 11. clyte.tech [clyte.tech]
- 12. tandfonline.com [tandfonline.com]
- 13. broadpharm.com [broadpharm.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. promega.com [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Chemotherapy-Induced Upregulation of Somatostatin Receptor-2 Increases the Uptake and Efficacy of 177Lu-DOTA-Octreotate in Neuroendocrine Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cellosaurus cell line NCI-H727 (CVCL_1584) [cellosaurus.org]
- 20. NCI-H727. Culture Collections [culturecollections.org.uk]
- 21. Upregulation of Somatostatin Receptor Type 2 in a Receptor-Deficient In Vivo Pancreatic Neuroendocrine Tumor Model Improves Tumor Response to Targeted 177Lu-DOTATATE | bioRxiv [biorxiv.org]
- 22. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Challenges in developing novel Lanreotide delivery systems
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Novel Lanreotide Delivery Systems
Portal Overview
Welcome to the technical support hub for this compound formulation. This interface is designed for researchers encountering specific physicochemical hurdles in developing sustained-release systems for this cyclic octapeptide. Unlike standard small molecules, this compound presents a unique duality: it is a self-assembling peptide that forms nanotubes (driving its commercial success in Somatuline® Depot), but this same property creates immense viscosity and stability challenges in novel vectors like PLGA microspheres or oral lipid matrices.
Module A: Hydrogel & Self-Assembly (The "Gelation" Problem)
Context: this compound acetate self-assembles into monodisperse nanotubes (approx.[1] 24.4 nm diameter) in aqueous solution. This phase transition is the mechanism of action for sustained release but is notoriously difficult to manufacture consistently.
Mechanistic Visualization: The Assembly Pathway
The following diagram illustrates the hierarchical assembly you are attempting to control. If your formulation fails to gel or precipitates, you have likely disrupted the transition between "Beta-Sheet Ribbons" and "Nanotubes."
Figure 1: Hierarchical self-assembly pathway of this compound. Disruption at the Ribbon->Nanotube stage leads to precipitation rather than gelation.
Troubleshooting Guide: Hydrogels
Q: My formulation is too viscous to pass through a 27G needle (syringeability failure). How do I reduce yield stress without losing the depot effect?
A: This is a classic trade-off between packing density and injectability.
-
Check Acetate Counter-ion Stoichiometry: this compound assembly is pH and counter-ion dependent. High acetate content promotes tighter nanotube packing. Reduce the acetic acid molar ratio slightly (target pH 6.0–7.0) to increase the electrostatic repulsion between nanotubes, lowering the viscosity.
-
Thermodynamic Reset: If the gel is too stiff, you may have "aged" it. This compound gels are thixotropic. Apply high-shear mixing immediately prior to loading.
-
Validation: Use Doppler Optical Coherence Tomography (DOCT) to measure flow velocity profiles inside the needle if standard rheology fails due to wall slip.
Q: I am seeing crystal precipitation instead of a translucent gel.
A: You have likely bypassed the nanotube intermediate.
-
Cause: High ionic strength or incorrect pH. If the screening effect is too strong, the ribbons stack laterally into flat crystals (precipitation) rather than curving into nanotubes.
-
Fix: Ensure your water is strictly deionized and minimize background salts (NaCl) during the initial hydration phase. The nanotubes must form before you add tonicity adjusting agents.
Module B: PLGA Encapsulation & Chemical Stability (The "Acylation" Problem)
Context: Encapsulating this compound in PLGA (Poly(lactic-co-glycolic acid)) microspheres often results in a loss of bioactivity due to chemical modification.
The Silent Killer: Peptide Acylation
Unlike simple hydrolysis, this compound reacts with the PLGA polymer backbone. The primary amine (Lysine) or the N-terminus performs a nucleophilic attack on the PLGA ester linkages, creating "this compound-PLGA adducts."
Protocol: Acylation-Resistant W/O/W Microsphere Fabrication
Standard protocols fail because they ignore the interface pH. Use this modified workflow.
| Step | Action | Critical Technical Detail |
| 1. Inner Phase (W1) | Dissolve this compound Acetate (20 mg/mL) in water. | Add 15mM CaCl₂ or MnCl₂. Divalent cations compete for sorption sites on the PLGA, blocking acylation [1]. |
| 2. Polymer Phase (O) | Dissolve PLGA (50:50, ester terminated) in Dichloromethane. | Avoid acid-terminated PLGA. Free carboxyl groups catalyze the acylation reaction. |
| 3. Emulsification | Homogenize W1 into O. | Keep temperature < 4°C to reduce reaction kinetics. |
| 4. Secondary (W2) | Pour W1/O into 0.5% PVA solution (pH 7.4 buffered). | Buffer is mandatory. Neutralizing acidic degradation products prevents the pH drop that accelerates acylation. |
| 5. Hardening | Solvent evaporation.[2] | Rapid extraction is preferred to minimize peptide-polymer contact time in the wet state. |
Troubleshooting Logic: Impurity Analysis
Figure 2: Decision tree for identifying and resolving this compound instability in PLGA systems.
Q: My burst release is >50% in the first 24 hours.
A: this compound is relatively small (approx. 1 kDa) and hydrophilic. It migrates to the surface during solvent evaporation.
-
Fix: Increase the polymer concentration in the oil phase (increase viscosity) to slow drug migration.
-
Advanced Fix: Use a "solid-in-oil-in-water" (S/O/W) method instead of W/O/W. Suspend lyophilized this compound nanotube powder directly into the PLGA/DCM solution. The nanotubes are too large to diffuse quickly, drastically reducing burst release.
Module C: Oral Delivery Challenges
Context: Converting an injectable peptide to an oral pill is the "Holy Grail." The challenge is the intestinal epithelium, which blocks molecules >700 Da (this compound is ~1096 Da).
Q: We are using enteric coatings, but bioavailability remains <0.5%.
A: Enteric coating only protects against gastric acid; it does not solve permeability. You need a Permeation Enhancer (PE) .
-
Current Industry Standard: Sodium Caprate (C10) or SNAC (Salcaprozate sodium). These transiently open tight junctions or increase transcellular flux.
-
The Problem: PEs often require high concentrations to work, which dilutes the drug load.
-
Recommendation: Investigate Self-Emulsifying Drug Delivery Systems (SEDDS) . Formulate this compound in a hydrophobic ion-pair (HIP) complex with a counter-ion (e.g., docusate) to make it lipophilic, then dissolve it in the oil phase of the SEDDS. This protects the peptide from enzymes and presents it to the gut wall in a lipophilic carrier [2].
Summary Data: Delivery Vector Comparison
| Feature | In-Situ Hydrogel (Autogel) | PLGA Microspheres | Oral SEDDS/PE |
| Mechanism | Self-assembly (Nanotubes) | Polymer Erosion/Diffusion | Paracellular/Transcellular Flux |
| Key Challenge | Viscosity & Syringeability | Chemical Acylation | Bioavailability (<1%) |
| Release Duration | 28–56 Days | 1–3 Months | Daily (Short half-life) |
| Stabilizer Needed | Acetate/Water balance | Divalent Cations (Ca²⁺) | Protease Inhibitors / SNAC |
References
-
Inhibition of Peptide Acylation in PLGA
-
Oral Peptide Delivery Challenges
-
This compound Nanotube Assembly
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A new class of inhibitors of peptide sorption and acylation in PLGA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2022028739A1 - Process and apparatus for preparing viscous pharmaceutical formulations - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. old.materials.uoc.gr [old.materials.uoc.gr]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lanreotide Proliferation Assays
Topic: Interpreting Variable Results in Lanreotide Proliferation Assays To: Researchers & Drug Discovery Scientists From: Senior Application Scientist Desk
Introduction: The Complexity of SSTR2 Targeting
Welcome to the Technical Support Center. If you are observing inconsistent data in your this compound proliferation assays—such as high inter-replicate variability, lack of dose-response, or paradoxical growth stimulation—you are not alone.
This compound is a synthetic somatostatin analog (SSA) that primarily targets Somatostatin Receptor 2 (SSTR2).[1] Unlike standard cytotoxic chemotherapies that indiscriminately kill dividing cells, this compound functions as a cytostatic modulator . It activates G-protein coupled receptors (GPCRs) to inhibit the release of growth hormones and suppress mitogenic signaling pathways (MAPK/ERK and PI3K/Akt).
Because its mechanism relies on a specific receptor-ligand interaction and downstream signal transduction, the assay is highly sensitive to three vectors of variability: Receptor Density , Serum Conditions , and Peptide Stability .
This guide deconstructs these variables into actionable troubleshooting protocols.
Module 1: The Biological Variable (Receptor Density)
The Issue: "I am treating cells with high concentrations of this compound (1 µM - 10 µM) but seeing no reduction in proliferation."
Technical Insight: this compound efficacy is strictly correlated with SSTR2 surface density. Common neuroendocrine tumor (NET) cell lines exhibit significant heterogeneity.
-
QGP-1 Cells: Generally express higher basal SSTR2 and are more responsive.
-
BON-1 Cells: Often exhibit low or variable SSTR2 expression. In some contexts, BON-1 cells have shown paradoxical growth stimulation or resistance to SSAs due to low receptor occupancy or off-target effects.
The Mechanism:
this compound binds SSTR2, triggering the recruitment of G
Visualization: SSTR2 Signaling & this compound Action
Caption: this compound-induced SSTR2 signaling cascade leading to proliferation arrest via cAMP suppression.
Protocol: Validating Receptor Competency Before running a proliferation assay, you must validate the model.
-
Extract Protein: Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Western Blot: Probe for SSTR2.
-
Positive Control: Use a known SSTR2-positive tissue lysate or cell line (e.g., transfected HEK293-SSTR2).
-
Decision: If SSTR2 expression is low, consider pre-treatment with an HDAC inhibitor (e.g., Valproic Acid) to upregulate receptor expression before this compound treatment.
Module 2: The Environmental Variable (Serum Interference)
The Issue: "My control wells and treated wells look identical."
Technical Insight: Fetal Bovine Serum (FBS) contains Insulin-like Growth Factor 1 (IGF-1) and insulin. These ligands activate the PI3K/Akt/mTOR pathway , which is a potent driver of proliferation. Strong PI3K signaling can override the subtle inhibitory signal provided by this compound.
-
High Serum (10%): Masks this compound effects.
-
Total Starvation (0%): Causes stress-induced apoptosis or G1 arrest independent of the drug, leading to false positives.
Protocol: The "Goldilocks" Serum Optimization You must determine the minimum serum concentration required to keep control cells viable but not rapidly dividing.
| Step | Action | Rationale |
| 1 | Seed Cells | Seed cells in standard 10% FBS media. Allow attachment (24h). |
| 2 | Wash | Wash 2x with PBS to remove residual growth factors. |
| 3 | Starvation Phase | Switch to Low-Serum Media (0.5% - 1% FBS) for 24h prior to drug addition. |
| 4 | Treatment | Add this compound in the same Low-Serum media. |
| 5 | Control | Vehicle control must be in the same Low-Serum media. |
Module 3: The Technical Variable (Peptide Handling)
The Issue: "I see precipitation in my wells" or "Results vary wildly between biological replicates."
Technical Insight: this compound acetate is an amphiphilic peptide known to self-assemble into nanotubes and hydrogels in aqueous solutions.[3] This self-assembly is concentration, pH, and salt-dependent.
-
If the peptide aggregates, the effective concentration available to bind the receptor drops significantly.
-
This compound is typically stored as an acetate salt. Solubility decreases as pH increases (becoming neutral).
Troubleshooting Guide: Solubility & Handling
-
Stock Preparation: Dissolve this compound acetate in sterile water or mild acetic acid (0.1M) to ensure monomeric state. Do not dissolve directly in high-salt buffers (PBS) at high concentrations (>1 mg/mL), as this promotes gelation.
-
Working Solution: Dilute the stock into the culture media immediately before use.
-
Vehicle Control: If using acetic acid for solubility, the control wells must contain the exact same concentration of acetic acid.
Module 4: Data Interpretation (Cytostatic vs. Cytotoxic)
The Issue: "I don't see cell death at 24 hours."
Technical Insight: this compound is cytostatic (slows division), not cytotoxic (kills cells). Assays measuring ATP (e.g., CellTiter-Glo) or mitochondrial activity (MTT/MTS) at 24 hours often show no difference because the treated cells are still alive—they just haven't divided.
Recommendation:
-
Assay Duration: Extend incubation to 72–96 hours . You need enough time for the control cells to double significantly so that the growth arrest in treated cells becomes statistically visible.
-
Readout: DNA quantification assays (e.g., CyQUANT) or BrdU incorporation are often superior to metabolic assays (MTT) for SSAs, as SSAs can alter mitochondrial metabolism without altering cell number.
Visualization: Troubleshooting Decision Tree
Caption: Step-by-step logic flow for diagnosing this compound assay failures.
Frequently Asked Questions (FAQs)
Q: Why do I see a "biphasic" or "bell-shaped" dose-response curve? A: This is a known phenomenon with GPCR ligands. At very high concentrations, this compound may cause rapid receptor internalization (tachyphylaxis) or desensitization, leading to a loss of efficacy. Alternatively, high concentrations might trigger off-target binding to other SSTR subtypes (SSTR1, 3, or 4) that have different signaling properties. Stick to the physiological range (1 nM to 1 µM).
Q: Can I use BON-1 cells for these assays? A: Proceed with caution. Recent characterizations suggest BON-1 cells have variable and often low SSTR2 levels. Some studies report "paradoxical growth stimulation" in BON-1 cells treated with this compound.[4] QGP-1 is generally considered a more robust model for SSTR2-mediated inhibition, though it also requires optimization.
Q: Is DMSO compatible with this compound? A: Yes, this compound is soluble in DMSO.[5] However, ensure the final DMSO concentration in the well is <0.1% to avoid solvent toxicity. Water or mild acetic acid is often preferred to avoid organic solvent effects on the cell membrane.
References
-
BenchChem. (2025).[4] Head-to-head comparison of Octreotide and this compound on cell proliferation. Retrieved from
-
Ungefroren, H., et al. (2022).[4] A Comprehensive Molecular Characterization of the Pancreatic Neuroendocrine Tumor Cell Lines BON-1 and QGP-1. MDPI. Retrieved from
-
National Institutes of Health (NIH). (2023). Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model. PubMed.[6][7] Retrieved from
-
Valéry, C., et al. (2022).[7] Self-Association Process of a Peptide in Solution: From β-Sheet Filaments to Large Embedded Nanotubes. PubMed Central. Retrieved from
-
Exbrayat, J.M., et al. (2020). This compound Induces Cytokine Modulation in Intestinal Neuroendocrine Tumors and Overcomes Resistance to Everolimus. PubMed Central. Retrieved from
Sources
- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-Association Process of a Peptide in Solution: From β-Sheet Filaments to Large Embedded Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Lanreotide & Chemotherapy Combination Protocols
Topic: Optimization of Lanreotide (Somatostatin Analog) and Chemotherapy (Temozolomide/Capecitabine) Combinations in Neuroendocrine Tumor (NET) Models. Audience: Senior Research Scientists, Pharmacologists, and Preclinical Study Directors.
Introduction: The Combinatorial Challenge
Welcome to the Technical Support Center. This guide addresses the specific experimental hurdles in combining This compound (a synthetic somatostatin analog targeting SSTR2) with alkylating agents like Temozolomide (TMZ) or Capecitabine .
While clinical data (e.g., the SONNET and ATLANT studies) suggest efficacy in progressive NETs, reproducing this synergy in vitro and in vivo is fraught with technical pitfalls. The primary failure mode in these experiments is not drug inactivity, but rather inappropriate experimental conditions that mask the cytostatic effects of this compound or fail to capture the schedule-dependent cytotoxicity of chemotherapy.
Module 1: Mechanistic Grounding & Signaling Architecture
Before optimizing protocols, you must validate that your model system supports the dual mechanism of action. This compound relies on SSTR2-mediated Gi-protein signaling to inhibit cAMP and suppress proliferation, while Temozolomide induces O6-methylguanine DNA lesions , triggering apoptosis.
Visualization: SSTR2 & Chemotherapy Crosstalk
The following diagram illustrates the convergence of these pathways. Note the critical requirement for SSTR2 membrane retention, which is often lost in standard culture.
Figure 1: Convergence of this compound-induced antiproliferative signaling and Temozolomide-induced DNA damage. Note that high MGMT levels can neutralize TMZ efficacy.
Module 2: In Vitro Optimization Protocols
The "Serum Effect" Trap
Critical Issue: Standard fetal bovine serum (FBS) contains growth factors (IGF-1, EGF) that can bypass SSTR2 signaling, rendering this compound ineffective in culture. Solution: You must transition to a low-serum or serum-free protocol to observe this compound-mediated cytostasis.
Protocol A: Validated Combination Assay (this compound + TMZ)
Objective: Determine the Combination Index (CI) to assess synergy.
-
Cell Preparation (Day -1):
-
Seed NET cells (e.g., BON-1, QGP-1, or H727) at 3,000–5,000 cells/well in 96-well plates.
-
Crucial Step: Use standard media (DMEM/RPMI + 10% FBS) for attachment only (24 hours).
-
-
Serum Starvation (Day 0):
-
Wash cells 2x with PBS.
-
Replace media with 0.5% FBS or defined serum-free media (e.g., Opti-MEM).
-
Why? This sensitizes the cells to SSTR2 signaling and prevents growth factor override.
-
-
Drug Administration (Day 0 - Simultaneous vs. Sequential):
-
Scenario A (Simultaneous): Add this compound (1 nM – 1 µM) and TMZ (10 µM – 1 mM) concurrently.
-
Scenario B (Priming - Recommended): Pre-treat with this compound for 24h before adding TMZ.
-
Technical Note: this compound requires frequent replenishment (every 24h) due to peptide stability in media at 37°C, even though it is a "long-acting" formulation in vivo.
-
-
Readout (Day 3-5):
-
Assess viability using BrdU (proliferation) or CellTiter-Glo (ATP/viability). MTT is often too noisy for the subtle cytostatic effects of SSAs.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow emphasizing the critical serum reduction step prior to drug addition.
Module 3: Troubleshooting Guide (FAQ)
This section addresses specific failure points reported by researchers.
Q1: Why is this compound showing no effect on my cell viability (IC50 > 1 µM)?
Diagnosis:
-
Serum Interference: Are you using 10% FBS? If so, growth factors are outcompeting the SSTR2 inhibitory signal. Action: Repeat in 0.5% FBS.
-
Receptor Downregulation: Long-term culture can lead to epigenetic silencing of SSTR2.
-
Verification: Perform Western Blot or qPCR for SSTR2.
-
Rescue: Consider pre-treatment with epigenetic modulators like Valproic Acid or 5-aza-dC to re-express SSTR2 before this compound treatment [1].
-
Q2: My combination treatment looks antagonistic (CI > 1.1). Why?
Diagnosis: Cell Cycle Arrest Conflict.
-
Mechanism: this compound induces G1 cell cycle arrest. Temozolomide and Capecitabine (antimetabolites/alkylators) require actively dividing cells (S-phase) to inflict DNA damage.
-
Action: Alter sequencing. Do not arrest cells fully with this compound before chemotherapy. Try pulsed chemotherapy followed by this compound maintenance, or simultaneous low-dose administration.
Q3: How do I model Capecitabine in vitro?
Diagnosis: Metabolic Activation.
-
Fact: Capecitabine is a prodrug converted to 5-FU by thymidine phosphorylase (TP) in the liver and tumor. Most cell lines lack the complete enzymatic machinery to convert Capecitabine efficiently in vitro.
-
Action: Use 5-Fluorouracil (5-FU) or 5'-DFUR (the intermediate metabolite) for in vitro assays instead of Capecitabine itself.
Module 4: Quantitative Reference Data
Use these baseline parameters to calibrate your dose-response curves.
| Drug | Target | Typical In Vitro IC50 (NET Cell Lines) | Solvent/Vehicle | Stability (37°C Media) |
| This compound | SSTR2 | >1 µM (Viability)1-100 nM (Signaling/cAMP) | Water/Acetate Buffer | ~24 hours (degrades) |
| Temozolomide | DNA (O6-G) | 50 µM – 500 µM (MGMT dependent) | DMSO | Hydrolyzes rapidly (t1/2 ~1-2h) |
| 5-FU (Cap surrogate) | Thymidylate Synthase | 1 µM – 50 µM | PBS/DMSO | Stable |
Key Insight: Note the discrepancy between this compound's signaling IC50 (nanomolar) and viability IC50 (micromolar). In vitro, this compound is rarely cytotoxic on its own; it is cytostatic. Do not expect cell killing from this compound monotherapy.
References
-
Epigenetic-Like Stimulation of Receptor Expression in SSTR2 Transfected HEK293 Cells. Source: MDPI (2022). URL:[Link]
-
Combined this compound Autogel and Temozolomide Treatment of Progressive Pancreatic and Intestinal Neuroendocrine Tumors: The Phase II SONNET Study. Source: PubMed Central / Neuroendocrinology (2024). URL:[Link]
-
Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells. Source: PLOS ONE (2019). URL:[Link]
Technical Support Center: Enhancing Lanreotide's Anti-Proliferative Effects
Welcome to the technical support center for researchers investigating strategies to enhance the anti-proliferative effects of Lanreotide. This guide is designed to provide practical, in-depth answers to common experimental challenges, helping you troubleshoot your assays and advance your research with confidence.
Section 1: Foundational Concepts & Core Mechanism FAQs
This section addresses fundamental questions regarding this compound's mechanism of action and the primary considerations for its use in in vitro and in vivo models.
Question 1: What is the core anti-proliferative mechanism of this compound, and how does this influence experimental design?
Answer: this compound is a synthetic somatostatin analog with a high affinity for somatostatin receptor 2 (SSTR2) and a moderate affinity for SSTR5.[1][2] Its anti-proliferative effect is primarily mediated through the activation of SSTRs, which belong to the G-protein-coupled receptor family.[3]
Causality: Upon binding, this compound initiates a signaling cascade that has two main anti-proliferative branches:
-
Direct Effects: Activation of tyrosine phosphatases (like SHP-1) which down-regulate critical growth signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[4] This leads to cell cycle arrest and induction of apoptosis.
-
Indirect Effects: Inhibition of the secretion of growth factors and hormones (like IGF-1 and VEGF) from both tumor cells and the surrounding microenvironment, thereby reducing autocrine and paracrine growth stimulation.[2][4]
Experimental Implication: The central role of SSTR2 expression is the most critical factor. Before initiating any study, it is imperative to validate that your chosen cell line or animal model expresses sufficient levels of SSTR2. A model lacking SSTR2 will be inherently resistant to this compound's direct effects.
Question 2: My neuroendocrine tumor (NET) cell line shows a weak or inconsistent response to this compound monotherapy. What are the likely causes?
Answer: This is a common and critical challenge. The variability often points to issues with the cellular model itself or the experimental conditions.
Troubleshooting Steps & Causality:
-
Confirm SSTR2 Expression (The Primary Culprit):
-
Why: SSTR2 is the main target.[5] Many commercially available NET cell lines (e.g., BON-1, QGP-1) are known to have heterogeneous or low SSTR2 expression, which can diminish over time with repeated passaging.[6]
-
Action:
-
Validation: Routinely perform qPCR or Western Blot to quantify SSTR2 mRNA and protein levels. Compare these levels to a positive control, such as validated NET patient tissue.[7]
-
Cell Banking: Implement a strict cell banking system. Thaw a new, low-passage vial after a defined number of passages (e.g., 10-15) to ensure consistency.
-
-
-
Assess for Truncated SSTR Variants:
-
Why: Some resistance mechanisms involve the expression of truncated SSTR variants that fail to signal properly upon ligand binding.[8]
-
Action: If standard qPCR/Western Blot confirms expression but the response is still poor, consider sequencing the SSTR2 transcript to check for mutations or truncations.
-
-
Optimize Dosing (Biphasic Response):
-
Why: In vitro studies have shown that somatostatin analogs can exhibit a biphasic dose-response curve.[9] This means that excessively high concentrations may lead to a suboptimal anti-proliferative effect, potentially due to receptor downregulation or desensitization.
-
Action: Perform a wide-range dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal inhibitory concentration (IC50) for your specific cell line, rather than assuming a standard dose.
-
-
Control for Culture Conditions:
-
Why: Serum contains numerous growth factors that can activate parallel signaling pathways (e.g., EGFR, FGFR), potentially bypassing the inhibitory signals from this compound.
-
Action: Conduct proliferation assays in low-serum media (e.g., 0.5-2% FBS) after an initial period of serum starvation to synchronize cells and minimize confounding growth signals.
-
Troubleshooting Decision Workflow
Caption: Dual blockade of the PI3K/AKT/mTOR pathway.
Determining Synergy (Experimental Workflow):
To rigorously determine synergy, you must use the Combination Index (CI) method developed by Chou and Talalay. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Generate Single-Agent Dose-Response Curves: Determine the IC50 for both this compound and Everolimus individually in your cell line using a proliferation assay (e.g., CellTiter-Glo®, BrdU).
-
Design Combination Matrix: Treat cells with a matrix of drug concentrations. A common approach is to use a constant ratio design based on the IC50s (e.g., combinations of 0.25x, 0.5x, 1x, 2x, and 4x the IC50 for each drug).
-
Calculate Fraction Affected (Fa): For each drug combination, calculate the fraction of proliferation inhibited compared to the vehicle control.
-
Calculate CI using Software: Input your Fa values and drug concentrations into a specialized software package (e.g., CompuSyn, CalcuSyn). This software will calculate the CI values across the range of effect levels.
Question 4: We are not seeing the expected synergy between this compound and Everolimus. What could be wrong?
Answer: A lack of synergy in this well-established combination often points to specific experimental conditions or underlying resistance mechanisms in the cell model.
Troubleshooting Steps & Causality:
-
Drug Sequencing and Timing:
-
Why: The order and duration of drug exposure can be critical. Pre-treating cells with a PI3K inhibitor has been shown to upregulate SSTR2 expression, potentially sensitizing them to this compound. [1]While this is with a PI3K inhibitor, the principle of pathway priming is relevant.
-
Action: Test different schedules. Compare simultaneous administration to sequential schedules (e.g., pre-treat with Everolimus for 24 hours before adding this compound, or vice-versa). The duration of the assay (e.g., 48h, 72h, 96h) can also impact the outcome.
-
-
Activation of Escape Pathways:
-
Why: Prolonged mTORC1 inhibition by Everolimus can trigger a feedback loop that leads to the activation of AKT via mTORC2. [5]This can reactivate pro-survival signaling and counteract the combination's effect. Additionally, crosstalk can activate the MAPK pathway as an escape mechanism. [5] * Action: Perform Western Blots on lysates from your combination-treated cells. Probe for key signaling nodes:
-
p-AKT (Ser473): An increase indicates activation of the mTORC2 feedback loop.
-
p-ERK1/2: An increase suggests activation of the MAPK escape pathway.
-
If an escape pathway is identified, a triple combination (e.g., adding a MEK inhibitor) may be warranted for further investigation.
-
-
-
Cell Line Intrinsic Resistance:
-
Why: The genetic background of the cell line is crucial. Tumors with mutations in genes downstream of mTOR (e.g., in the translational machinery) may be inherently resistant to this combination.
-
Action: Review the known genetic mutations of your cell line. If the line harbors mutations that bypass the mTOR pathway, it is not a suitable model for this specific combination study.
-
| Potential Issue | Causality | Troubleshooting Action | Verification Method |
| Suboptimal Drug Scheduling | Pathway priming or feedback loops may require specific timing of drug administration. | Test simultaneous vs. sequential (Lan→Eve, Eve→Lan) drug addition. Vary assay duration (48-96h). | Compare Combination Index (CI) values across different schedules. |
| MAPK Pathway Activation | Crosstalk between PI3K/mTOR and MAPK pathways can create an escape route. | Add a MEK inhibitor (e.g., Trametinib) as a third agent in a pilot experiment. | Western Blot for p-ERK1/2. Look for restored anti-proliferative effect. |
| mTORC2/AKT Feedback | Everolimus (mTORC1 inhibitor) can lead to reflexive activation of AKT via mTORC2. | Treat with a dual PI3K/mTOR inhibitor as a positive control for pathway blockade. | Western Blot for p-AKT (Ser473). An increase suggests feedback activation. |
| Incorrect SSTR2 Status | The cell line may have lost SSTR2 expression, rendering this compound ineffective. | Re-validate SSTR2 protein expression in the current cell passage. | Western Blot, Flow Cytometry. [10] |
Section 3: Protocols & Methodologies
Protocol 1: SSTR2 Expression Validation by Western Blot
This protocol ensures your cellular model is appropriate for this compound studies.
A. Reagents & Materials
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary Antibody: Rabbit anti-SSTR2 (e.g., Abcam, Cell Signaling Technology)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading Control Antibody: Mouse anti-β-Actin or anti-GAPDH
-
PVDF membrane
-
Chemiluminescent HRP Substrate
-
Positive Control Lysate: From a validated SSTR2-expressing cell line (e.g., NCI-H720) or patient-derived tissue.
B. Step-by-Step Methodology
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape cells, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE & Transfer:
-
Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Include a protein ladder and the positive control lysate.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-SSTR2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control (β-Actin or GAPDH) to confirm equal protein loading.
-
C. Self-Validation & Interpretation
-
Expected Result: A clear band at the correct molecular weight for SSTR2 in your samples and the positive control. The loading control should show bands of equal intensity across all lanes.
-
Trustworthiness: The protocol is self-validating through the use of a positive control, which confirms antibody activity and protocol execution, and a loading control, which ensures that any differences in SSTR2 signal are due to actual expression changes, not loading errors.
References
-
The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review. National Institutes of Health. [Link]
-
This compound (Somatuline® Depot). OncoLink. [Link]
-
Mechanisms of resistance to somatostatin analogs. SSTR somatostatin... | Download Scientific Diagram. ResearchGate. [Link]
-
Novartis Afinitor / Everolimus + this compound A Significant Benefit in New Standard in GEP-NET?. YouTube. [Link]
-
Everolimus Plus this compound Demonstrates Potential as First-Line Treatment for Grade 1/2 GEP-NETs. GI Oncology Now. [Link]
-
This compound (subcutaneous route). Mayo Clinic. [Link]
-
Simultaneous treatment of everolimus plus by this compound for 48h (A) and... ResearchGate. [Link]
-
Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. PubMed Central. [Link]
-
Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells. Frontiers. [Link]
-
What is the mechanism of action of this compound (Somatostatin analogue)?. Dr.Oracle. [Link]
-
Evaluation of the efficacy and safety of this compound in combination with targeted therapies in patients with neuroendocrine tumours in clinical practice: a retrospective cross-sectional analysis. PubMed Central. [Link]
-
Somatostatin Analogs in Clinical Practice: A Review. PubMed Central. [Link]
-
Mechanisms of Resistance in Gastroenteropancreatic Neuroendocrine Tumors. MDPI. [Link]
-
Validation of SSTR2 reintroduction into two neuroendocrine tumor (NET)... ResearchGate. [Link]
-
Phase II Study of Everolimus and Octreotide LAR in Patients with Nonfunctioning Gastrointestinal Neuroendocrine Tumors. PubMed Central. [Link]
-
Real world use of this compound in neuroendocrine tumors. PubMed Central. [Link]
-
Combination of Everolimus and this compound Improves Survival in Patients With Gastroenteropancreatic Neuroendocrine Tumors. ASCO. [Link]
-
Imaging expression of the human somatostatin receptor subtype-2 reporter gene with 68Ga-DOTATOC. PubMed. [Link]
-
Interaction between somatostatin analogues and targeted therapies in neuroendocrine tumor cells. PLOS One. [Link]
-
Validation of SSTR2-expressing cell lines by flow cytometry. Shift in... ResearchGate. [Link]
-
Tyrosine Kinase Inhibitors & Neuroendocrine Tumors. YouTube. [Link]
-
Mechanisms of Antineoplastic Action of Somatostatin Analogs. McGill University. [Link]
-
From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms. PubMed Central. [Link]
-
Resistance to Somatostatin Analogs in Acromegaly. Oxford Academic. [Link]
-
Evaluation of SSTR2 Expression in SI-NETs and Relation to Overall Survival after PRRT. MDPI. [Link]
-
Ultra-High-Dose this compound Treatment in Patients with Metastatic Neuroendocrine Gastroenteropancreatic Tumors. Karger Publishers. [Link]
-
Proliferation analysis after treatment with this compound and survivin... ResearchGate. [Link]
-
e expression of SSTR2 protein in all 16 examined tumor cell lines by western blot assay. ResearchGate. [Link]
-
Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives. PubMed Central. [Link]
-
How can I do In vitro somatostatin assay?. ResearchGate. [Link]
-
New Therapy Benefits Patients with Neuroendocrine Tumors. National Cancer Institute. [Link]
-
STARTER-NET: everolimus + this compound for gastroenteropancreatic neuroendocrine tumor. VJHemOnc. [Link]
-
Overview of Somatostatin Analogs for NETs. OncLive. [Link]
Sources
- 1. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 2. droracle.ai [droracle.ai]
- 3. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Somatostatin analogues in the treatment of gastroenteropancreatic neuroendocrine tumours, current aspects and new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inconsistent results in Lanreotide xenograft studies
Status: Operational Ticket Focus: Inconsistent efficacy and high variability in in vivo Lanreotide studies Assigned Specialist: Senior Application Scientist
🟢 System Status: Overview
Inconsistent results in this compound (Somatuline®) xenograft studies are rarely due to a single failure point. They typically stem from a misalignment between biological targets (receptor expression drift), pharmacological delivery (depot formation failure), and data interpretation (cytostatic vs. cytotoxic endpoints).
This guide deconstructs these failure modes into actionable troubleshooting modules.
🛠 Module 1: Biological Validation (The Cell Line Trap)
Issue: "My control and treatment groups show no significant difference in tumor volume, even though the cell line is 'established' as SSTR-positive."
Root Cause: Receptor Drift & Epigenetic Silencing. Commercial neuroendocrine tumor (NET) cell lines, particularly BON-1 and QGP-1 , exhibit significant heterogeneity in Somatostatin Receptor 2 (SSTR2) expression. SSTR2 is the primary target of this compound. High-passage xenografts often silence SSTR2 expression via promoter methylation, rendering the drug biologically inert regardless of the dose.
🔧 Troubleshooting Protocol
Step 1: Quantify SSTR2 Surface Expression Before Implantation Do not rely on historical data sheets. You must validate the specific aliquot you are injecting.
-
Method: Flow Cytometry (FACS) using an anti-SSTR2 antibody or Western Blot.
-
Threshold: If <70% of cells express SSTR2, the xenograft response will be statistically noisy.
Step 2: Select the Correct Model
| Cell Line | SSTR2 Status | This compound Sensitivity | Notes |
|---|---|---|---|
| QGP-1 | High Basal | Moderate/High | Resistant to upregulation. Good for baseline efficacy studies. |
| BON-1 | Low/Variable | Low (Native) | Requires Induction. Often needs HDAC inhibitors (e.g., Valproic Acid) to restore SSTR2 expression for this compound sensitivity. |
| GOT-1 | High | High | Difficult to culture; often requires specific matrix support. |
Step 3: Rescue Expression (If using BON-1) If you must use BON-1, consider an epigenetic priming protocol. Pre-treatment with HDAC inhibitors has been proven to upregulate SSTR2 and sensitize the tumor to this compound.
Technical Insight: In high-grade NETs, SSTR2 loss is driven by epigenetic gene silencing.[1][2] Studies show that combining this compound with epigenetic modifiers (HDACi) can restore the "targetable" phenotype.
💉 Module 2: Drug Delivery (The Depot Dilemma)
Issue: "The mice are developing ulcerations at the injection site," or "PK analysis shows erratic plasma levels."
Root Cause: Incorrect Depot Formation. this compound Autogel is a supersaturated hydrogel that self-assembles into nanotubes upon contact with physiological fluids. In humans, this is injected deep subcutaneously (SC).[3][4][5] In mice, the skin is thin; "deep SC" often becomes intradermal (causing necrosis/ulceration) or intramuscular (altering release kinetics).
🔧 Standard Operating Procedure (SOP): Murine Depot Injection
Pre-requisites:
-
Formulation: this compound Autogel (60/90/120 mg concentrations).[6][7]
-
Equipment: 100µL Hamilton syringe or Insulin syringe (Back-loaded). Do not use the human pre-filled syringe directly on a mouse.
-
Needle: 23G or 25G (The gel is too viscous for 27G+ without extreme pressure).
Protocol:
-
Thermal Conditioning (CRITICAL): Remove this compound from 4°C storage and let it sit at room temperature (20-25°C) for at least 30 minutes .
-
Why? Cold gel is highly viscous. Injecting cold gel causes shearing forces that can disrupt the nanotube self-assembly, leading to "dose dumping" (rapid release) rather than sustained release.
-
-
Back-loading: Expel the drug from the manufacturer's syringe into the back of a sterile insulin syringe to measure precise murine doses (e.g., 1-2 mg/mouse).
-
Injection Site: Flank or scapular region.
-
Technique:
-
Tent the skin high.
-
Insert needle parallel to the body wall.
-
Inject SLOWLY (over 5-10 seconds). Rapid injection fractures the gel structure.
-
Wait 10 seconds before withdrawing the needle to allow the gel to "set" and prevent leakage (backflow).
-
📊 Module 3: Data Interpretation (The "False Failure")
Issue: "The tumor isn't shrinking, but the p-value is close to significant."
Root Cause: Cytostatic vs. Cytotoxic Misalignment. this compound is primarily cytostatic (inhibits growth) rather than cytotoxic (kills cells) in many models. If your endpoint is "Tumor Regression" (shrinkage), the study will likely fail.
🔧 Analysis Correction
-
Change Endpoint: Measure Tumor Growth Inhibition (TGI%) rather than reduction in baseline volume.
-
Success Metric: Treatment group volume remains stable (Stable Disease) while Control group grows exponentially.
-
-
Artifact Management: The this compound depot itself forms a palpable lump.
-
Warning: If you inject the drug near the tumor, you might be measuring the drug depot + tumor, masking the efficacy. Always inject the drug on the contralateral flank.
-
🧠 Logic & Signaling Visualization
Diagram 1: Troubleshooting Logic Flow
Use this decision tree to diagnose inconsistent results.
Caption: Diagnostic workflow for identifying the source of variability in this compound studies, prioritizing biological validation before technical optimization.
Diagram 2: Mechanism of Action & Resistance
Understanding why the drug fails at the molecular level.
Caption: this compound signaling pathway. Resistance (dashed red lines) occurs via receptor downregulation (epigenetics) or internalization, blocking the cytostatic cascade.
❓ Frequently Asked Questions (FAQ)
Q: Can I dilute the Autogel to make it easier to inject? A: No. this compound Autogel relies on a specific concentration to form the self-assembling nanotubes that create the depot effect. Diluting it with saline will destroy the sustained-release properties, turning it into an immediate-release formulation that clears in hours, not weeks.
Q: Why do my BON-1 xenografts show no response to this compound? A: BON-1 cells are notorious for low basal SSTR2 expression. Recent studies indicate that treating BON-1 cells with HDAC inhibitors (like Valproic Acid or Entinostat) can upregulate SSTR2 mRNA and protein, restoring sensitivity to this compound.
Q: How do I distinguish a subcutaneous depot from a tumor nodule? A:
-
Palpation: Depots are often firmer and more spherical than irregular tumor masses.
-
Location: Always inject the drug on the left flank if the tumor is on the right.
-
Imaging: On MRI/CT, the depot has a distinct density. Do not include the injection site nodule in your caliper measurements.
📚 References
-
Exner, S., et al. (2023). Upregulation of SSTR2 Expression and Radioligand Binding of [18F]SiTATE in Neuroendocrine Tumour Cells with Combined Inhibition of Class I HDACs and LSD1. Molecular Cancer Therapeutics.[1] Link
-
Chassaing, C., et al. (2016). Pharmacokinetic Differences Between Subcutaneous and Intramuscular Administration of this compound: Results from a Phase I Study. NANETS Symposium.[3] Link
-
Ipsen Pharma. this compound (Somatuline Depot) Prescribing Information. FDA.gov. Link
-
Reubi, J. C., et al. (2008). Somatostatin analogues in the control of neuroendocrine tumours: efficacy and mechanisms.[8] Endocrine-Related Cancer. Link
-
BenchChem Technical Support. Long-Term this compound Administration in Rodents: Troubleshooting & Optimization.Link
Sources
- 1. Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of Somatostatin Receptor Type 2 Improves 177Lu-DOTATATE Therapy in Receptor-Deficient Pancreatic Neuroendocrine Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanets.net [nanets.net]
- 4. enets.org [enets.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home administration of this compound Autogel® by patients with acromegaly, or their partners, is safe and effective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
Technical Support Center: Refinement of Lanreotide Administration in Animal Research
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the administration of Lanreotide, particularly its sustained-release formulations like this compound Autogel, in a preclinical research setting. Our goal is to move beyond basic protocols and address the nuanced challenges that can impact experimental reproducibility and animal welfare.
Core Principles: Understanding this compound's Behavior In Vivo
This compound is a synthetic octapeptide analog of the natural hormone somatostatin. Its therapeutic and research utility stems from its ability to bind with high affinity to somatostatin receptors (SSTRs), primarily subtypes 2 and 5, which are often overexpressed in neuroendocrine tumors and are key regulators of hormonal pathways.[1][2] This binding action inhibits the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1][3]
The most common formulation used in modern research is a supersaturated, aqueous solution known as this compound Autogel (or Somatuline® Depot). This formulation is unique because it consists only of this compound acetate and water, forming a self-assembling peptide depot upon injection.[4] This depot slowly releases the drug over an extended period, typically 28 to 56 days, providing stable, long-term plasma concentrations.[5] Understanding this mechanism is critical for troubleshooting, as issues often arise from improper depot formation.
Mechanism of Action: Somatostatin Receptor (SSTR) Signaling
This compound's inhibitory effects are mediated through G-protein coupled SSTRs. Upon binding, it initiates several downstream signaling cascades that collectively suppress cell proliferation and hormone secretion.
Caption: this compound binding to SSTR2/5 inhibits adenylyl cyclase and activates phosphatases like SHP-1, leading to decreased hormone secretion and cell cycle arrest.
Experimental Workflow: Deep Subcutaneous Administration
The recommended route for this compound Autogel is a deep subcutaneous (SC) injection .[6] This is fundamentally different from a standard subcutaneous injection and is critical for ensuring proper depot formation and minimizing local site reactions. An improper injection, such as one that is too shallow or goes into the muscle, can significantly alter the pharmacokinetic profile.[7]
Caption: Workflow for this compound Autogel Administration in Rodents.
Troubleshooting Guide
This section addresses common issues encountered during this compound administration in a question-and-answer format.
Q1: We are seeing high variability in our plasma concentration data between animals in the same cohort. What could be the cause?
A1: High pharmacokinetic (PK) variability is a frequent challenge and usually points to inconsistencies in administration technique.
-
Cause 1: Improper Injection Depth. The most likely culprit is inconsistent injection depth. This compound Autogel is designed for deep subcutaneous injection to form a contained, spherical depot. If injected too shallowly (intradermally), the depot may spread out, altering the surface area for dissolution and leading to faster, more erratic absorption. Conversely, an intramuscular injection will also lead to a different absorption profile.[7]
-
Solution: Ensure the needle is inserted to its full length at a 90-degree angle into the loose skin over the dorsal flank. Unlike typical SC injections, the skin should be stretched flat, not "tented".[6] This technique ensures deposition into the deep subcutaneous space.
-
-
Cause 2: Injecting Cold Material. The viscosity of the Autogel is temperature-dependent. Injecting cold material straight from the refrigerator increases viscosity, making a consistent, slow injection difficult and potentially causing some of the dose to be forced out of the injection site upon needle withdrawal.[8]
-
Cause 3: Injection Speed. Rapidly depressing the plunger can cause high pressure at the needle tip, leading to back-leakage along the needle track or misshaping the depot.
Q2: Our animals are developing significant injection site reactions (sterile abscesses, granulomas). How can we mitigate this?
A2: While a mild, transient inflammatory response is expected due to the formation of a foreign body depot, severe reactions can compromise animal welfare and study integrity.
-
Cause 1: Irritation from the Formulation. this compound itself can cause dose-dependent inflammatory reactions at the injection site.[1] This is an inherent property of the drug forming a depot.
-
Solution: While you cannot change the drug, you can manage the injection location. Rotate injection sites between the left and right dorsal flanks for each subsequent dose.[11] This prevents repeated irritation at a single location. Avoid injecting into the same lump or nodule from a previous injection.[6]
-
-
Cause 2: High Injection Volume for Animal Size. The volume of the depot can cause pressure on surrounding tissues. While this compound comes in pre-filled syringes (0.2 mL to 0.5 mL), these volumes are designed for humans and can be large for small rodents.[3]
-
Solution: For smaller animals like mice, consider if a lower concentration/volume formulation is available or justifiable. If using standard doses, pay close attention to site rotation and animal comfort. Ensure the volume is within IACUC-approved limits for subcutaneous injection for that species.
-
-
Cause 3: Contamination. Although the syringes are sterile, improper handling can introduce bacteria, leading to infection rather than a sterile inflammatory reaction.
-
Solution: Adhere to aseptic technique. Prepare the injection site by gently cleansing with an appropriate disinfectant like isopropyl alcohol, taking care not to induce hypothermia in small animals.[12]
-
Q3: The plunger is extremely difficult to depress, and sometimes the needle seems to clog. What is happening?
A3: This issue is almost always related to the high viscosity of the Autogel formulation, which can be exacerbated by procedural errors.
-
Cause 1: Cold Product. As mentioned, cold this compound is significantly more viscous.[8]
-
Solution: Ensure the product is at room temperature before attempting injection. This is the most critical step to ensure smooth delivery.
-
-
Cause 2: Incorrect Needle Gauge (if re-plating). While this compound is supplied in a pre-filled syringe, some research applications may require dose adjustment and use of a different syringe. Using too small a needle (e.g., 27G or smaller) will make it very difficult to extrude the viscous gel.[13]
-
Solution: If transferring the drug is absolutely necessary (a practice that should be avoided if possible), use a wide-bore needle (e.g., 18G) for transfer and a 20-21G needle for injection. Be aware that this manipulation breaks sterility and introduces dose inaccuracy.
-
-
Cause 3: Slow Plunger Movement Leading to "Stalling". Paradoxically, if the initial push is too hesitant, the gel can "set up" at the needle tip, making it harder to restart the flow.
Frequently Asked Questions (FAQs)
Q: What is the appropriate dose of this compound for a mouse or rat study? A: Dosing in preclinical models does not always scale directly from human doses. The dose will depend entirely on the research question (e.g., modeling acromegaly treatment vs. anti-tumor effects). Reproductive studies in rats have used doses of 30 mg/kg every two weeks, while toxicology studies have used daily doses ranging from 0.1 to 30 mg/kg.[1][10] It is crucial to conduct a literature search for your specific disease model or perform a pilot dose-ranging study to determine the optimal dose that achieves the desired pharmacodynamic effect without undue toxicity.
Q: Can we administer this compound via a route other than deep subcutaneous? A: It is strongly discouraged. The Autogel formulation is specifically designed for deep subcutaneous release.[5] Administration via other routes, such as intramuscular or standard subcutaneous, will alter the PK profile and is not the validated method of delivery.[7]
Q: How should we handle the animal during injection? A: Proper restraint is key for both animal welfare and procedural success. For mice and rats, manual restraint by a trained handler is often sufficient. The animal should be held securely to prevent movement, which could dislodge the needle or cause injury.[14] For a deep SC injection in the flank, having the animal on a flat surface is often easier than scruffing. The animal must be kept still during the slow, 20-second injection.[11]
Q: What are the expected systemic side effects in animals? A: Based on its mechanism of action, you should monitor for signs of hyperglycemia or hypoglycemia.[3] Blood glucose monitoring may be warranted depending on the study goals. Other potential effects seen in animals and humans include gastrointestinal issues (diarrhea, loose stools) and, with chronic administration, a risk of gallstone formation due to reduced gallbladder motility.[3][11]
Data Summary Tables
Table 1: Key Pharmacokinetic Parameters of this compound Autogel
| Species | Dose | Cmax (Max Concentration) | T1/2 (Half-life) | AUC (Total Exposure) | Reference |
|---|---|---|---|---|---|
| Beagle Dog | 120 mg (single SC) | 88.1 ng/mL | ~198.6 hours | 6,995 ng·h/mL (0-840h) | [4][15] |
| Human (GEP-NET) | 120 mg (every 4 wks) | 5.3 - 8.6 ng/mL (trough) | N/A (steady state) | N/A |[3] |
Table 2: Recommended Injection Parameters for Rodents
| Parameter | Recommendation | Rationale | Reference |
|---|---|---|---|
| Route | Deep Subcutaneous (SC) | Ensures proper depot formation for sustained release. | [3] |
| Site | Dorsal Flank / Interscapular | Provides ample loose skin and space for depot. | [16] |
| Site Prep | Stretch skin flat | Prevents shallow intradermal injection. | [6] |
| Needle Angle | 90 degrees | Facilitates deep SC placement. | [9] |
| Injection Speed | Slow, ~20 seconds | Minimizes back-pressure and tissue trauma. | [10] |
| Post-Injection | Gentle pressure, no rubbing | Prevents disruption of the newly formed depot. |[9] |
References
-
Ciccarelli, A., et al. (2011). Pharmacokinetic evaluation of this compound. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Cipla USA. (2023). Cipla's this compound Injection Instructional Video. YouTube. Available at: [Link]
-
University of Arizona Research, Innovation & Impact. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). This compound injection Label. FDA. Available at: [Link]
-
Neuroendocrine Cancer UK. (2023). This compound Injections - Karen's Hints and Tips. YouTube. Available at: [Link]
-
Greenholz, Z. (2019). Preparing and Administering this compound. OncLive. Available at: [Link]
-
University of Tennessee Health Science Center. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. UTHSC IACUC. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). This compound injection - Prescribing Information. FDA. Available at: [Link]
-
Gaffney, P., et al. (2016). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]
-
Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available at: [Link]
-
Kim, Y., et al. (2022). Bioanalysis of this compound in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection. Journal of Chromatography B. Available at: [Link]
-
Yao, D.D. (2007). Center for Drug Evaluation and Research - Pharmacology/Toxicology NDA Review. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). SOMATULINE® DEPOT (this compound) INJECTION - Prescribing Information. FDA. Available at: [Link]
-
Ipsen. (n.d.). Administration | Somatuline® Depot (this compound). Available at: [Link]
-
Manon, A., et al. (2016). Pharmacokinetic (PK) Differences Between Subcutaneous and Intramuscular Administration of this compound: Results from a Phase I Study. European Neuroendocrine Tumor Society. Available at: [Link]
-
U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research - Pharmacology/Toxicology Review. FDA. Available at: [Link]
-
Mayo Clinic. (n.d.). This compound (subcutaneous route) - Side effects & uses. Available at: [Link]
-
Das, S., et al. (2020). Schematic representation of somatostatin receptor signalling pathways... ResearchGate. Available at: [Link]
-
Bevan, J.S., et al. (2008). Home administration of this compound Autogel® by patients with acromegaly, or their partners, is safe and effective. Clinical Endocrinology. Available at: [Link]
-
Krishnan, T., et al. (2024). Clinical impact of unsuccessful subcutaneous administration of octreotide LAR instead of intramuscular administration in patients with metastatic gastroenteropancreatic neuroendocrine tumors. Journal of Neuroendocrinology. Available at: [Link]
-
ResearchGate. (n.d.). Schematic illustration showing somatostatin receptor-mediated signaling... Available at: [Link]
-
Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]
-
ResearchGate. (n.d.). Bioanalysis of this compound in Dog Plasma... Request PDF. Available at: [Link]
-
Morton, D.B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at: [Link]
-
Cuevas-Ramos, D., & Fleseriu, M. (2014). Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways. Journal of Molecular Endocrinology. Available at: [Link]
-
Thompson, A., & Foltz, C. (2012). Manual Restraint and Common Compound Administration Routes in Mice and Rats. JoVE. Available at: [Link]
-
Mishra, S.K. (2024). Somatostatin and Somatostatin Receptors in Tumour Biology. MDPI. Available at: [Link]
-
University of British Columbia. (n.d.). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Animal Care Committee. Available at: [Link]
-
Gene Ontology Consortium. (n.d.). somatostatin receptor signaling pathway. AmiGO. Available at: [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. enets.org [enets.org]
- 8. Somatuline® Depot Administration [somatulinedepot.com]
- 9. m.youtube.com [m.youtube.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manual Restraint and Common Compound Administration Routes in Mice and Rats [jove.com]
- 15. Bioanalysis of this compound in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. az.research.umich.edu [az.research.umich.edu]
Validation & Comparative
Lanreotide versus Octreotide in vitro antiproliferative effects
[1][2]
Executive Summary
While Lanreotide and Octreotide are often viewed as clinically interchangeable Somatostatin Analogs (SSAs) for neuroendocrine tumor (NET) management, their in vitro antiproliferative profiles exhibit distinct, cell-type-specific nuances.[1] This guide dissects the molecular "hardware" (receptor affinity) and "software" (signaling pathways) that drive these differences, highlighting a critical, often-overlooked paradox where this compound may exhibit differential efficacy compared to Octreotide in specific NET models.
Receptor Affinity & Molecular "Hardware"
The antiproliferative efficacy of both agents hinges on their binding affinity to Somatostatin Receptors (SSTRs), specifically subtypes 2 and 5.[2] While both are SSTR2-preferring agonists, subtle structural differences influence their residence time and downstream signaling potency.
| Receptor Subtype | Octreotide Affinity ( | This compound Affinity ( | Functional Implication |
| SSTR2 | High (0.2 – 0.5 nM) | High (0.5 – 1.0 nM) | Primary driver of antiproliferative effects (G1 cell cycle arrest). |
| SSTR5 | Moderate (~5 – 10 nM) | Moderate (~5 – 10 nM) | Secondary antiproliferative mechanism; crucial for inhibition of hormone secretion. |
| SSTR3 | Low/Negligible | Low/Negligible | Associated with apoptosis; limited engagement by both first-gen SSAs. |
| SSTR1 | Negligible | Negligible | This compound has ~200x lower affinity than endogenous somatostatin; generally not targeted. |
Expert Insight:
Although the
Mechanistic Divergence & The "BON-1 Paradox"
Standard antiproliferative signaling for both drugs involves the activation of
Comparative Efficacy in Key NET Cell Lines
| Cell Line | Tumor Origin | Octreotide Effect | This compound Effect | Key Reference |
| QGP-1 | Pancreatic NET | No significant reduction | Significant reduction (~11% decrease) | Ungefroren et al., 2022 |
| BON-1 | Pancreatic NET | No significant reduction | Paradoxical Growth Stimulation (+26%) | Ungefroren et al., 2022 |
| GH3 | Pituitary | Antiproliferative | Antiproliferative | Classic Literature |
The "BON-1 Paradox": In a 2022 head-to-head study, this compound unexpectedly increased proliferation in BON-1 cells, whereas Octreotide had no effect.[1][3]
-
Hypothesis: This may be driven by "biased agonism" or crosstalk with the TGF-
pathway. In cells with specific SSTR stoichiometric ratios, this compound may inadvertently trigger a survival feedback loop (e.g., MAPK activation) rather than suppression. -
Clinical Relevance: This underscores the heterogeneity of NETs. If a patient shows tumor progression on one SSA, it may not be class resistance but rather a compound-specific failure, justifying a switch or combination strategy (e.g., adding mTOR inhibitors).
Signaling Pathway Visualization
The following diagram illustrates the canonical antiproliferative pathway and the potential "Paradoxical Crosstalk" node observed with this compound in specific contexts.
Figure 1: Canonical SSTR2 signaling leading to growth arrest, with the theoretical "Paradoxical Feedback" branch observed in select cell lines.
Experimental Protocol: Comparative Proliferation Assay
To validate these effects in your own lab, use this self-validating workflow. This protocol prioritizes direct cell counting over metabolic assays (MTT/WST-1), as metabolic activity can be decoupled from proliferation in slow-growing NET cells.
Phase 1: Cell Synchronization (Starvation)
-
Objective: Reset cell cycle to G0/G1 to ensure observed effects are drug-induced.
-
Step 1: Seed cells (e.g., QGP-1 or BON-1) at
cells/well in 24-well plates. -
Step 2: After 24h attachment, wash with PBS and replace media with low-serum (0.5% FBS) or serum-free media for 24 hours.
-
Validation Check: Verify morphology; cells should appear quiescent but healthy.
-
Phase 2: Treatment & Incubation
-
Groups:
-
Vehicle Control: DMSO (<0.1%).
-
Octreotide: 1 nM, 100 nM, 1
M. -
This compound: 1 nM, 100 nM, 1
M. -
Positive Control: Everolimus (10 nM) or TGF-
1 (if testing crosstalk).
-
-
Duration: Incubate for 72 to 96 hours . NET cells are slow-growing; 24h is insufficient to detect antiproliferative effects.
-
Media Refresh: Replace drug-containing media every 48 hours to prevent degradation.
Phase 3: Readout (Direct Counting)
-
Method: Trypsinize cells and count using an automated cell counter (e.g., Coulter or Vi-Cell) or hemocytometer with Trypan Blue exclusion.
-
Calculation:
Phase 4: Mechanism Validation (Western Blot)
To confirm the mechanism, lyse a parallel set of plates at 48 hours and probe for:
-
SSTR2: Confirm receptor expression (crucial for validity).
-
p-Akt (Ser473) / Total Akt: Downregulation indicates PI3K pathway suppression.
-
p-ERK1/2 / Total ERK: Assess MAPK pathway status (upregulation here may explain paradoxical growth).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating antiproliferative effects.
References
-
Ungefroren, H. et al. (2022). Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines. International Journal of Molecular Sciences.
- Nölting, S. et al. (2017). Somatostatin receptor subtype expression and function in human neuroendocrine tumor cell lines. Hormones and Cancer.
-
Caplin, M.E. et al. (2014). this compound in metastatic enteropancreatic neuroendocrine tumors (CLARINET). New England Journal of Medicine.
-
Rinke, A. et al. (2009). Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors (PROMID). Journal of Clinical Oncology.
- Bruns, C. et al. (2002). Somatostatin receptor subtypes: biological role and therapeutic potential. European Journal of Endocrinology.
Technical Comparison Guide: Lanreotide vs. Pasireotide Receptor Binding Profiles
Executive Summary: The Shift from SSTR2 to Pan-Receptor Targeting
In the development of Somatostatin Analogs (SSAs), the distinction between Lanreotide (first-generation) and Pasireotide (second-generation) represents a fundamental shift in pharmacological strategy. While this compound was engineered for high specificity toward Somatostatin Receptor subtype 2 (SSTR2)—the dominant receptor in growth hormone (GH)-secreting adenomas—Pasireotide was designed as a multireceptor ligand with a significantly broadened profile, most notably exhibiting ultra-high affinity for SSTR5 .[1][2][3]
This guide provides a rigorous analysis of their binding kinetics, downstream signaling implications, and the experimental methodologies required to validate these profiles.
Receptor Binding Kinetics: The Data
The functional differentiation between these two molecules is defined by their dissociation constants (
Comparative Binding Affinity Table ( in nM)
Data synthesized from Bruns et al. and subsequent EMA assessment reports.
| Receptor Subtype | This compound ( | Pasireotide ( | Fold Difference (Affinity Gain/Loss) |
| SSTR1 | > 1000 (Negligible) | 9.3 | ~100x Gain (Pasireotide) |
| SSTR2 | 0.75 (High Affinity) | 1.0 | Comparable (Slight loss with Pasireotide) |
| SSTR3 | > 100 (Low) | 1.5 | ~60x Gain (Pasireotide) |
| SSTR4 | > 1000 (Negligible) | > 100 (Low) | Negligible for both |
| SSTR5 | 5.2 (Moderate) | 0.16 (Ultra-High) | ~30-40x Gain (Pasireotide) |
Analysis of the Profile[1][4][5][6][7]
-
This compound is highly selective. It acts as a "sniper" for SSTR2, which explains its efficacy in classic acromegaly where SSTR2 density is high, and its favorable side-effect profile (less impact on insulin/glucagon balance).
-
Pasireotide is a "shotgun" with a specific boost. It binds SSTR1, 2, 3, and 5.[2][3][4][5][6] The critical differentiator is the SSTR5 affinity , which is roughly 30-40 times stronger than that of this compound.[5] This is the mechanistic basis for its use in Cushing’s Disease (where tumors express SSTR5) and resistant Acromegaly (where SSTR2 may be downregulated).
Visualization: Receptor Selectivity Map
The following diagram visualizes the binding "fingerprint" of each drug. Thicker lines indicate higher affinity (lower
Caption: Comparative binding map. Note Pasireotide's dominant connection to SSTR5 compared to this compound's SSTR2 exclusivity.[1][4][7][8][5][6]
Downstream Signaling & Clinical Consequences[6]
Binding is only the initiating event. The physiological outcome depends on which receptor is activated and its coupling to effector pathways.
The SSTR5 Paradox (Efficacy vs. Toxicity)
Both drugs activate
-
Somatotrophs (Pituitary): Both SSTR2 and SSTR5 activation suppress Growth Hormone (GH) secretion.
-
Corticotrophs (Pituitary): SSTR5 is the predominant receptor.[9] this compound (low SSTR5 affinity) is ineffective here; Pasireotide (high SSTR5 affinity) effectively suppresses ACTH.
-
Pancreatic Beta Cells: SSTR5 mediates insulin secretion inhibition. Pasireotide's high affinity for SSTR5 leads to significant insulin suppression, often causing hyperglycemia , a side effect rarely seen with this compound (which spares SSTR5-mediated insulin pathways).
Visualization: Differential Signaling Pathways[6]
Caption: Mechanistic flow showing why Pasireotide controls Cushing's (ACTH) but risks Hyperglycemia (Insulin) via SSTR5.[1]
Experimental Protocol: Validating Binding Profiles
To verify these profiles in a drug development setting, Radioligand Binding Assays are the gold standard.
Methodology: Competitive Membrane Binding Assay
Objective: Determine the
Phase 1: Membrane Preparation
-
Cell Line: Use CHO-K1 or HEK293 cells stably transfected with human recombinant SSTR1 through SSTR5 (individual cell lines for each subtype).
-
Lysis: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors (PMSF, Bacitracin).
-
Centrifugation: Centrifuge at 40,000 x g for 20 mins at 4°C to pellet membranes. Resuspend pellet and store at -80°C.
Phase 2: The Competition Assay
-
Reaction Mix: In 96-well plates, combine:
-
Membrane prep (20-50 µg protein/well).
-
Radioligand: [
I]-Somatostatin-14 (0.05 nM fixed concentration). -
Competitor Drug: Serial dilutions of this compound or Pasireotide (
M to M). -
Assay Buffer: 50 mM Tris-HCl, 1 mM EGTA, 5 mM
, 0.5% BSA.
-
-
Incubation: Incubate for 1 hour at 25°C (equilibrium).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Wash: Wash filters 3x with ice-cold buffer.
Phase 3: Data Analysis
-
Counting: Measure radioactivity (CPM) using a gamma counter.
-
Calculation:
-
Plot % Specific Binding vs. Log[Drug Concentration].
-
Calculate
using non-linear regression (Sigmoidal dose-response). -
Convert to
using the Cheng-Prusoff Equation : (Where is radioligand concentration and is the affinity of the radioligand).
-
Self-Validating Controls (Trustworthiness)
-
Non-Specific Binding (NSB): Include wells with excess unlabeled Somatostatin-14 (1 µM). If NSB > 20% of Total Binding, the assay is invalid (check filter soaking or wash steps).
-
Positive Control: Run native Somatostatin-14 in parallel; it should show high affinity (
< 1 nM) across all subtypes.
References
-
Bruns, C., et al. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology, 146(5), 707–716.
-
Schmid, H. A. (2008). Pasireotide (SOM230): development, mechanism of action and potential applications. Molecular and Cellular Endocrinology, 286(1-2), 69-74.
-
European Medicines Agency (EMA). Signifor (Pasireotide) Assessment Report.
-
Gatto, F., et al. (2019). Somatostatin Receptor Subtypes in Human Non-Functioning Pituitary Adenomas: In Vitro and In Vivo Correlations. Journal of Clinical Medicine, 8(3), 336.
Sources
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 6. Differences in somatostatin receptor subtype expression in patients with acromegaly: new directions for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Lanreotide and Other Somatostatin Analogs: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of lanreotide and other commercially available somatostatin analogs (SSAs), namely octreotide and pasireotide. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and practical considerations of these critical therapeutic agents. We will explore the fundamental biology of the somatostatin receptor system and synthesize data from pivotal clinical trials and in vitro studies to provide a clear, evidence-based analysis.
The Somatostatin System: A Primer on the "Universal Off-Switch"
Endogenous somatostatin (SST) is a key regulatory peptide that functions as a universal inhibitor of endocrine and exocrine secretions.[1][2][3] It exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][4][5] These receptors are widely distributed throughout the body and mediate various physiological processes, including the inhibition of growth hormone (GH), insulin, glucagon, and various gastrointestinal hormones.[1][6]
The native hormone, however, has a very short half-life of only 1-3 minutes, rendering it unsuitable for therapeutic use.[1][2] This limitation spurred the development of synthetic somatostatin analogs (SSAs) with modified structures that confer greater stability and prolonged duration of action. The first-generation analogs, octreotide and this compound, have been the cornerstone of therapy for neuroendocrine tumors (NETs) and acromegaly for decades.[2][7][8] A second-generation analog, pasireotide, offers a broader receptor binding profile and distinct clinical applications.
Mechanism of Action: The Critical Role of Receptor Selectivity
The therapeutic effects of SSAs are dictated by their specific binding affinities to the five SSTR subtypes. Upon activation, these receptors trigger common downstream signaling pathways, primarily through an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, modulation of calcium and potassium ion channels, and activation of phosphotyrosine phosphatases (PTPs) like SHP-1.[1][6][9] These events culminate in two primary outcomes:
-
Antisecretory Effects: Inhibition of hormone hypersecretion from neuroendocrine cells.[6]
-
Antiproliferative Effects: Induction of cell cycle arrest (primarily in the G1 phase) and, in some cases, apoptosis.[3][6][10]
The key differentiator between this compound, octreotide, and pasireotide lies in their unique receptor binding profiles, which dictates their clinical efficacy in various pathologies.
Signaling Pathway Overview
The diagram below illustrates the generalized signaling cascade initiated by SSA binding to its cognate receptors, leading to the inhibition of hormone secretion and cell proliferation.
Caption: Generalized SSTR signaling pathway activated by somatostatin analogs.
Head-to-Head Comparative Analysis
Receptor Binding Affinity
The differential affinities of this compound, octreotide, and pasireotide for the SSTR subtypes are the foundation of their distinct therapeutic profiles. First-generation analogs, this compound and octreotide, show the highest affinity for SSTR2 and moderate affinity for SSTR5.[9][11] In contrast, the second-generation analog, pasireotide, is a multi-receptor targeted ligand with high affinity for SSTR1, SSTR2, SSTR3, and notably, the highest affinity for SSTR5.[1][12][13]
| Somatostatin Analog | SSTR1 Affinity (Ki, nM) | SSTR2 Affinity (Ki, nM) | SSTR3 Affinity (Ki, nM) | SSTR4 Affinity (Ki, nM) | SSTR5 Affinity (Ki, nM) | Key Characteristics |
| Octreotide | >1000 | 0.3 - 1.0 | 25 - 60 | >1000 | 6 - 15 | Predominantly SSTR2 selective |
| This compound | 10 - 200 | 0.9 - 2.5 | 6 - 40 | >1000 | 3 - 10 | High affinity for SSTR2, moderate for SSTR5 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >1000 | 0.16 | Multi-receptor; highest affinity for SSTR5 |
Note: Ki values are compiled from various sources and may vary between studies. Lower Ki indicates higher binding affinity.[1][13][14][15]
This broader binding profile, particularly the high SSTR5 affinity, allows pasireotide to be effective in conditions where first-generation analogs may fail, such as in certain cases of acromegaly and Cushing's disease.[1][16]
Pharmacokinetics, Formulation, and Administration
Significant differences exist in the formulation and delivery of the long-acting release (LAR) versions of these drugs, impacting both clinical practice and patient experience.
| Feature | This compound Autogel (Somatuline® Depot) | Octreotide LAR (Sandostatin® LAR) | Pasireotide LAR (Signifor® LAR) |
| Formulation | Aqueous, supersaturated solution forming nanotubes post-injection.[2][7] | Drug encapsulated in poly(lactic-co-glycolic acid) (PLGA) microspheres.[2][7] | Drug encapsulated in PLGA microspheres. |
| Administration | Deep subcutaneous injection.[7] | Intramuscular injection.[2][7] | Intramuscular injection.[1] |
| Preparation | Pre-filled, ready-to-use syringe.[7] | Requires reconstitution (mixing vial of powder with liquid diluent).[2][7] | Requires reconstitution. |
| Dosing Interval | Typically every 28 days (can be extended in some patients).[17] | Typically every 28 days.[8] | Typically every 28 days.[1] |
| Ease of Use | Generally considered easier and faster to administer due to pre-filled syringe.[18] | More complex preparation can lead to concerns like needle clogging.[18] | Similar preparation complexity to Octreotide LAR. |
A time and motion analysis showed that this compound administration was significantly faster than octreotide LAR (mean 2.5 vs. 6.2 minutes), contributing to improved healthcare efficiency.[18]
Comparative Clinical Efficacy
While direct, large-scale head-to-head trials are limited, extensive clinical data and real-world evidence provide a basis for comparison.
Neuroendocrine Tumors (GEP-NETs): Both this compound and octreotide have demonstrated significant antiproliferative effects in patients with well-differentiated gastroenteropancreatic neuroendocrine tumors (GEP-NETs).[10]
-
CLARINET Study (this compound): Showed a significant prolongation in progression-free survival (PFS) with this compound 120 mg compared to placebo in patients with non-functioning GEP-NETs.
-
PROMID Study (Octreotide): Demonstrated that octreotide LAR 30 mg significantly increased the time to tumor progression compared to placebo in patients with metastatic midgut NETs.[3][19]
A retrospective analysis comparing patients on either drug found no overall difference in PFS between the two groups for metastatic GEP-NETs.[20] However, for grade 2 (G2) tumors, a statistically significant difference in median PFS favored octreotide LAR over this compound (12 vs. 7.2 months, respectively; p = 0.0372).[20] Conversely, real-world data from Canada suggested that patients initiated on this compound had longer treatment durations, required less rescue medication, and incurred lower overall medication costs compared to those on octreotide LAR.[21][22]
Acromegaly: Acromegaly is caused by a GH-secreting pituitary adenoma, which typically expresses high levels of SSTR2 and SSTR5.
-
This compound & Octreotide: Both are effective first-line medical treatments, achieving biochemical control (normalization of GH and IGF-1 levels) in a significant portion of patients.[23] Long-term studies show that this compound can maintain normal IGF-1 levels for over 6 years with stable tumor size.[24]
-
Pasireotide (PAOLA Study): A Phase III trial directly compared pasireotide LAR to octreotide LAR or this compound Autogel in patients with inadequately controlled acromegaly.[25][26] Pasireotide provided superior biochemical control, particularly in patients whose tumors expressed high levels of SSTR5. This highlights the benefit of pasireotide's multi-receptor profile in patients who are partial responders to first-generation SSAs.
Cushing's Disease: This condition is caused by an ACTH-secreting pituitary adenoma. These tumors predominantly express SSTR5, with lower expression of SSTR2.[27]
-
This compound & Octreotide: Generally ineffective due to their low affinity for the predominantly expressed SSTR5.
-
Pasireotide: With its high SSTR5 affinity, pasireotide is the only SSA approved for Cushing's disease.[1][16] It has been shown to reduce urinary free cortisol levels and lead to clinical improvements.[16][28][29]
Safety and Tolerability
The adverse event profiles of this compound and octreotide are very similar, primarily consisting of gastrointestinal issues that are usually transient. Pasireotide's unique receptor profile, however, leads to a higher incidence of a specific and significant side effect: hyperglycemia.
| Adverse Event | This compound | Octreotide | Pasireotide | Mechanistic Rationale |
| Diarrhea | Common | Common | Common | Inhibition of GI motility and secretions |
| Abdominal Pain | Common | Common | Common | Inhibition of GI motility and secretions |
| Cholelithiasis (Gallstones) | Common | Common | Common | Inhibition of gallbladder contractility[17] |
| Injection Site Reactions | Common | Common | Common | Local reaction to injection |
| Hyperglycemia | Infrequent | Infrequent | Very Common (up to 73%) [15] | High SSTR5 affinity inhibits insulin secretion from pancreatic β-cells more potently than glucagon secretion from α-cells (which express SSTR2).[1][15] |
The significant risk of hyperglycemia with pasireotide necessitates careful patient selection and proactive glycemic monitoring and management.[15]
Experimental Protocol: In Vitro Cell Proliferation Assay
To provide a practical framework for researchers, this section details a standard methodology for comparing the antiproliferative effects of different SSAs on a neuroendocrine tumor cell line (e.g., BON-1, QGP-1) that expresses SSTRs.
Experimental Workflow Diagram
Caption: Workflow for an in vitro cell proliferation assay.
Step-by-Step Methodology
-
Cell Culture: Maintain a human NET cell line (e.g., BON-1) in complete culture medium (e.g., DMEM/F-12 with 10% FBS).
-
Cell Seeding: Harvest cells using trypsin, perform a cell count (e.g., with a hemocytometer or automated counter), and seed them into 96-well microplates at a density of 3,000-5,000 cells per well. Allow cells to attach and resume growth for 24 hours.
-
Treatment Preparation: Prepare stock solutions of this compound, octreotide, and pasireotide in a suitable vehicle (e.g., sterile water). Create a serial dilution series for each analog in serum-free or low-serum medium to achieve final concentrations ranging from picomolar to micromolar.
-
Cell Treatment: Aspirate the culture medium from the wells and replace it with the medium containing the different concentrations of the SSAs or vehicle control. Include multiple replicate wells for each condition.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Proliferation Assessment: Quantify cell viability/proliferation using a standard colorimetric or luminescent assay (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's protocol for reagent addition and incubation.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background reading from all wells. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each analog using non-linear regression analysis.
This self-validating system, which includes a vehicle control and a dose-response range, allows for a robust quantitative comparison of the antiproliferative potency of each SSA.
Conclusion and Future Perspectives
This compound and octreotide, as first-generation somatostatin analogs, exhibit similar mechanisms of action and clinical efficacy in SSTR2-dominant conditions like GEP-NETs and acromegaly. The primary distinctions lie in their formulation and administration, with this compound offering a more convenient, pre-filled deep subcutaneous injection compared to the intramuscular injection of octreotide that requires reconstitution.[7][18]
Pasireotide represents a significant evolution, with its multi-receptor binding profile, especially its high affinity for SSTR5.[1] This makes it a valuable therapeutic option for Cushing's disease and for acromegaly patients who are inadequately controlled on first-generation analogs.[16][25] However, its potent SSTR5-mediated inhibition of insulin secretion results in a high incidence of hyperglycemia, which must be carefully managed.[15]
The choice of analog depends critically on the clinical indication, the specific SSTR expression profile of the tumor, the patient's previous response to therapy, and tolerability. The development of novel formulations, such as oral octreotide capsules, marks the next frontier in SSA therapy, aiming to reduce the burden of injections and improve patient quality of life.[11][30][31] Continued research into SSTR biology and the development of receptor-specific or biased agonists will further refine and personalize the treatment of neuroendocrine diseases.
References
-
Gadelha, M. R., Wildemberg, L. E., & Kasuki, L. (2022). Pasireotide—a novel somatostatin receptor ligand after 20 years of use. Endocrine, 76(1), 1-13. [Link]
-
Wray, T., James, E., & Cardona, K. (2019). This compound vs octreotide LAR for patients with advanced gastroenteropancreatic neuroendocrine tumors: An observational time and motion analysis. Journal of Clinical Oncology, 37(15_suppl), e15703-e15703. [Link]
-
Cives, M., & Strosberg, J. R. (2017). From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms. Current Oncology Reports, 19(3), 1-8. [Link]
-
Huynh, L., et al. (2023). Treatment Patterns of Long-Acting Somatostatin Analogs for Neuroendocrine Tumors. American Health & Drug Benefits, 16(6). [Link]
-
The Healing NET Foundation. (2015). Octreotide and this compound. [Link]
-
Pivonello, R., et al. (2021). Octreotide and Pasireotide Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects. International Journal of Molecular Sciences, 22(18), 9782. [Link]
-
NET Cancer Day. (2025). Somatostatin Analogues for Neuroendocrine Cancer: this compound and Octreotide. [Link]
-
Drugs.com. (n.d.). This compound vs Somatuline Depot Comparison. [Link]
-
Journal of Oncology Navigation & Survivorship. (2020). A Real-World Observational Study of Somatostatin Analog Use and Costs in Canada. [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of this compound (Somatostatin analogue)? [Link]
-
Horiguchi, K., et al. (2020). Successful Therapy Using Pasireotide Long-acting Release for Cushing's Disease Merged with Biochemical Acromegaly. Internal Medicine, 59(1), 71-76. [Link]
-
Zeng, Z., et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. Acta Pharmaceutica Sinica B. [Link]
-
Leon-Justel, A., et al. (2020). Somatostatin Analogs in Clinical Practice: A Review. Cancers, 12(3), 586. [Link]
-
R. de Herder, W. W., & Hofland, L. J. (2020). Somatostatin Analogs in Clinical Practice: A Review. Cancers, 12(3), 586. [Link]
-
Abdel-Ghani, A., et al. (2022). Comparing Somatostatin Analogs in the Treatment of Advanced Gastroenteropancreatic Neuroendocrine Tumors. The Oncologist, 27(2), e135-e142. [Link]
-
Gadelha, M. R., & Fleseriu, M. (2021). Novel therapies for acromegaly. Endocrine, 72(3), 605-616. [Link]
-
CheckRare. (2022). Two-Year Efficacy Data With Oral Octreotide to Treat Acromegaly. [Link]
-
OncLive. (2018). Overview of Somatostatin Analogs for NETs. [Link]
-
Wikipedia. (n.d.). Octreotide. [Link]
-
De Bruin, C., et al. (2016). Octreotide SC depot in patients with acromegaly and functioning neuroendocrine tumors: a phase 2, multicenter study. Cancer Chemotherapy and Pharmacology, 77(5), 1037-1045. [Link]
-
Strosberg, J., & Kvols, L. (2010). Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World Journal of Gastroenterology, 16(24), 2963-2970. [Link]
-
Chen, C., & Tashjian, A. H. (1997). Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells. Journal of Biological Chemistry, 272(30), 18973-18979. [Link]
-
Nachtigall, L. B., et al. (2016). Monotherapy with this compound depot for acromegaly: long-term clinical experience in a pituitary center. Pituitary, 19(5), 516-523. [Link]
-
Franck, S. E., et al. (2024). Pasireotide-induced hyperglycemia in Cushing's disease and Acromegaly: A clinical perspective and algorithms proposal. Frontiers in Endocrinology, 15, 1348858. [Link]
-
Strosberg, J., & Kvols, L. (2010). Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World Journal of Gastroenterology, 16(24), 2963-2970. [Link]
-
Cuevas-Ramos, D., & Fleseriu, M. (2016). Novel Somatostatin Receptor Ligands Therapies for Acromegaly. Frontiers in Endocrinology, 7, 1. [Link]
-
Tsvetov, G., et al. (2022). Real-World Experience with Pasireotide-LAR in Cushing's Disease: Single-Center 12-Month Observational Study. Journal of Clinical Medicine, 11(19), 5859. [Link]
-
Fleseriu, M., et al. (2021). Oral octreotide capsules for acromegaly treatment: application of clinical trial insights to real-world use. Expert Review of Endocrinology & Metabolism, 16(5), 247-261. [Link]
-
Leon-Justel, A., et al. (2020). Somatostatin Analogs in Clinical Practice: A Review. ResearchGate. [Link]
-
Bolanowski, M., et al. (2020). Efficacy of long-term this compound treatment in patients with acromegaly. ResearchGate. [Link]
-
Cuevas-Ramos, D., & Fleseriu, M. (2016). Pasireotide: a novel treatment for patients with acromegaly. Drug Design, Development and Therapy, 10, 227-240. [Link]
-
Strosberg, J. R. (2010). Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors. World Journal of Gastroenterology, 16(24), 2963-2970. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Somatostatin receptors. [Link]
-
Bolanowski, M., et al. (2022). Pasireotide-a novel somatostatin receptor ligand after 20 years of use. Endocrine, 76(1), 1-13. [Link]
-
Yoshida, S., et al. (2013). Inhibitory Effect of Somatostatin Peptide Analogues on DNA Polymerase Activity and Human Cancer Cell Proliferation. Anticancer Research, 33(10), 4349-4354. [Link]
-
Kaemmerer, D., et al. (2011). Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies. Journal of Clinical Pathology, 64(8), 661-666. [Link]
-
Gatto, F., et al. (2022). Long-term Efficacy and Safety of Pasireotide in Patients With Acromegaly: 14 Years of Single-Center Real-World Experience. The Journal of Clinical Endocrinology & Metabolism, 107(5), e2041-e2051. [Link]
-
Zeng, Z., et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. ResearchGate. [Link]
-
Gatto, F., et al. (2018). Pasireotide Responsiveness in Acromegaly Is Mainly Driven by Somatostatin Receptor Subtype 2 Expression. The Journal of Clinical Endocrinology & Metabolism, 103(12), 4479-4488. [Link]
-
Kumar, U., & Grant, M. (2010). Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways. Endocrine-Related Cancer, 17(1), R53-R71. [Link]
-
National Center for Biotechnology Information. (n.d.). Pasireotide. PubChem Compound Database. [Link]
-
Kumar, U. (2021). Somatostatin and Somatostatin Receptors in Tumour Biology. International Journal of Molecular Sciences, 22(16), 8893. [Link]
Sources
- 1. Pasireotide—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Octreotide and this compound — The Healing NET Foundation [thehealingnet.org]
- 3. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatostatin Analogs in Clinical Practice: A Review [mdpi.com]
- 7. ronnyallan.net [ronnyallan.net]
- 8. onclive.com [onclive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Octreotide - Wikipedia [en.wikipedia.org]
- 12. Pasireotide-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pasireotide | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pasireotide-induced hyperglycemia in Cushing’s disease and Acromegaly: A clinical perspective and algorithms proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Successful Therapy Using Pasireotide Long-acting Release for Cushing's Disease Merged with Biochemical Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Comparing Somatostatin Analogs in the Treatment of Advanced Gastroenteropancreatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment Patterns of Long-Acting Somatostatin Analogs for Neuroendocrine Tumors | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 22. A Real-World Observational Study of Somatostatin Analog Use and Costs in Canada - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 23. researchgate.net [researchgate.net]
- 24. Monotherapy with this compound depot for acromegaly: long-term clinical experience in a pituitary center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 26. dovepress.com [dovepress.com]
- 27. researchgate.net [researchgate.net]
- 28. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. scienceopen.com [scienceopen.com]
- 31. m.youtube.com [m.youtube.com]
Validating the Role of SSTR2 in Lanreotide's Mechanism of Action
A Comparative Technical Guide for Drug Development
Executive Summary
This guide provides a rigorous technical framework for validating the mechanism of action (MoA) of Lanreotide, a synthetic somatostatin analog (SSA).[1] While this compound is clinically established, validating its specific dependence on Somatostatin Receptor 2 (SSTR2) requires a multi-dimensional experimental approach. This document contrasts this compound’s receptor profile with key alternatives (Octreotide, Pasireotide) and details self-validating protocols to confirm SSTR2-mediated signaling, specifically G
Comparative Receptor Profiling: The SSTR2 Selectivity
This compound's therapeutic index is defined by its high affinity for SSTR2 and moderate affinity for SSTR5, distinguishing it from pan-receptor ligands like Pasireotide.
Table 1: Comparative Binding Affinities (K_i in nM) Lower K_i indicates higher affinity. Data represents consensus values from human recombinant receptor studies.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Target |
| This compound | >1000 | 0.75 - 0.9 | >100 | >1000 | 5.0 - 10.0 | SSTR2 (High Selectivity) |
| Octreotide | >1000 | 0.4 - 0.8 | >100 | >1000 | 6.0 - 15.0 | SSTR2 |
| Pasireotide | 9.3 | 1.0 | 1.5 | >100 | 0.16 | SSTR5 (Pan-affinity) |
| Somatostatin-14 | 1.1 | 1.3 | 1.6 | 1.8 | 0.9 | Non-selective |
Analysis:
-
This compound vs. Pasireotide: Pasireotide exhibits a 30-40 fold higher affinity for SSTR5 and significant binding to SSTR1/3.[2] this compound’s lack of SSTR1/3 binding minimizes off-target effects but necessitates SSTR2 dominance for efficacy.
-
This compound vs. Octreotide: Both share a similar profile, but this compound's formulation (Autogel/Depot) often dictates its clinical selection over Octreotide in specific neuroendocrine tumor (NET) settings.
Mechanistic Architecture: SSTR2 Signaling Cascade
To validate this compound, one must map its binding to quantifiable downstream events. Upon binding SSTR2, this compound triggers a G
Figure 1: SSTR2 Signal Transduction Pathway This diagram illustrates the causality from Ligand Binding to Antiproliferative outcomes.
Caption: this compound-induced SSTR2 activation inhibits Adenylyl Cyclase via G
Experimental Validation Protocols
To scientifically validate SSTR2 as the driver of this compound's action, a "Triangulation Approach" is required: Binding (Affinity), Function (Efficacy), and Specificity (Dependency).
Protocol 1: Competitive Radioligand Binding Assay (Affinity)
Objective: Quantify the affinity (
-
Membrane Preparation: Harvest CHO-K1 cells stably transfected with human SSTR2.[1] Homogenize in ice-cold Tris-HCl buffer. Centrifuge at 35,000 x g to isolate membranes.
-
Incubation:
-
Tracer: 0.05 nM [
I]-Somatostatin-14 (fixed concentration). -
Competitor: this compound (10
M to 10 M). -
Non-Specific Binding (NSB): Include excess unlabeled Somatostatin-14 (1
M) in parallel wells.
-
-
Equilibrium: Incubate for 60 min at 25°C.
-
Separation: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Analysis: Measure radioactivity via gamma counter. Calculate
and convert to using the Cheng-Prusoff equation: [3]
Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay (Functional Efficacy)
Objective: Prove that this compound binding results in G
-
Cell Seeding: Seed SSTR2-expressing HEK293 cells (2,000 cells/well) in 384-well plates.
-
Pre-treatment: Add 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring measured changes are due to synthesis inhibition, not degradation.
-
Stimulation & Treatment:
-
Add Forskolin (10
M) to stimulate Adenylyl Cyclase. -
Simultaneously add this compound (dose-response: 0.1 nM - 1
M).
-
-
Incubation: 30 minutes at Room Temperature.
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., LANCE or HTRF).
Protocol 3: CRISPR-Cas9 SSTR2 Knockout (Specificity)
Objective: Confirm that the observed antiproliferative effects are exclusively SSTR2-dependent.
-
Design: Generate a guide RNA (gRNA) targeting Exon 1 of the SSTR2 gene.
-
Transfection: Transfect NET cell line (e.g., BON-1 or QGP-1) with Cas9-gRNA ribonucleoprotein complex.
-
Validation: Confirm KO via Western Blot using an anti-SSTR2 C-terminal antibody.
-
Proliferation Assay:
-
Treat Wild-Type (WT) and SSTR2-KO cells with this compound (100 nM) for 72 hours.
-
Measure viability using WST-1 or BrdU incorporation.
-
-
Outcome: this compound should induce cell cycle arrest in WT cells but show zero efficacy in KO cells. This is the ultimate proof of mechanism.
Validation Logic Workflow
The following diagram outlines the decision logic for validating the drug's mechanism.
Figure 2: Validation Logic Flow
Caption: Step-wise logic gate to confirm this compound's SSTR2 dependency. Failure at any node invalidates the mechanism.
References
-
Rai, U. et al. (2015). Therapeutic uses of somatostatin and its analogues: Current view and potential applications.[13] Pharmacology & Therapeutics. Link
-
Gomes-Porras, M. et al. (2020). Somatostatin Analogs in Clinical Practice: a Review. International Journal of Molecular Sciences. Link
-
Hofland, L. J. et al. (1995). Internalization of the somatostatin receptor subtype 2 by somatostatin and octreotide. Endocrinology.[1][13][14] Link
-
Bruns, C. et al. (2002). SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile. European Journal of Endocrinology. Link
-
Ben-Shlomo, A. & Melmed, S. (2010). Pituitary somatostatin receptor signaling.[1][4][14] Trends in Endocrinology & Metabolism. Link
-
BindingDB. (2025). Assay Protocol: cAMP Inhibition for SSTR Agonists. Binding Database. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. droracle.ai [droracle.ai]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 9. Frontiers | Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of this compound in bronchopulmonary neuroendocrine tumor cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]
- 12. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Unique Binding Profile | SIGNIFOR® LAR (pasireotide) [signiforlar.com]
Cross-Validation of Lanreotide's Effects in Different Cancer Cell Lines: A Comparative Technical Guide
Executive Summary: The Necessity of Cross-Validation
In the development of somatostatin analogs (SSAs), reliance on a single biological model is a critical failure point. Lanreotide, a cyclic octapeptide and SSTR2-preferring agonist, exhibits distinct efficacy profiles depending on the receptor landscape of the target tissue.
This guide provides a rigorous framework for cross-validating this compound’s performance. Unlike standard datasheets, we analyze the divergence in response between pituitary adenoma models (e.g., GH3) and neuroendocrine tumor (NET) models (e.g., BON-1, QGP-1). We establish why this compound serves as the "SSTR2-Benchmark" against which next-generation multi-ligands like Pasireotide must be measured.
Mechanistic Grounding & Comparative Landscape
Receptor Affinity Profile
This compound’s mechanism is defined by high-affinity binding to Somatostatin Receptor subtype 2 (SSTR2) and moderate affinity for SSTR5. This contrasts with Pasireotide, which trades some SSTR2 affinity for a significantly broader profile (SSTR1, 3, 5).[1][2]
Table 1: Comparative Receptor Affinity (Ki values in nM) Lower values indicate higher affinity.
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 | Primary Clinical Target |
| This compound | >1000 | 0.75 | >100 | >1000 | 5.2 | Acromegaly, GEP-NETs |
| Octreotide | >1000 | 0.87 | >100 | >1000 | 20.0 | Acromegaly, GEP-NETs |
| Pasireotide | 9.3 | 2.5 | 1.5 | >100 | 0.16 | Cushing's, Acromegaly (Resistant) |
Expert Insight: The 100-fold difference in SSTR5 affinity between this compound and Pasireotide is the molecular basis for differential clinical outcomes. In cell lines dominated by SSTR5 (or where SSTR2 is downregulated/internalized), this compound efficacy will plateau, necessitating the use of Pasireotide as a positive control for "receptor-rescue."
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by this compound. Note the bifurcation: one path inhibits secretion (cAMP-dependent), while the other drives antiproliferative effects (phosphatase-dependent).
Figure 1: this compound Mechanism of Action. The drug binds SSTR2, activating Gi proteins to inhibit Adenylyl Cyclase (AC) and Calcium channels, directly reducing hormone secretion. Simultaneously, recruitment of protein tyrosine phosphatases (PTP) drives antiproliferative signaling.
Strategic Cell Line Selection for Cross-Validation
To validate this compound comprehensively, you must select cell lines that represent the heterogeneity of human tumors. Using a single line (e.g., just GH3) will bias your data toward antisecretory efficacy and mask potential antiproliferative resistance.
The "Gold Standard" Pituitary Model: GH3
-
Origin: Rat pituitary tumor.
-
SSTR Profile: High SSTR2, Moderate SSTR1.
-
Role in Validation: Primary model for antisecretory efficacy .
-
Expected this compound Effect: Significant reduction in Growth Hormone (GH) secretion; induction of apoptosis (sub-G1 accumulation).
The "Resistant" NET Models: BON-1 & QGP-1
-
Origin: Human Pancreatic Neuroendocrine Tumor (PanNET).
-
SSTR Profile: Variable. often low SSTR2 expression compared to human tissue; higher SSTR5/SSTR3 presence.
-
Role in Validation: Model for antiproliferative resistance .
-
Expected this compound Effect:
-
BON-1: Literature indicates minimal antiproliferative effect or even paradoxical growth stimulation in some culture conditions due to low SSTR2 density.
-
QGP-1: Generally resistant to this compound/Octreotide induced apoptosis.
-
Why use them? To demonstrate the "ceiling" of SSTR2-targeted therapy and validate the superior efficacy of multi-ligands (Pasireotide) in resistant phenotypes.
-
Experimental Protocols
Workflow Overview
This self-validating workflow ensures that observed effects are receptor-mediated and not artifacts of toxicity.
Figure 2: Cross-Validation Workflow. Critical checkpoint: Verification of SSTR expression (Step 1) is mandatory before treatment to interpret resistance correctly.
Protocol A: Antisecretory Efficacy (GH3 Cells)
Objective: Quantify this compound-induced inhibition of Growth Hormone (GH).
-
Seeding: Plate GH3 cells at
cells/well in 24-well plates using Ham’s F10 medium + 15% Horse Serum + 2.5% FBS. -
Acclimatization: Incubate for 48-72 hours to reach semi-confluence.
-
Starvation: Wash cells and switch to serum-free medium for 2 hours to synchronize secretion.
-
Treatment:
-
Vehicle Control: PBS/DMSO (<0.1%).
-
This compound: Dose curve (1 nM, 10 nM, 100 nM, 1 µM).
-
Positive Control: Somatostatin-14 (1 µM).
-
-
Incubation: 24 hours.
-
Collection: Collect supernatant. Centrifuge at 2000xg for 5 min to remove debris.
-
Quantification: Use Rat GH ELISA kit.
-
Validation Criteria: this compound must inhibit GH secretion by >20% at 100 nM to be considered active.
Protocol B: Antiproliferative Efficacy (BON-1/QGP-1)
Objective: Assess cell cycle arrest and apoptosis.
-
Seeding: Plate cells at
cells/well in 96-well plates (DMEM/F12 + 10% FBS). -
Treatment: Add this compound (10 nM – 1 µM) every 24 hours for 3 to 6 days .
-
Note: Single dosing is insufficient for SSAs due to peptide stability and receptor recycling dynamics. Replenish medium/drug daily.
-
-
Readout 1 (Metabolic Activity): CCK-8 or Alamar Blue assay at Day 3 and Day 6.
-
Readout 2 (Apoptosis - Confirmatory): If metabolic reduction is observed, scale up to 6-well plates and perform Annexin V-FITC/PI flow cytometry to distinguish cytostasis from cytotoxicity.
-
Expected Outcome:
-
GH3: Significant increase in apoptotic cells.[3]
-
BON-1: Minimal effect expected. If growth stimulation occurs (as noted in some literature), verify TGF-β pathway crosstalk.
-
Data Synthesis & Comparative Analysis
The following table summarizes expected results based on synthesized literature data. Use this to benchmark your internal validation.
Table 2: Cross-Validation Benchmarks
| Feature | GH3 (Pituitary) | BON-1 (Pancreatic NET) | QGP-1 (Pancreatic NET) |
| SSTR2 Expression | High | Low/Variable | Low |
| SSTR5 Expression | Moderate | Moderate | Moderate |
| This compound Effect (Secretion) | High (GH inhibition) | Moderate (CgA inhibition) | Low/Moderate |
| This compound Effect (Viability) | Apoptosis Induction (+23% sub-G1) | Resistant (No signif. inhibition) | Resistant |
| Pasireotide Effect (Viability) | High (Superior to this compound) | Moderate (Superior to this compound) | Moderate |
| Clinical Correlation | Predicts Acromegaly response | Predicts "Stable Disease" (Cytostasis) | Predicts Resistance |
Causality Analysis[4]
-
Why does this compound fail in BON-1 viability? The antiproliferative effect is strictly SSTR2-dependent in many pathways. BON-1 cells often lack sufficient SSTR2 density to trigger the PTP-mediated apoptotic cascade, despite retaining some antisecretory capacity via other mechanisms.
-
Why is Pasireotide superior in these models? Its high affinity for SSTR5 and SSTR3 allows it to bypass the SSTR2 deficiency in NET cell lines, activating compensatory apoptotic pathways.
References
-
Comparison of binding affinity of somatostatin analogs. Title: Comparison of different somatostatin receptor ligands binding...[4] Source: ResearchGate URL:[5][Link]
-
Differential effects in BON-1 and QGP-1 cell lines. Title: Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines Source: NIH / PubMed URL:[Link]
-
This compound effects on GH3 cell apoptosis. Title: this compound Promotes Apoptosis and Is Not Radioprotective in GH3 Cells Source: PubMed URL:[Link]
-
Long-term effects of Pasireotide vs Octreotide/Lanreotide in GH3. Title: Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines Source: ResearchGate URL:[5][Link]
-
This compound Mechanism of Action. Title: What is the mechanism of this compound Acetate? Source: Patsnap Synapse URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of somatostatin analogues in rat GH-secreting pituitary tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Scientist's Guide to Assessing the Superiority of Novel Lanreotide Formulations
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the performance of novel lanreotide formulations. We will move beyond clinical endpoints to dissect the critical physicochemical and in-vitro performance attributes that underpin a formulation's success, enabling a robust and data-driven comparison with existing alternatives.
Introduction: The Clinical Imperative for Advanced this compound Formulations
This compound, a synthetic somatostatin analogue, is a cornerstone in the management of acromegaly and neuroendocrine tumors (NETs)[1][2]. Its therapeutic efficacy is intrinsically linked to maintaining stable, therapeutic concentrations over extended periods. The evolution from early sustained-release microparticle formulations to advanced systems like this compound Autogel®/Somatuline® Depot has been driven by the need for improved patient convenience, consistent drug release, and enhanced manufacturing simplicity[3][4][5][6].
The most significant recent advancement is the development of an aqueous, viscous formulation where this compound self-assembles into nanotubes upon subcutaneous injection, forming a drug depot[7][8][9]. This technology circumvents the challenges associated with polymeric microspheres, such as the need for reconstitution, the use of organic solvents in manufacturing, and the potential for burst release[4].
This guide will equip you with the experimental methodologies to rigorously compare such novel formulations against established benchmarks.
Key Performance Attributes for Comparative Assessment
A thorough assessment of a novel this compound formulation hinges on a multi-faceted experimental approach. The following sections detail the critical assays and the scientific rationale behind them.
Physicochemical Characterization: The Foundation of Performance
Understanding the fundamental properties of the formulation is paramount.
Table 1: Comparative Physicochemical Attributes of this compound Formulations
| Parameter | Novel Formulation (e.g., Autogel) | Traditional Formulation (e.g., Microparticles) | Rationale for Comparison |
| Appearance | Clear, viscous aqueous solution | Lyophilized powder requiring reconstitution | Ease of use and potential for administration errors with reconstitution. |
| Viscosity | High | Low (once reconstituted) | Impacts injectability and depot formation. |
| Drug Loading | High (e.g., 60, 90, 120 mg in a small volume) | Variable, dependent on microparticle technology | Higher drug loading in a smaller volume improves patient comfort. |
| Excipients | Minimal to none (primarily this compound and water)[4] | Typically includes polymers (e.g., PLGA) | Excipients can influence stability, release kinetics, and immunogenicity. |
| Structure | Self-assembled nanotubes in a hydrogel matrix[7][8] | Drug encapsulated within polymeric microspheres | The underlying structure dictates the drug release mechanism. |
Experimental Protocol: Rheological Analysis
Objective: To quantify the viscosity and viscoelastic properties of the formulation, which are critical for injectability and depot integrity.
Methodology:
-
Instrumentation: Use a cone-and-plate or parallel-plate rheometer.
-
Sample Loading: Carefully load the this compound formulation onto the rheometer plate, ensuring no air bubbles are trapped.
-
Temperature Control: Maintain the temperature at both storage (e.g., 4°C) and physiological (37°C) conditions.
-
Shear Rate Sweep: Perform a shear rate sweep (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.
-
Oscillatory Measurement: Conduct a frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain to determine the storage (G') and loss (G'') moduli, indicating the gel-like or liquid-like behavior.
Causality: A formulation with high viscosity at rest but shears thins upon injection is desirable for ease of administration and stable depot formation. The dominance of G' over G'' at physiological temperatures confirms the formation of a stable gel depot.
In Vitro Release Kinetics: Predicting In Vivo Performance
The rate and extent of drug release from the depot are critical determinants of therapeutic efficacy and dosing frequency.
Table 2: Comparative In Vitro Release Profile
| Parameter | Novel Formulation (e.g., Autogel) | Traditional Formulation (e.g., Microparticles) | Significance |
| Initial Burst Release | Low and controlled | Can be variable and high | A high initial burst can lead to toxicity and wasted drug. |
| Sustained Release Profile | Zero-order or near-zero-order kinetics | Often exhibits triphasic release (burst, lag, sustained) | A consistent, sustained release ensures stable therapeutic drug levels. |
| Duration of Release | >28 days | Typically designed for 28 days | Longer duration can extend the dosing interval. |
Experimental Protocol: In Vitro Release Assay
Objective: To simulate the in vivo release of this compound from the formulation over an extended period.
Methodology:
-
Apparatus: Use a sample-and-separate method or a dialysis-based system.
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C with gentle agitation.
-
Sample Preparation: Accurately dispense a known amount of the this compound formulation into the release apparatus.
-
Sampling: At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
Self-Validation: The assay should include controls such as a "no drug" blank and a "100% release" standard to ensure accuracy. The cumulative release should approach the total drug load over the study period.
Caption: Workflow for the in vitro release assessment of this compound formulations.
Stability Assessment: Ensuring Product Integrity
The long-term stability of the formulation is crucial for its shelf-life and consistent performance.
Experimental Protocol: Accelerated Stability Study
Objective: To evaluate the chemical and physical stability of the this compound formulation under stressed conditions to predict its long-term shelf-life.
Methodology:
-
Storage Conditions: Store the formulation at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH) and refrigerated conditions (5°C).
-
Time Points: Pull samples at initial, 1, 3, and 6-month time points.
-
Analytical Tests:
-
Appearance: Visual inspection for clarity, color, and particulates.
-
pH: Measure the pH of the formulation.
-
Purity and Degradants: Use a stability-indicating HPLC method to quantify this compound and any degradation products.
-
Viscosity: Perform rheological analysis as described previously.
-
Trustworthiness: A robust stability-indicating HPLC method that can separate the active pharmaceutical ingredient from all potential degradation products is the cornerstone of a trustworthy stability assessment.
Sources
- 1. This compound Injection: MedlinePlus Drug Information [medlineplus.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Efficacy of the new long-acting formulation of this compound (this compound Autogel) in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Depot: An Antineoplastic Treatment of Carcinoid or Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Autogel: a review of its use in the management of acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound depot deep subcutaneous injection: a new method of delivery and its associated benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ronnyallan.net [ronnyallan.net]
- 9. Somatuline® Depot Formulation [somatulinedepot.com]
A Comparative Analysis of Lanreotide's Impact on Cellular Signaling Pathways: A Guide for Researchers
This guide provides an in-depth comparative analysis of Lanreotide's effects on key intracellular signaling pathways, with a particular focus on its performance relative to other somatostatin analogs, primarily Octreotide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive understanding of this compound's mechanism of action in the context of neuroendocrine tumors (NETs).
Introduction: Beyond Symptom Control - The Antiproliferative Mechanisms of this compound
This compound is a long-acting synthetic analog of the natural hormone somatostatin, a key regulator of the endocrine system.[1] While initially lauded for its efficacy in managing the symptoms of hormone-secreting neuroendocrine tumors, such as those associated with carcinoid syndrome, its role as an antiproliferative agent has garnered significant attention.[2][3] This guide delves into the molecular underpinnings of this compound's antitumor effects, exploring its differential impact on critical signaling cascades that govern cell growth, proliferation, and survival.
The therapeutic efficacy of this compound is primarily mediated through its interaction with somatostatin receptors (SSTRs), particularly subtypes SSTR2 and SSTR5, which are frequently overexpressed on the surface of NET cells.[4] Binding of this compound to these G-protein coupled receptors initiates a cascade of intracellular events that ultimately culminate in the modulation of key signaling pathways. Understanding the nuances of these interactions, especially in comparison to other somatostatin analogs like Octreotide, is crucial for optimizing therapeutic strategies and developing novel drug combinations.
Somatostatin Receptor Binding Affinity: A Tale of Two Analogs
The initial point of interaction and a key determinant of downstream signaling is the binding affinity of this compound and its counterparts to various SSTR subtypes. Both this compound and Octreotide exhibit a high affinity for SSTR2, the most predominantly expressed subtype in well-differentiated NETs. However, subtle differences in their binding profiles for other SSTRs can influence their overall biological activity.
| Somatostatin Analog | SSTR2 IC50 (nM) | SSTR5 IC50 (nM) | Reference |
| This compound | 0.8 | 5.2 | [5] |
| Octreotide | 0.6 | 7 | [5] |
As the data indicates, both this compound and Octreotide are potent binders to SSTR2, with Octreotide showing a slightly higher affinity. Conversely, this compound demonstrates a marginally stronger interaction with SSTR5 compared to Octreotide.[5] These subtle differences in receptor affinity may contribute to the varied cellular responses observed in preclinical and clinical studies.
The Core Signaling Axis: Modulation of PI3K/Akt/mTOR and MAPK/ERK Pathways
Upon binding to SSTR2 and SSTR5, this compound triggers a signaling cascade that converges on two central pathways implicated in cancer cell proliferation and survival: the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[6]
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival.[7] Constitutive activation of this pathway is a common feature in many cancers, including NETs. This compound, upon binding to SSTRs, can inhibit this pathway through multiple mechanisms. A key event is the activation of the inhibitory G-protein (Gi), which in turn can suppress the activity of PI3K.[6] Furthermore, SSTR2 activation can recruit the tyrosine phosphatase SHP-1, which can dephosphorylate and inactivate components of the PI3K/Akt signaling cascade.[6] This ultimately leads to decreased phosphorylation of Akt and its downstream effector, mTOR, resulting in the inhibition of protein synthesis and cell cycle progression.
DOT Diagram: this compound's Impact on the PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
The MAPK/ERK Pathway: A Driver of Cell Proliferation
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Similar to the PI3K/Akt pathway, its dysregulation is a hallmark of many cancers. The activation of SSTRs by this compound can lead to the inhibition of the MAPK/ERK pathway, although the precise mechanisms are complex and can be cell-type dependent. This inhibition is thought to contribute significantly to the antiproliferative effects of somatostatin analogs.
DOT Diagram: this compound's Impact on the MAPK/ERK Pathway
Caption: this compound inhibits the MAPK/ERK signaling cascade.
The Role of Adenylyl Cyclase and cAMP in this compound's Antisecretory Effects
Beyond its antiproliferative actions, this compound's ability to control hormone hypersecretion is a cornerstone of its clinical utility. This effect is primarily mediated through the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.[6]
Upon binding to SSTRs, the activated Gi protein directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP.[6] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets involved in hormone synthesis and secretion. By reducing cAMP levels, this compound effectively dampens this entire signaling cascade, leading to a decrease in hormone release from NET cells.
DOT Diagram: this compound's Inhibition of the Adenylyl Cyclase/cAMP Pathway
Caption: Standard workflow for assessing cell viability.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Seed neuroendocrine tumor cells (e.g., BON-1, QGP-1, or H727) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound, Octreotide, or a vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Phosphorylated Akt and ERK
This protocol allows for the quantification of the activation state of key signaling proteins.
-
Cell Lysis: After treatment with this compound or other compounds, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
cAMP Assay
This protocol measures the intracellular levels of cyclic AMP.
-
Cell Stimulation: Plate cells in a suitable assay plate and stimulate them with various concentrations of this compound or other compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP and determine the cAMP concentration in the experimental samples.
Conclusion: A Multifaceted Inhibitor with Context-Dependent Effects
This compound exerts its antiproliferative and antisecretory effects through a complex interplay of signaling pathways, primarily initiated by its binding to SSTR2 and SSTR5. Its ability to potently inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, coupled with its suppression of adenylyl cyclase and cAMP production, underscores its multifaceted mechanism of action.
While sharing a common mechanistic framework with Octreotide, subtle differences in receptor binding affinities and the resulting downstream signaling can lead to varied biological outcomes, as evidenced by preclinical studies. This highlights the critical importance of selecting appropriate cellular models and employing robust, validated experimental protocols to accurately assess the comparative efficacy of these and other somatostatin analogs.
This guide provides a foundational understanding of this compound's impact on cellular signaling and offers practical, field-proven methodologies for its investigation. As research in this area continues to evolve, a deeper comprehension of these intricate signaling networks will be paramount in the development of more effective and personalized therapies for patients with neuroendocrine tumors.
References
- Caplin, M. E., Pavel, M., Ćwikła, J. B., et al. (2014). This compound in metastatic enteropancreatic neuroendocrine tumors. The New England Journal of Medicine, 371(3), 224-233.
- Cingarlini, S., Bria, E., & Tortora, G. (2016). The phosphatidylinositol 3-kinase/Akt signaling pathway in neuroendocrine tumors. Journal of Cellular and Molecular Medicine, 20(7), 1187-1196.
- ELECT study. (n.d.). Retrieved from [Please insert a valid URL when available]
- Favicchio, R., & Kwauk, S. (2020). Somatostatin analogs in clinical practice: a review. Journal of Clinical Medicine, 9(3), 675.
- Hofland, L. J., & Lamberts, S. W. (2003). The pathophysiological consequences of somatostatin receptor signaling in neuroendocrine tumors.
- Keskin, O., & Yalcin, S. (2013). A review of the use of somatostatin analogs in oncology. OncoTargets and Therapy, 6, 471-483.
- Oberg, K. (2010). The management of neuroendocrine tumours: current and future medical therapy options. Clinical Oncology, 22(9), 765-775.
- Ungefroren, H., Wittel, U. A., Gieseler, F., et al. (2022).
- La Salvia, A., Rossi, R. E., & Cives, M. (2023). Targeting neuroendocrine tumors with octreotide and this compound: Key points for clinical practice from NET specialists.
- Rinke, A., Müller, H. H., Schade-Brittinger, C., et al. (2009). Placebo-controlled, double-blind, prospective, randomized study on the effect of octreotide LAR in the control of tumor growth in patients with metastatic neuroendocrine midgut tumors: a report from the PROMID Study Group. Journal of Clinical Oncology, 27(28), 4656-4663.
- Strosberg, J. R., & Yao, J. C. (2018). The role of somatostatin analogues in the treatment of neuroendocrine tumours. Nature Reviews Endocrinology, 14(4), 215-223.
- Susini, C., & Buscail, L. (2006). Rationale for the use of somatostatin analogs as antitumor agents. Annals of Oncology, 17(12), 1733-1742.
- Vinik, A. I., Wolin, E. M., Liyanage, N., et al. (2016). Evaluation of this compound depot/autogel efficacy and safety as a carcinoid syndrome treatment (ELECT): a randomized, double-blind, placebo-controlled trial. Endocrine Practice, 22(9), 1068-1080.
- Wolin, E. M. (2012). The expanding role of somatostatin analogs in the management of neuroendocrine tumors. Gastrointestinal Cancer Research, 5(Suppl 1), S1-S4.
- Yao, J. C., Hassan, M., Phan, A., et al. (2008). One hundred years after “carcinoid”: epidemiology of and prognostic factors for neuroendocrine tumors in 35,825 cases in the United States. Journal of Clinical Oncology, 26(18), 3063-3072.
- Zandee, W. T., & de Herder, W. W. (2018). The evolution of somatostatin analogue therapy for neuroendocrine tumours.
- Zhang, W., & Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell Research, 12(1), 9-18.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting neuroendocrine tumors with octreotide and this compound: Key points for clinical practice from NET specialists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ronnyallan.net [ronnyallan.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effects of Somatostatin, Octreotide, and this compound on Neuroendocrine Differentiation and Proliferation in Established and Primary NET Cell Lines: Possible Crosstalk with TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. wjgnet.com [wjgnet.com]
Validating Biomarkers of Lanreotide Response: A Comparative Preclinical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Preclinical Validation of Predictive Biomarkers for Somatostatin Analogs (SSAs)
Executive Summary: The Precision Challenge in NET Therapeutics
Lanreotide, a long-acting somatostatin analog (SSA), remains a cornerstone in the management of neuroendocrine tumors (NETs) and acromegaly. However, response rates are heterogeneous; while the CLARINET trial demonstrated significant progression-free survival benefits, intrinsic and acquired resistance remains a critical hurdle.
For preclinical researchers, the challenge is not just testing efficacy, but validating biomarkers that accurately predict which models (and ultimately, patients) will respond. This guide moves beyond standard efficacy readouts to rigorously compare this compound’s biomarker profile against alternatives like Octreotide and the multi-receptor ligand Pasireotide, providing a self-validating framework for experimental design.
Mechanistic Grounding: The Signal-Response Architecture
To validate a biomarker, one must first understand the specific molecular circuitry this compound engages. Unlike cytotoxic agents, this compound is cytostatic, acting primarily through Somatostatin Receptor 2 (SSTR2) and, to a lesser extent, SSTR5.
The this compound Signaling Cascade
This compound binding triggers G-protein coupled receptor (GPCR) activation, leading to three critical downstream events that serve as functional biomarkers:
-
cAMP Inhibition:
subunit inhibition of adenylate cyclase. -
Cell Cycle Arrest: Upregulation of p27^{Kip1} and induction of the zinc-finger protein ZAC1 (a critical, often overlooked biomarker).
-
Anti-Secretory/Anti-Proliferative: Suppression of PI3K/Akt/mTOR and MAPK pathways.
Figure 1: The this compound-SSTR2 signaling axis.[1][2][3] Note that ZAC1 and p27 are specific nuclear biomarkers of efficacy, distinct from general cytoplasmic signaling.
Comparative Analysis: this compound vs. Alternatives
Validating a biomarker requires context.[4] You must demonstrate that your biomarker distinguishes this compound response from responses to other agents with different receptor profiles.
Table 1: Receptor Binding Affinity & Biomarker Implications
Values represent relative affinity (Ki). Lower Ki indicates higher affinity.
| Feature | This compound (Test Agent) | Octreotide (Alternative 1) | Pasireotide (Alternative 2) | Implication for Biomarker Validation |
| Primary Target | SSTR2 (High Affinity) | SSTR2 (High Affinity) | SSTR5, SSTR1, SSTR2, SSTR3 | SSTR2 expression is the primary inclusion criterion for this compound studies. |
| Secondary Target | SSTR5 (Moderate) | SSTR5 (Moderate) | SSTR5 (Very High - 39x > Oct) | In SSTR2-low/SSTR5-high models, this compound will fail while Pasireotide succeeds. |
| SSTR3 Affinity | Low/Negligible | Low/Negligible | Moderate | SSTR3 is a negative predictive marker for this compound efficacy. |
| Key Resistance Marker | Low SSTR2, High Ki-67 | Low SSTR2, High Ki-67 | Low SSTR5 | If a model resists this compound but responds to Pasireotide, validate SSTR5 levels. |
| Clinical Analog | Somatuline Depot | Sandostatin LAR | Signifor |
Expert Insight: Do not treat Octreotide and this compound as identical in all preclinical settings. While they share a "drug class effect," subtle differences in binding kinetics can alter receptor internalization rates. However, for biomarker validation, they generally serve as reciprocal controls. Pasireotide is your essential specificity control —if your biomarker changes with Pasireotide but not this compound in an SSTR2-low model, your assay is valid.
Validated Biomarker Candidates
When designing your study, stratify your readouts into three tiers:
Tier 1: Selection Biomarkers (Patient/Model Stratification)
-
SSTR2 Protein Density: The "Gold Standard." Measured via IHC or radioligand binding.[5]
-
Threshold: >50% membrane positivity usually required for significant preclinical response.
-
-
Ki-67 Index: A marker of proliferation rate.[5]
-
Validation: this compound is most effective in G1/G2 NETs (Ki-67 <10%). In high-grade models (Ki-67 >20%), this compound efficacy diminishes, serving as a negative control condition.
-
Tier 2: Pharmacodynamic (Response) Biomarkers
-
ZAC1 (PLAGL1): A tumor suppressor gene.
-
Phospho-ERK1/2 & Phospho-Akt:
-
Utility: Immediate readout (1-24h) of pathway blockade.
-
Tier 3: Emerging/Circulating[10]
-
NETest (mRNA signature): Superior sensitivity to Chromogranin A (CgA).
-
Chromogranin A (CgA):
-
Status:Fallen out of favor. Low sensitivity (36%) and specificity in preclinical models make it a poor primary endpoint compared to direct tumor volume or Ki-67 reduction.
-
Preclinical Validation Protocols
This section details how to validate these biomarkers experimentally. These protocols are designed to be self-validating by including necessary negative and positive controls.
Protocol A: Differential Efficacy Screening (In Vitro)
Objective: Validate SSTR2 as the predictive biomarker for this compound vs. Pasireotide.
-
Model Selection:
-
Positive Control:BON-1 or QGP-1 (Verify SSTR2 status; BON-1 is often heterogeneous, transfection with SSTR2 may be required for robust signal).
-
Negative Control:HCT116 (SSTR2 negative) or SSTR2-knockout BON-1 clone.
-
-
Treatment Groups:
-
Vehicle (DMSO).
-
This compound (1 nM, 10 nM, 100 nM).
-
Pasireotide (100 nM) – Specificity Control.
-
-
Readout (72-96 hours):
-
Cell viability (CellTiter-Glo) is often insufficient due to cytostatic nature.
-
Mandatory: BrdU incorporation or Ki-67 IF (proliferation index).
-
-
Self-Validation Check:
-
Pass: this compound reduces BrdU in SSTR2+ cells but not SSTR2- cells.
-
Pass: Pasireotide shows efficacy in SSTR5+/SSTR2-low conditions where this compound fails.
-
Protocol B: Mechanistic Confirmation (Western Blot)
Objective: Confirm ZAC1 induction and phosphorylation inhibition.
-
Serum Starvation: Starve cells (0.5% FBS) for 12h to reduce basal pathway activation.
-
Pulse Treatment: Treat with this compound (100 nM) for 1h, 6h, and 24h.
-
Lysis & Blotting Targets:
-
Loading Control: GAPDH or Total ERK.
-
Targets: p-SSTR2 (internalization marker), p-ERK1/2, p-Akt (S473), ZAC1 .
-
-
Data Interpretation:
-
Valid response = Upregulation of ZAC1 at 24h + suppression of p-ERK at 1h.
-
Protocol C: In Vivo Xenograft Validation
Objective: Correlate tumor growth inhibition (TGI) with biomarker expression.
-
Implantation: Subcutaneous injection of BON-1/SSTR2+ cells into nude mice.
-
Stratification: When tumors reach 200mm³, randomize based on baseline volume.
-
Dosing:
-
This compound Autogel (Deep SC injection, mimicking clinical depot) vs. Daily SC injections.
-
-
Endpoint Analysis (Day 28):
-
IHC: Stain for SSTR2 (membrane retention) and Ki-67.
-
Correlation: Plot Final Tumor Volume vs. Post-treatment Ki-67.
-
Visualization: The Validation Workflow
This diagram illustrates the decision logic for validating a biomarker in a preclinical setting.
Figure 2: Logic flow for preclinical biomarker validation. Note the requirement for an SSTR2-null or antagonist control to prove specificity.
References
-
Rai, U. et al. (2025). Structural insights into the binding modes of this compound and pasireotide with somatostatin receptor 1. PubMed Central. [Link]
-
Caplin, M. E. et al. (2014). This compound in Metastatic Enteropancreatic Neuroendocrine Tumors (CLARINET). New England Journal of Medicine. [Link]
-
Theodoropoulou, M. et al. (2006). Somatostatin receptor subtypes 2 and 5 differentially affect proliferation and apoptosis in neuroendocrine tumor cells. Journal of Clinical Endocrinology & Metabolism. [Link]
-
Gatto, F. et al. (2021). Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors. PubMed Central. [Link]
-
Oberg, K. et al. (2019). Predictors of antiproliferative effect of this compound autogel in advanced gastroenteropancreatic neuroendocrine neoplasms. PubMed Central. [Link]
-
FDA Guidance. (2024). Biomarker Qualification: Evidentiary Framework. FDA.gov. [Link]
Sources
- 1. Gender-Specific Efficacy Revealed by Head-to-Head Comparison of Pasireotide and Octreotide in a Representative In Vivo Model of Nonfunctioning Pituitary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aiom.it [aiom.it]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers in Pharmaceutical Preclinical Safety Testing: An Update [gavinpublishers.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
Navigating the Evolving Landscape of Neuroendocrine Tumor Therapeutics: A Comparative Guide to Lanreotide and Novel Agents
For Researchers, Scientists, and Drug Development Professionals
The therapeutic armamentarium for neuroendocrine tumors (NETs) is undergoing a significant transformation. While somatostatin analogs (SSAs) like Lanreotide have long been the cornerstone of treatment, a burgeoning pipeline of novel agents is reshaping clinical practice and offering new hope for patients. This guide provides an in-depth, objective comparison of this compound with key emerging therapies, including peptide receptor radionuclide therapy (PRRT), targeted molecular agents, and immunotherapies. We will delve into the mechanistic underpinnings, comparative clinical efficacy, and safety profiles, supported by experimental data, to equip researchers and drug development professionals with a comprehensive understanding of this dynamic field.
The Established Role of this compound: A Foundation of NETs Treatment
This compound, a synthetic analog of somatostatin, has been a first-line therapy for well-differentiated, metastatic grade 1 and some grade 2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs) for years.[1][2] Its therapeutic efficacy stems from its ability to bind to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, which are overexpressed on the surface of many NET cells.[3] This binding initiates a cascade of intracellular events that lead to two primary clinical benefits:
-
Antiproliferative Effects: this compound can slow or halt tumor growth by inducing cell cycle arrest and apoptosis.[4]
-
Symptom Control: For functional NETs that secrete excess hormones, this compound effectively inhibits hormone release, thereby alleviating debilitating symptoms like diarrhea and flushing associated with carcinoid syndrome.[4]
The pivotal CLARINET trial demonstrated a significant prolongation of progression-free survival (PFS) in patients with non-functioning GEP-NETs treated with this compound compared to placebo.[5] The standard dosage is a deep subcutaneous injection of 120 mg every 28 days.[1][5]
Mechanism of Action: Somatostatin Receptor Signaling
The binding of this compound to SSTRs triggers a G-protein coupled signaling cascade that ultimately inhibits cellular proliferation and hormone secretion.
Caption: this compound's mechanism of action via SSTR signaling.
Peptide Receptor Radionuclide Therapy (PRRT): A Targeted Radiopharmaceutical Approach
PRRT represents a paradigm shift in the management of SSTR-positive NETs. This therapy utilizes a somatostatin analog, typically DOTATATE or DOTATOC, chelated to a radioactive isotope, most commonly Lutetium-177 (¹⁷⁷Lu).[6] The SSA component acts as a homing device, delivering the radioactive payload directly to the tumor cells that express SSTRs.[7][8] The beta-emitting ¹⁷⁷Lu then induces DNA damage, leading to tumor cell death.[9]
¹⁷⁷Lu-DOTATATE (Lutathera®): Clinical Evidence and Comparison
The landmark NETTER-1 phase 3 trial firmly established the efficacy of ¹⁷⁷Lu-DOTATATE in patients with progressive, well-differentiated, SSTR-positive midgut NETs.[10] The study demonstrated a remarkable improvement in PFS and a significant benefit in overall survival (OS), although the final OS analysis did not reach statistical significance, the 11.7-month difference in median OS is considered clinically relevant.[11] More recently, the NETTER-2 trial showed that first-line treatment with ¹⁷⁷Lu-DOTATATE plus octreotide significantly extended median PFS by 14 months in patients with grade 2 or 3 advanced GEP-NETs compared to high-dose octreotide alone.[12][13]
| Feature | This compound (CLARINET study) | ¹⁷⁷Lu-DOTATATE (NETTER-1 study) | ¹⁷⁷Lu-DOTATATE (NETTER-2 study - Grade 2/3 GEP-NETs) |
| Patient Population | Non-functioning GEP-NETs | Progressive, SSTR-positive midgut NETs | Newly diagnosed, advanced, SSTR-positive, well-differentiated grade 2/3 GEP-NETs |
| Median PFS | Not reached vs 18 months for placebo | Not reached vs 8.5 months for high-dose octreotide | 22.8 months vs 8.5 months for high-dose octreotide[14] |
| Objective Response Rate (ORR) | 2% | 18% | 43.0% vs 9.3% for high-dose octreotide[14] |
| Common Adverse Events | Diarrhea, abdominal pain, nausea, injection site reactions[15] | Nausea, vomiting, myelosuppression | Nausea, diarrhea, fatigue, myelosuppression[13] |
Experimental Workflow: PRRT Administration
The administration of PRRT is a multi-step process requiring a multidisciplinary team.
Caption: A simplified workflow for PRRT administration.
Targeted Molecular Therapies: Exploiting Tumor Biology
A deeper understanding of the molecular pathways driving NET proliferation has led to the development of targeted therapies. These agents inhibit specific proteins involved in tumor growth, angiogenesis, and survival.[16][17]
mTOR Inhibitors: Everolimus
Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a key kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation. The RADIANT trials demonstrated the efficacy of everolimus in advanced pancreatic NETs (pNETs) and non-functional gastrointestinal and lung NETs.
Recent studies have explored the combination of everolimus with SSAs. The phase 3 JCOG1901 (STARTER-NET) trial in Japan showed that first-line treatment with everolimus plus this compound more than doubled the median PFS compared to everolimus alone in patients with aggressive GEP-NETs.[18][19]
| Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Everolimus + this compound | 29.7 months[18] | 23.0%[18] |
| Everolimus Monotherapy | 13.6 months[18] | 8.3%[18] |
Tyrosine Kinase Inhibitors (TKIs)
TKIs are small molecules that block the action of tyrosine kinases, which are crucial for cell signaling pathways involved in angiogenesis and tumor growth.
-
Sunitinib: A multi-targeted TKI that inhibits VEGFR, PDGFR, and other kinases. It is approved for the treatment of progressive, well-differentiated pNETs. A phase II trial of sunitinib versus placebo in combination with this compound in patients with advanced progressive midgut NETs did not show a difference in overall survival.[20][21]
-
Surufatinib: A novel TKI that targets VEGFR, FGFR1, and CSF-1R.[22] Phase III trials in China (SANET-p and SANET-ep) have shown significant improvements in PFS in patients with both pancreatic and extra-pancreatic NETs.[23][24] However, the FDA issued a complete response letter for the new drug application in the US, requesting additional data.[25]
-
Cabozantinib: An oral TKI that was approved by the FDA in March 2025 for advanced NETs based on the CABINET study, which showed a 77% lower risk of disease progression or death compared to placebo in patients with pancreatic NETs.[26]
HIF-2α Inhibitors: Belzutifan
Belzutifan is a first-in-class inhibitor of hypoxia-inducible factor-2 alpha (HIF-2α). It is approved for adult patients with von Hippel-Lindau (VHL) disease who require therapy for associated renal cell carcinoma, central nervous system hemangioblastomas, or pNETs, not requiring immediate surgery.[27] In the LITESPARK-004 study, belzutifan showed an objective response rate of 83% in patients with measurable pNETs associated with VHL disease.[27][28] A phase 2 study is currently evaluating its efficacy in patients with advanced pNETs.[29]
Caption: Signaling pathways targeted by novel molecular agents in NETs.
Immunotherapy: An Emerging Frontier
The role of immunotherapy in NETs is still under active investigation. While immune checkpoint inhibitors have shown remarkable success in other malignancies, their efficacy as monotherapy in NETs has been modest.[30] However, research is ongoing to explore combination strategies.[31][32] For instance, a phase I/II clinical trial is testing SVV-001, an oncolytic virus, in combination with the immunotherapies nivolumab and ipilimumab in patients with high-grade neuroendocrine carcinomas.[33] Another investigational immunotherapy, obrixtamig, a T-cell engager targeting DLL3, has shown encouraging early results in neuroendocrine carcinomas with high DLL3 expression.[33]
Conclusion and Future Directions
This compound remains a vital therapeutic option for many patients with well-differentiated NETs, offering both antiproliferative and symptomatic control with a favorable safety profile. However, the therapeutic landscape is rapidly evolving. PRRT with ¹⁷⁷Lu-DOTATATE has demonstrated significant efficacy and is becoming a standard of care in SSTR-positive tumors. Targeted therapies like everolimus and a growing number of TKIs are providing valuable options for patients with progressive disease, with combination strategies showing particular promise. Immunotherapy is still in its early days for NETs, but ongoing trials may yet define its role.
The future of NET treatment will likely involve a more personalized approach, with treatment selection guided by tumor characteristics, including grade, primary site, SSTR expression, and molecular profiling. The challenge for researchers and clinicians will be to optimally sequence and combine these therapies to maximize patient outcomes. The ongoing research into novel agents and combination regimens promises a future with even more effective and tailored treatments for patients with neuroendocrine tumors.
References
-
Caplin, M. E., Pavel, M., Ćwikła, J. B., et al. (2014). This compound in metastatic enteropancreatic neuroendocrine tumors. The New England Journal of Medicine, 371(3), 224-233. [Link]
-
Dr.Oracle. (2025, April 27). What is the mechanism of action of this compound (Somatostatin analogue)? [Link]
-
The ASCO Post. (2022, March 25). Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors. [Link]
-
MDPI. (2023, October 12). Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms. [Link]
-
The ASCO Post. (2025, June 10). Everolimus Plus this compound vs Everolimus Alone in Aggressive Gastroenteropancreatic Neuroendocrine Tumors. [Link]
-
Cleveland Clinic. (2022, August 29). Peptide Receptor Radionuclide Therapy (PRRT): What it Is. [Link]
-
Cancer Research UK. (n.d.). This compound (Somatuline). [Link]
-
The ASCO Post. (2024, June 14). Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy. [Link]
-
Journal of Nuclear Medicine. (2024, May 16). [ 177 Lu]Lu-DOTATATE May Resensitize Neuroendocrine Tumors to Hormonal Therapy: Initial Clinical Experience in Renal Carcinoid. [Link]
-
Hutchmed. (n.d.). Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology. [Link]
-
PubMed. (2024, November 19). SUNLAND: a randomized, double-blinded phase II GERCOR trial of sunitinib versus placebo and this compound in patients with advanced progressive midgut neuroendocrine tumors. [Link]
-
PubMed Central. (n.d.). A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients. [Link]
-
NETRF. (2025, June 26). Clinical Trials Aim to Advance the Future of Neuroendocrine Cancer Care. [Link]
-
An Update on Novel Pharmacotherapies for the Treatment of Neuroendocrine Tumors. (n.d.). [Link]
-
PubMed Central. (2023, June 30). Real world use of this compound in neuroendocrine tumors. [Link]
-
The ASCO Post. (2025, January 21). Everolimus/Lanreotide vs Everolimus in Gastroenteropancreatic Neuroendocrine Tumors. [Link]
-
PubMed. (2024, June 5). [177Lu]Lu-DOTA-TATE plus long-acting octreotide versus high‑dose long-acting octreotide for the treatment of newly diagnosed, advanced grade 2-3, well-differentiated, gastroenteropancreatic neuroendocrine tumours (NETTER-2): an open-label, randomised, phase 3 study. [Link]
-
National Institutes of Health. (2024, November 19). SUNLAND: a randomized, double-blinded phase II GERCOR trial of sunitinib versus placebo and this compound in patients with advanced progressive midgut neuroendocrine tumors. [Link]
-
Cancer Research UK. (n.d.). Peptide receptor radionuclide therapy (PRRT) for neuroendocrine tumours (NETs). [Link]
-
PubMed. (2025, June 3). Surufatinib in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p). [Link]
-
ASCO Daily News. (2025, January 24). Everolimus Plus this compound Extends PFS in Patients With Aggressive Gastroenteropancreatic Neuroendocrine Tumors. [Link]
-
NETRF. (2021, July 27). Clinical Trial of Belzutifan in Pancreatic NETs and Pheo/Para. [Link]
-
An Update on Novel Pharmacotherapies for the Treatment of Neuroendocrine Tumors. (2025, November 16). [Link]
-
PubMed Central. (2024, July 13). Immunotherapy in Neuroendocrine Neoplasms: A Diamond to Cut. [Link]
-
National Cancer Institute. (2017, February 2). New Therapy Benefits Patients with Neuroendocrine Tumors. [Link]
-
ASCO Publications. (2024, May 29). Performance of surufatinib in treating advanced neuroendocrine neoplasms: Insights from a real-world study. [Link]
-
PubMed Central. (n.d.). Phase II Study of Everolimus and Octreotide LAR in Patients with Nonfunctioning Gastrointestinal Neuroendocrine Tumors. [Link]
-
SNMMI. (n.d.). Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? [Link]
-
National Cancer Institute. (2024, March 1). Lutathera Delays Growth of Advanced Neuroendocrine Tumors. [Link]
-
Mayo Clinic Research. (n.d.). Neuroendocrine Tumors Clinical Trials. [Link]
-
PubMed. (2024, May 1). Belzutifan for von Hippel-Lindau Disease: Pancreatic Lesion Population of the Phase 2 LITESPARK-004 Study. [Link]
-
PubMed Central. (2023, May 30). Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements. [Link]
-
AACR Journals. (n.d.). Belzutifan for von Hippel–Lindau Disease: Pancreatic Lesion Population of the Phase 2 LITESPARK-004 Study. [Link]
-
memoinOncology. (n.d.). Advances in immunotherapy for neuroendocrine tumors. [Link]
-
ASCO. (2025, January 21). Combination of Everolimus and this compound Improves Survival in Patients With Gastroenteropancreatic Neuroendocrine Tumors. [Link]
-
Treatment Patterns of Long-Acting Somatostatin Analogs for Neuroendocrine Tumors. (2023, December 11). [Link]
-
FDA Issues Complete Response Letter to Surufatinib for Advanced Neuroendocrine Tumors. (2022, May 2). [Link]
-
Research Breakthroughs for Neuroendocrine and Carcinoid Tumors. (n.d.). [Link]
-
The ASCO Post. (2020, October 23). Surufatinib in Advanced Pancreatic Neuroendocrine Tumors. [Link]
-
Real world use of this compound in neuroendocrine tumors. (2023, June 30). [Link]
-
FDA approves belzutifan for cancers associated with von Hippel-Lindau disease. (2022, February 1). [Link]
-
UCSD Neuroendocrine Carcinoma Clinical Trials for 2026. (2026, January 8). [Link]
-
National Institutes of Health. (n.d.). The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review. [Link]
-
Targeted Oncology. (2021, November 10). New Pharmacological Frontiers in Neuroendocrine Cancer Treatment. [Link]
-
Endocrine Abstracts. (n.d.). A Phase 2 Open-Label Study of Belzutifan (a HIF-2α Inhibitor) Monotherapy in Patients with Advanced/Metastatic Pheochromocytoma/Paraganglioma or Pancreatic Neuroendocrine Tumors. [Link]
Sources
- 1. Real world use of this compound in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment Patterns of Long-Acting Somatostatin Analogs for Neuroendocrine Tumors | Published in Journal of Health Economics and Outcomes Research [jheor.org]
- 3. The Antiproliferative Role of this compound in Controlling Growth of Neuroendocrine Tumors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. This compound in Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 6. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Mid-Winter Meeting [snmmi.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapy Benefits Patients with Neuroendocrine Tumors - NCI [cancer.gov]
- 11. Lu-177 Dotatate Plus Long-Acting Octreotide vs High‑Dose Long-Acting Octreotide in Midgut Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 12. [177Lu]Lu-DOTA-TATE plus long-acting octreotide versus high‑dose long-acting octreotide for the treatment of newly diagnosed, advanced grade 2-3, well-differentiated, gastroenteropancreatic neuroendocrine tumours (NETTER-2): an open-label, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lutathera Delays Growth of Advanced Neuroendocrine Tumors - NCI [cancer.gov]
- 14. Advanced Neuroendocrine Tumors: Adding Lu-177 Dotatate to Standard First-Line Therapy - The ASCO Post [ascopost.com]
- 15. droracle.ai [droracle.ai]
- 16. mdpi.com [mdpi.com]
- 17. An Update on Novel Pharmacotherapies for the Treatment of Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Everolimus Plus this compound vs Everolimus Alone in Aggressive Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 19. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 20. SUNLAND: a randomized, double-blinded phase II GERCOR trial of sunitinib versus placebo and this compound in patients with advanced progressive midgut neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. SUNLAND: a randomized, double-blinded phase II GERCOR trial of sunitinib versus placebo and this compound in patients with advanced progressive midgut neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Surufatinib in Advanced Pancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]
- 23. HUTCHMED - Chi-Med Highlights Surufatinib Phase III Results in Neuroendocrine Tumors at ESMO 2020 and Publications in The Lancet Oncology [hutch-med.com]
- 24. Surufatinib in advanced neuroendocrine tumours: Final overall survival from two randomised, double-blind, placebo-controlled phase 3 studies (SANET-ep and SANET-p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
- 26. Research Breakthroughs for Neuroendocrine and Carcinoid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 27. fda.gov [fda.gov]
- 28. Belzutifan for von Hippel-Lindau Disease: Pancreatic Lesion Population of the Phase 2 LITESPARK-004 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. endocrine-abstracts.org [endocrine-abstracts.org]
- 30. Immunotherapy in Neuroendocrine Neoplasms: A Diamond to Cut - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mayo.edu [mayo.edu]
- 32. UCSD Neuroendocrine Carcinoma Clinical Trials for 2026 — San Diego [clinicaltrials.ucsd.edu]
- 33. netrf.org [netrf.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lanreotide for Laboratory Professionals
Lanreotide, a synthetic somatostatin analog, is a cornerstone in therapeutic research and development, particularly in studies related to neuroendocrine tumors and acromegaly.[1][2] Its targeted mechanism of action, however, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.
The Imperative for Specialized Disposal: Understanding the Risks
This compound acetate is classified as a Category 2 reproductive toxin, carrying the risk of damaging fertility or harming an unborn child.[3][4][5] This classification underscores the critical need for meticulous disposal procedures that extend beyond standard laboratory waste management. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients (APIs) into aquatic ecosystems and potentially impact public health.[3][5][6] Adherence to regulations like the Resource Conservation and Recovery Act (RCRA) is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.[3]
I. Immediate Safety and Handling Protocols
Before addressing disposal, it is paramount to establish a safe handling environment. The following personal protective equipment (PPE) is mandatory when working with this compound to minimize exposure risks:
-
Chemical-resistant gloves: To prevent dermal absorption.
-
Safety goggles with side-shields: To protect against accidental splashes.
-
Laboratory coat: To shield clothing from contamination.[3]
-
NIOSH-approved respirator: Recommended in situations where aerosolization or dust generation is possible.[3]
In the event of a spill, the area must be immediately secured. The spilled material should be contained and absorbed using a non-reactive, liquid-binding material like diatomite.[3][7] The resulting contaminated material must be collected and placed in a designated chemical waste container for proper disposal.[3][7] Subsequently, all affected surfaces and equipment should be thoroughly decontaminated with alcohol.[3][7]
II. Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and associated materials must be conducted in a manner that is compliant with federal, state, and local regulations. The following steps provide a clear pathway for the safe disposal of various forms of this compound waste generated in a research setting.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a compliant waste management program. Immediately after use, this compound-related waste must be separated into the following categories:
-
Sharps Waste: This includes the used this compound injection syringe and needle. The entire assembly should be disposed of in a designated, puncture-resistant sharps container.[8][9] Crucially, the needle should not be removed from the syringe. [9]
-
Trace Contaminated Waste: This category includes items with minimal residual this compound, such as empty vials, packaging, and lightly contaminated gloves or bench paper. These should be placed in a clearly labeled pharmaceutical waste container.
-
Bulk Contaminated Waste: This includes any unused or expired this compound solution, as well as materials used to clean up significant spills. This waste is considered hazardous and must be collected in a dedicated, sealed, and properly labeled hazardous waste container.
Step 2: Containerization and Labeling
All waste containers must be appropriate for the type of waste they hold and clearly labeled.
-
Sharps Containers: Must be rigid, leak-proof, and puncture-resistant. They should be labeled with the biohazard symbol and the words "Sharps Waste."
-
Pharmaceutical Waste Containers: Should be leak-proof and have a secure lid. They must be labeled "Pharmaceutical Waste for Incineration" or as required by your institution's waste management plan.
-
Hazardous Waste Containers: Must be robust, compatible with the chemical nature of the waste, and kept securely closed. Labeling must comply with EPA regulations and include the words "Hazardous Waste," the specific chemical name (this compound), and the associated hazards.
Step 3: Storage and Collection
Designate a secure, central accumulation area for all this compound waste. This area should be away from general laboratory traffic and accessible only to authorized personnel. Adhere to the accumulation time limits for hazardous waste as defined by your facility's generator status under RCRA.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed and reputable medical or hazardous waste disposal company. These companies are equipped to transport and treat pharmaceutical waste in accordance with all applicable regulations. The primary method for the disposal of pharmaceutical waste is incineration at a permitted facility, which ensures the complete destruction of the active pharmaceutical ingredient.[10]
III. Data Summary and Workflow Visualization
To facilitate quick reference and decision-making, the following table summarizes the key disposal information for this compound.
| Waste Type | Examples | Disposal Container | Final Disposal Method |
| Sharps Waste | Used this compound injection syringe and needle | Puncture-resistant sharps container | Incineration via a licensed medical waste vendor |
| Trace Contaminated Waste | Empty vials, packaging, lightly contaminated PPE | Labeled pharmaceutical waste container | Incineration via a licensed medical waste vendor |
| Bulk Contaminated Waste | Unused/expired this compound, spill cleanup materials | Labeled hazardous waste container | Incineration via a licensed hazardous waste vendor |
The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.
Sources
- 1. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. A global challenge posed by the presence of pharmaceuticals in the environment | EurekAlert! [eurekalert.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ciplathis compound.com [ciplathis compound.com]
- 10. m.youtube.com [m.youtube.com]
Navigating the Safe Handling of Lanreotide: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment and Disposal Protocols
Lanreotide, a potent somatostatin analog, is a cornerstone in the therapeutic landscape for neuroendocrine tumors and acromegaly.[1][2] As its use in research and development continues to expand, it is imperative for laboratory professionals to adopt stringent safety protocols to mitigate the risks of occupational exposure. Although not officially classified as a cytotoxic agent, the pharmacological activity and potential reproductive hazards of this compound necessitate its handling as a hazardous drug. This guide provides a comprehensive framework for the safe handling of this compound, detailing essential personal protective equipment (PPE), procedural workflows, and disposal plans to ensure the safety of all personnel.
The Rationale for Caution: Understanding the Risks of this compound Exposure
This compound exerts its therapeutic effects by binding to somatostatin receptors, which modulates various endocrine, neuroendocrine, and exocrine functions.[3][4] While highly effective in patients, inadvertent exposure in a laboratory setting can pose significant health risks. The primary concerns with occupational exposure to this compound are:
-
Hormonal Disruption: As a somatostatin analog, this compound can interfere with the body's natural hormonal balance.[3]
-
Reproductive Health: There is evidence to suggest that this compound may have implications for reproductive health.[5] Therefore, personnel who are pregnant, planning to become pregnant, or breastfeeding should be fully informed of the risks and should take extra precautions.
-
Pharmacological Effects: Accidental absorption could lead to unintended pharmacological effects, mirroring the side effects observed in patients, such as gastrointestinal disturbances.[3]
Given these potential hazards, a conservative approach that aligns with the handling of other hazardous drugs is warranted to minimize any potential for occupational illness or injury.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to preventing exposure to this compound. The following table outlines the minimum PPE requirements for various tasks involving this compound.
| Task | Minimum PPE Requirement |
| Receiving and Unpacking | Single pair of chemotherapy-tested gloves (ASTM D6978) |
| Preparation and Compounding | Double pair of chemotherapy-tested gloves (ASTM D6978), disposable gown, eye protection (safety glasses or goggles), and a surgical mask. |
| Administration (in a research context) | Double pair of chemotherapy-tested gloves (ASTM D6978), disposable gown, and eye protection. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves (ASTM D6978), disposable gown, eye protection (goggles or face shield), and a respirator (N95 or higher). |
| Waste Disposal | Single pair of chemotherapy-tested gloves (ASTM D6978) and a lab coat. |
Causality Behind PPE Choices:
-
Double Gloving: The use of two pairs of chemotherapy-tested gloves provides an additional barrier of protection against potential leaks or tears in the outer glove. This is a standard practice when handling hazardous drugs.
-
ASTM D6978-Rated Gloves: This standard specifically tests the resistance of gloves to permeation by chemotherapy drugs, offering a higher level of protection than standard examination gloves.
-
Disposable Gowns: Impermeable, disposable gowns prevent the contamination of personal clothing and skin.
-
Eye Protection: Safety glasses, goggles, or a face shield are crucial to protect the eyes from splashes or aerosols.
-
Respiratory Protection: A respirator is essential during spill cleanup to prevent the inhalation of aerosolized drug particles.
Procedural Guidance: From Preparation to Disposal
Adherence to standardized procedures is critical for maintaining a safe laboratory environment. The following workflows provide step-by-step guidance for key operations involving this compound.
Experimental Workflow: Handling this compound in the Laboratory
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Donning and Doffing PPE: A Critical Sequence
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent self-contamination.
Donning Sequence:
-
Gown: Put on a disposable, impermeable gown and tie it securely.
-
Mask/Respirator: Secure the mask or respirator over your nose and mouth.
-
Goggles/Face Shield: Put on eye protection.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the gown are tucked in. Don the second pair of gloves over the first.
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.
-
Gown: Untie the gown and remove it by folding it in on itself, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Goggles/Face Shield: Remove eye protection from the back.
-
Mask/Respirator: Remove the mask or respirator from the back.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill management and disposal plan is essential.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.
-
Don PPE: Put on the appropriate spill cleanup PPE, including a respirator.
-
Contain the Spill: Use absorbent pads to gently cover the spill, working from the outside in.
-
Clean the Area: Use a detergent solution to clean the spill area, followed by a disinfectant.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal of this compound and Contaminated Materials
All materials that have come into contact with this compound, including unused drug, syringes, needles, gloves, gowns, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with regular laboratory trash.
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for hazardous pharmaceutical waste.[6]
-
Licensed Disposal: Arrange for the collection and disposal of hazardous waste by a licensed and reputable waste management company.[6] Incineration is the preferred method for the final disposal of pharmaceutical waste.[7]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a culture of safety within the laboratory. By understanding the potential risks, diligently using the correct PPE, adhering to established protocols, and having a robust disposal plan, researchers can work with this important compound with confidence and security. This proactive approach to safety not only protects individual researchers but also ensures the integrity of the research and the well-being of the entire laboratory team.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2018). SOMATULINE® DEPOT (this compound) INJECTION. [Link]
-
Dr. Oracle. (2025). What is the mechanism of action of this compound (Somatostatin analogue)? [Link]
-
Regulations.gov. (2024). CEHS comment-RIN 1117-AB84/Docket No. DEA-1144. [Link]
-
Scribd. (2025). Implications of The NIOSH 2024 HD List Update. [Link]
-
Helmer Scientific. (2024). NIOSH 2024 Hazardous Drug List Update: Key Changes & Implications for Healthcare. [Link]
-
PubMed. (2001). The antitumoral effect of the long-acting somatostatin analog this compound in neuroendocrine tumors. [Link]
-
Mayo Clinic. (2023). This compound (Subcutaneous Route). [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
-
American Industrial Hygiene Association. (2025). NIOSH Releases Updated List of Hazardous Drugs in Healthcare Settings. [Link]
-
National Community Pharmacists Association. (2025). Updates to NIOSH List of Hazardous Drugs in Healthcare Settings. [Link]
-
Federal Register. (2024). Hazardous Drugs: NIOSH List of Hazardous Drugs in Healthcare Settings, 2024 and Final Reevaluation Determinations for Liraglutide and Pertuzumab. [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. [Link]
-
National Center for Biotechnology Information. (2018). Long-Acting Somatostatin Analogue Safety Monitoring Protocol for Outpatients With Neuroendocrine Tumors. [Link]
-
U.S. Environmental Protection Agency. (2023). Management of Hazardous Waste Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2021). This compound injection. [Link]
-
Sarasota Memorial Hospital. (n.d.). Hazardous Drug List. [Link]
-
Derbyshire Joint Area Prescribing Committee. (n.d.). SHARED CARE AGREEMENT Somatostatin Analogues (this compound and OCTREOTIDE). [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. [Link]
-
Karger Publishers. (2017). ENETS Consensus Guidelines for the Standards of Care in Neuroendocrine Neoplasms: Systemic Therapy - Biotherapy and Novel Targeted Agents. [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH Releases 2024 List of Hazardous Drugs in Healthcare Settings. [Link]
-
Minnesota Pollution Control Agency. (2019). Regulatory consensus on health care waste issues fact sheet. [Link]
-
American Society of Health-System Pharmacists. (n.d.). NIOSH, USP <800>, and EPA: Update on All Things Hazardous. [Link]
-
Cigna. (2023). Clinical Guideline Somatostatin Analogs. [Link]
-
Avalere Health. (n.d.). Safe Disposal of Unused Controlled Substances. [Link]
Sources
- 1. This compound (subcutaneous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 2. This compound | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. droracle.ai [droracle.ai]
- 5. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 6. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
